Product packaging for 13-cis Acitretin-d3(Cat. No.:)

13-cis Acitretin-d3

Cat. No.: B12423216
M. Wt: 329.4 g/mol
InChI Key: IHUNBGSDBOWDMA-ZHGFVQCVSA-N
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Description

13-cis Acitretin-d3 is a useful research compound. Its molecular formula is C21H26O3 and its molecular weight is 329.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H26O3 B12423216 13-cis Acitretin-d3

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H26O3

Molecular Weight

329.4 g/mol

IUPAC Name

(2Z,4E,6E,8E)-3,7-dimethyl-9-[2,3,6-trimethyl-4-(trideuteriomethoxy)phenyl]nona-2,4,6,8-tetraenoic acid

InChI

InChI=1S/C21H26O3/c1-14(8-7-9-15(2)12-21(22)23)10-11-19-16(3)13-20(24-6)18(5)17(19)4/h7-13H,1-6H3,(H,22,23)/b9-7+,11-10+,14-8+,15-12-/i6D3

InChI Key

IHUNBGSDBOWDMA-ZHGFVQCVSA-N

Isomeric SMILES

[2H]C([2H])([2H])OC1=C(C(=C(C(=C1)C)/C=C/C(=C/C=C/C(=C\C(=O)O)/C)/C)C)C

Canonical SMILES

CC1=CC(=C(C(=C1C=CC(=CC=CC(=CC(=O)O)C)C)C)C)OC

Origin of Product

United States

Foundational & Exploratory

The Role of 13-cis Acitretin-d3 in Modern Bioanalysis: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

13-cis Acitretin-d3 is a deuterated analog of 13-cis acitretin, the major active metabolite of the second-generation retinoid, acitretin. Its primary and critical function lies within the realm of bioanalytical chemistry, where it serves as a high-fidelity internal standard for the quantification of acitretin and its isomers in complex biological matrices. This technical guide provides an in-depth exploration of the function of this compound, its application in experimental protocols, and the underlying pharmacological context of its non-deuterated counterpart.

Core Function: An Internal Standard for Precise Quantification

In quantitative bioanalysis, particularly in pharmacokinetic and toxicokinetic studies, the accuracy of measurements is paramount. Endogenous and exogenous factors can introduce variability during sample preparation and analysis. To correct for these potential errors, an internal standard (IS) is introduced to both calibration standards and unknown samples.

This compound is an ideal internal standard for the analysis of acitretin and its isomers for several key reasons:

  • Structural Analogy: It is chemically identical to the analyte of interest (13-cis acitretin) with the exception of the deuterium atoms. This structural similarity ensures that it behaves nearly identically during extraction, chromatography, and ionization.

  • Mass Spectrometric Distinction: The deuterium labeling results in a different mass-to-charge ratio (m/z) from the unlabeled analyte. This allows the mass spectrometer to distinguish between the analyte and the internal standard, enabling accurate quantification.

  • Co-elution: Due to its similar physicochemical properties, this compound co-elutes with the analyte during liquid chromatography, ensuring that any matrix effects or fluctuations in instrument performance affect both compounds equally.

By measuring the ratio of the analyte's response to the known concentration of the internal standard, researchers can achieve highly accurate and precise quantification of the drug and its metabolites in biological samples such as plasma.

Quantitative Data for Bioanalytical Methods

The use of this compound as an internal standard is integral to liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. The following table summarizes key quantitative parameters for a typical bioanalytical assay.

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Acitretin325.4266.3
13-cis Acitretin325.2266.1
Acitretin-d3328.3266.3
This compound328.0266.0

Experimental Protocols

The following is a representative experimental protocol for the quantification of acitretin and 13-cis acitretin in human plasma using this compound as an internal standard.

Materials and Reagents
  • Acitretin and 13-cis Acitretin reference standards

  • This compound (internal standard)

  • Human plasma (with anticoagulant)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Ammonium acetate

  • Formic acid

  • Solid-phase extraction (SPE) cartridges

Preparation of Standard and Internal Standard Solutions
  • Primary Stock Solutions: Prepare individual primary stock solutions of acitretin, 13-cis acitretin, and this compound (1 mg/mL) in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the acitretin and 13-cis acitretin primary stock solutions with a 50:50 (v/v) mixture of acetonitrile and water to create calibration standards at various concentrations.

  • Internal Standard Working Solution: Dilute the this compound primary stock solution with the same diluent to a final concentration of 100 ng/mL.

Sample Preparation (Solid-Phase Extraction)
  • Pre-treatment: To 300 µL of human plasma, add 50 µL of the this compound internal standard working solution and vortex.

  • Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of a 5% methanol in water solution to remove interfering substances.

  • Elution: Elute the analytes and the internal standard with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in 200 µL of the mobile phase.

LC-MS/MS Analysis
  • Chromatographic Column: C18 reversed-phase column (e.g., 50 x 2.0 mm, 3 µm).

  • Mobile Phase: A gradient of 10 mM ammonium acetate in water (A) and acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 10 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Negative electrospray ionization (ESI-).

  • Detection Mode: Multiple Reaction Monitoring (MRM) using the transitions listed in the data table above.

Visualizing the Experimental Workflow and Signaling Pathway

Experimental Workflow

The following diagram illustrates the key steps in the bioanalytical workflow for the quantification of acitretin using this compound as an internal standard.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add this compound (IS) plasma->add_is spe Solid-Phase Extraction add_is->spe elute Elution spe->elute dry_recon Evaporation & Reconstitution elute->dry_recon lc Liquid Chromatography Separation dry_recon->lc ms Mass Spectrometry Detection lc->ms integrate Peak Integration ms->integrate ratio Calculate Analyte/IS Ratio integrate->ratio quantify Quantification ratio->quantify

Bioanalytical workflow for Acitretin quantification.
Acitretin Signaling Pathway

To understand the biological context of the analyte being measured, it is essential to consider its mechanism of action. Acitretin, the non-deuterated parent compound, exerts its therapeutic effects by modulating gene expression through the retinoic acid signaling pathway.

signaling_pathway cluster_cellular Cellular Environment cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Acitretin Acitretin CRABP Cellular Retinoic Acid Binding Protein (CRABP) Acitretin->CRABP Binds RAR Retinoic Acid Receptor (RAR) CRABP->RAR Translocates to Nucleus RARE Retinoic Acid Response Element (RARE) on DNA RAR->RARE Binds with RXR RXR Retinoid X Receptor (RXR) RXR->RARE Gene Target Gene Transcription RARE->Gene Modulates mRNA mRNA Gene->mRNA Leads to Protein Protein Synthesis mRNA->Protein Leads to Effect Cellular Effects (Differentiation, Proliferation) Protein->Effect Results in

Simplified Acitretin signaling pathway.

Conclusion

This compound is an indispensable tool for researchers and drug development professionals engaged in the study of acitretin. Its use as an internal standard in LC-MS/MS assays ensures the generation of reliable and accurate pharmacokinetic data, which is fundamental to understanding the absorption, distribution, metabolism, and excretion of this important dermatological agent. The methodologies and pathways described herein provide a comprehensive framework for its application and a deeper understanding of its utility in a research setting.

13-cis Acitretin-d3 CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of 13-cis Acitretin-d3, a deuterated isotopologue of the active metabolite of Acitretin. It is intended for researchers, scientists, and drug development professionals, offering key data, experimental protocols, and insights into its mechanism of action.

Core Compound Data

This compound serves as a valuable internal standard in pharmacokinetic and metabolic studies of Acitretin due to its mass shift from the deuterium labeling.

ParameterValueSource
CAS Number 1185241-03-5-
Molecular Formula C₂₁H₂₃D₃O₃-
Molecular Weight 329.45 g/mol -
Synonyms Isoacitretin-d3, 13-cis-Etretin-d3, Ro 13-7652-d3-

Pharmacokinetics and Metabolism

Acitretin is a second-generation systemic retinoid, and its primary active metabolite is 13-cis Acitretin. Following oral administration, Acitretin undergoes isomerization to form 13-cis Acitretin. The pharmacokinetic parameters of both compounds have been extensively studied.

ParameterAcitretin13-cis AcitretinSource
Time to Peak Plasma Concentration (Tmax) 0.9 to 4.6 hours-[1]
Terminal Elimination Half-Life 16.5 to 111.1 hours36.5 to 249.4 hours[1]
Protein Binding >99.9% (primarily to albumin)-[2]

Mechanism of Action: Signaling Pathways

The therapeutic effects of Acitretin and its metabolites are mediated through their interaction with nuclear retinoid receptors, which function as ligand-activated transcription factors.

Retinoid Receptor Signaling Pathway

Acitretin and 13-cis Acitretin modulate gene expression by binding to retinoic acid receptors (RARs) and retinoid X receptors (RXRs).[3] These receptors form heterodimers (RAR-RXR) that bind to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes.[3] This binding regulates the transcription of genes involved in cellular differentiation, proliferation, and inflammation.

Retinoid Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Acitretin Acitretin / 13-cis Acitretin CRABP CRABP Acitretin->CRABP Binds Acitretin_CRABP Acitretin-CRABP Complex RAR RAR Acitretin_CRABP->RAR Translocates & Activates RAR_RXR RAR-RXR Heterodimer RXR RXR RARE RARE (DNA) RAR_RXR->RARE Binds Gene Target Gene Transcription RARE->Gene Modulates CellResponse ↓ Proliferation ↓ Inflammation ↑ Differentiation Gene->CellResponse

Caption: General mechanism of retinoid signaling.

CD95 (Fas) Signaling Pathway in Apoptosis

In certain cancer cell lines, Acitretin has been shown to induce apoptosis through the CD95 (Fas) signaling pathway. This involves the upregulation of CD95 and its ligand (CD95L), leading to the activation of a caspase cascade.

CD95 Signaling Pathway Acitretin Acitretin CD95L ↑ CD95L Acitretin->CD95L CD95 ↑ CD95 (Fas Receptor) Acitretin->CD95 FADD ↑ FADD Acitretin->FADD CD95L->CD95 Binds CD95->FADD Recruits Caspase8 Caspase-8 activation FADD->Caspase8 Activates Caspase3 Caspase-3 activation Caspase8->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Induces

Caption: Acitretin-induced apoptosis via the CD95 pathway.

Experimental Protocols

Quantification of Acitretin and 13-cis Acitretin in Human Plasma by LC-MS/MS

This protocol is adapted from a validated method for the simultaneous quantification of Acitretin and its 13-cis isomer.

1. Sample Preparation (Solid Phase Extraction):

  • To 300 µL of human plasma, add the internal standard solution (all-trans-acitretin-d3 and 13-cis-acitretin-d3).

  • Vortex the mixture.

  • Load the sample onto a pre-conditioned solid-phase extraction cartridge.

  • Wash the cartridge with an appropriate solvent to remove interferences.

  • Elute the analytes with a suitable elution solvent.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

2. Liquid Chromatography Conditions:

  • Column: Gemini C18 (50 × 2.0 mm, 3 µ) or equivalent.

  • Mobile Phase: 10 mM ammonium acetate and acetonitrile (60:40, v/v).

  • Flow Rate: 0.5 mL/min.

  • Injection Volume: 10 µL.

3. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Negative.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Acitretin & 13-cis Acitretin: m/z 325.2 → 266.0

    • Acitretin-d3 & this compound (Internal Standards): m/z 328.0 → 266.0

4. Experimental Workflow:

LCMSMS Workflow Plasma Plasma Sample + Internal Standard SPE Solid Phase Extraction (SPE) Plasma->SPE Elution Elution & Evaporation SPE->Elution Reconstitution Reconstitution in Mobile Phase Elution->Reconstitution LC LC Separation (C18 Column) Reconstitution->LC MS MS/MS Detection (MRM) LC->MS Data Data Analysis MS->Data

Caption: Workflow for LC-MS/MS analysis of Acitretin and its metabolite.

References

The Isomeric Transformation of Acitretin: An In-depth Technical Guide to the Metabolism of Acitretin to 13-cis Acitretin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acitretin, a second-generation oral retinoid, is a cornerstone in the management of severe psoriasis and other disorders of keratinization. Its therapeutic efficacy is intrinsically linked to its complex metabolism, a primary step of which is the isomerization to its 13-cis metabolite, 13-cis Acitretin (also known as isoacitretin). This biotransformation is not merely a step towards elimination but results in a pharmacologically active metabolite with a distinct pharmacokinetic profile. Understanding the nuances of this metabolic pathway is critical for optimizing therapeutic strategies, predicting drug-drug interactions, and ensuring patient safety. This technical guide provides a comprehensive overview of the core aspects of Acitretin's conversion to 13-cis Acitretin, focusing on the available quantitative data, detailed experimental protocols for its study, and the underlying biological pathways.

Metabolic Pathway and Enzymology

The initial and primary metabolic event for Acitretin is a reversible isomerization to 13-cis Acitretin.[1][2] This process of interconversion means that after administration of the all-trans form (Acitretin), both isomers are present in the plasma.[3] While the precise enzymatic machinery driving this isomerization in humans has not been definitively elucidated, in vitro studies on related retinoids suggest a potential role for Glutathione S-transferases (GSTs).[4] Research has demonstrated that purified hepatic GSTs can catalyze the isomerization of 13-cis-retinoic acid to all-trans-retinoic acid, a structurally similar process.[4] This reaction was found to be independent of glutathione, suggesting GSTs can act as isomerases in this context.

Following isomerization, both Acitretin and 13-cis Acitretin undergo further metabolism. This subsequent biotransformation is believed to be mediated by cytochrome P450 (CYP) enzymes and involves processes such as chain shortening and glucuronidation to form more polar, excretable compounds. These metabolites are then eliminated through both renal and fecal routes.

It is also crucial to note a clinically significant metabolic pathway that occurs in the presence of ethanol. Acitretin can be re-esterified to form etretinate, a highly lipophilic compound with a significantly longer half-life. This conversion is catalyzed by a liver enzyme and proceeds via an acitretinoyl-coenzyme A thioester conjugate.

cluster_0 Acitretin Metabolism Acitretin Acitretin (all-trans-Acitretin) cis_Acitretin 13-cis Acitretin (Isoacitretin) Acitretin->cis_Acitretin Isomerization Metabolites Chain-shortened and Glucuronidated Metabolites Acitretin->Metabolites Metabolism Etretinate Etretinate Acitretin->Etretinate Re-esterification cis_Acitretin->Acitretin cis_Acitretin->Metabolites Metabolism Excretion Renal and Fecal Excretion Metabolites->Excretion Ethanol Ethanol Ethanol->Etretinate GST Glutathione S-Transferases (Proposed) GST->Acitretin CYP450 Cytochrome P450 Enzymes CYP450->Metabolites

Figure 1: Overview of Acitretin Metabolism.

Pharmacodynamic Signaling Pathway

The therapeutic effects of Acitretin are mediated through its interaction with nuclear retinoid receptors. As a retinoid, Acitretin binds to and activates two families of nuclear receptors: the retinoic acid receptors (RARs) and the retinoid X receptors (RXRs). These receptors, which exist as three subtypes (α, β, and γ), form heterodimers (RAR/RXR) that bind to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes. This binding modulates gene transcription, leading to a normalization of epidermal cell proliferation, differentiation, and keratinization, which are dysregulated in psoriatic lesions.

cluster_1 Acitretin Signaling Pathway Acitretin_extra Acitretin (extracellular) Acitretin_intra Acitretin (intracellular) Acitretin_extra->Acitretin_intra Cellular Uptake Heterodimer RAR/RXR Heterodimer Acitretin_intra->Heterodimer Binding and Activation Cell_membrane Cell Membrane RAR RAR RAR->Heterodimer RXR RXR RXR->Heterodimer RARE RARE (DNA) Heterodimer->RARE Binding Gene_transcription Modulation of Gene Transcription RARE->Gene_transcription Initiation/ Repression Therapeutic_effects Normalization of Cell Proliferation & Differentiation Gene_transcription->Therapeutic_effects cluster_2 Experimental Workflow for Acitretin/13-cis Acitretin Quantification Plasma_sample Plasma Sample (300 µL) Add_IS Add Internal Standards (Deuterated Analogs) Plasma_sample->Add_IS SPE Solid Phase Extraction (SPE) Add_IS->SPE Elute_evaporate Elute and Evaporate to Dryness SPE->Elute_evaporate Reconstitute Reconstitute in Mobile Phase Elute_evaporate->Reconstitute LC_injection Inject into LC-MS/MS System Reconstitute->LC_injection Chromatography Chromatographic Separation (C18 Column) LC_injection->Chromatography MS_detection Mass Spectrometric Detection (ESI-, MRM) Chromatography->MS_detection Data_analysis Data Analysis and Quantification MS_detection->Data_analysis

References

The Gold Standard of Bioanalysis: Unpacking the Role of Deuterated 13-cis Acitretin-d3

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the precise world of bioanalysis, particularly in pharmacokinetic and toxicokinetic studies, the accuracy of drug quantification is paramount. The use of internal standards is a fundamental practice to ensure reliability, and among these, stable isotope-labeled (SIL) compounds are considered the "gold standard."[1][2] This guide delves into the critical role of deuteration, specifically focusing on 13-cis Acitretin-d3, a deuterated analog of an Acitretin metabolite, and its application as an internal standard in mass spectrometry-based assays.

The Principle: Why Deuterated Standards Excel

The core advantage of using a deuterated internal standard lies in the principle of isotope dilution mass spectrometry (IDMS).[2] An ideal internal standard must behave identically to the analyte of interest during the entire analytical process—from extraction and sample cleanup to chromatographic separation and ionization.[1] By replacing one or more hydrogen atoms with its heavier, stable isotope, deuterium, a molecule is created that is chemically and physically almost identical to the parent compound.[2]

This near-perfect chemical mimicry ensures that the deuterated standard co-elutes with the analyte and experiences the same matrix effects—signal suppression or enhancement caused by other components in the biological sample. Any variability or loss during sample preparation is mirrored by the deuterated standard. Since the mass spectrometer can easily distinguish between the analyte and the heavier deuterated standard, the ratio of their signals remains constant, allowing for highly accurate and precise quantification.

The superiority of this approach is evident when compared to using structural analogs as internal standards, which may not co-elute perfectly and can be affected differently by the sample matrix, leading to compromised data quality.

This compound: A Case Study in Precision

Acitretin is a second-generation systemic retinoid used in the treatment of severe psoriasis. Its primary metabolism involves isomerization to 13-cis-Acitretin (also known as isoacitretin). For accurate pharmacokinetic studies, it is crucial to quantify both the parent drug and this major metabolite. This compound is the deuterium-labeled form of this metabolite.

The key physicochemical properties of Acitretin and its deuterated cis-isomer highlight the suitability of the latter as an internal standard. The introduction of three deuterium atoms provides a clear mass shift, essential for distinct detection in mass spectrometry, without significantly altering the chromatographic behavior.

PropertyAcitretin13-cis-AcitretinThis compound
Molecular Formula C21H26O3C21H26O3C21H23D3O3
Monoisotopic Mass 326.1882 g/mol 326.1882 g/mol 329.2069 g/mol
Mass Shift vs. Analyte N/A0 Da+3 Da
Synonyms Ro 10-1670Isoacitretin; Ro 13-7652Isoacitretin-d3; Ro 13-7652-d3
(Data sourced from PubChem and vendor specifications)

Experimental Protocols and Workflow

The use of this compound as an internal standard is integral to robust LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) methods for the simultaneous quantification of Acitretin and its 13-cis metabolite in biological matrices like human plasma.

Generalized Experimental Workflow

The process follows a systematic sequence designed to ensure precision and reproducibility.

Caption: Bioanalytical workflow using a deuterated internal standard.

Detailed Methodologies

1. Sample Preparation: Extraction

A robust extraction technique is critical for removing interfering substances from the plasma matrix. A common and effective method is a combination of protein precipitation and liquid-liquid extraction (LLE).

  • Objective: To isolate Acitretin, 13-cis Acitretin, and the this compound internal standard from plasma proteins and other endogenous components.

  • Protocol:

    • To a 500 µL plasma sample, add a known, fixed amount of this compound working solution.

    • Add a protein precipitation agent, such as a solution of zinc sulfate in methanol, and vortex thoroughly.

    • Centrifuge the sample to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube.

    • Perform liquid-liquid extraction by adding an immiscible organic solvent (e.g., methyl tert-butyl ether).

    • Vortex to ensure thorough mixing and then centrifuge to separate the aqueous and organic layers.

    • Carefully collect the organic layer containing the analytes and internal standard.

    • Evaporate the solvent to dryness under a stream of nitrogen.

    • Reconstitute the residue in a small volume of the mobile phase for injection into the LC-MS/MS system.

2. LC-MS/MS Analysis

The reconstituted sample is then analyzed using a liquid chromatograph coupled to a triple quadrupole mass spectrometer.

  • Objective: To chromatographically separate the analytes from any remaining matrix components and to detect and quantify them with high specificity and sensitivity.

  • Typical Parameters: The following table outlines representative parameters for an LC-MS/MS method.

ParameterTypical SettingRationale
LC Column C18 or RP-amide (e.g., 150 x 4.6 mm, 5 µm)Provides good reversed-phase separation for the retinoids.
Mobile Phase Isocratic or gradient elution with a mixture of an organic solvent (e.g., acetonitrile/methanol) and an aqueous buffer (e.g., water with acetic or formic acid).Optimized to achieve good peak shape and resolution for Acitretin and its cis-isomer.
Flow Rate 0.3 - 0.8 mL/minStandard flow rates for analytical HPLC columns.
Ionization Mode Electrospray Ionization (ESI), Negative or Positive ModeESI is a soft ionization technique suitable for these molecules. Both modes can be effective; negative mode is often cited for Acitretin.
MS Detection Multiple Reaction Monitoring (MRM)Provides high specificity and sensitivity by monitoring a specific precursor ion to product ion transition for each compound.
MRM Transitions (m/z) Acitretin: 325.4 → 266.3 13-cis Acitretin: 325.2 → 266.1 this compound: 328.3 → 266.3These specific mass transitions allow for unambiguous identification and quantification of each compound, free from interference.

Metabolic Context and Significance

Understanding the metabolic pathway of Acitretin underscores the importance of using a specific internal standard for its metabolite.

G Acitretin Acitretin (all-trans) Cis_Acitretin 13-cis-Acitretin (Isoacitretin) Acitretin->Cis_Acitretin Isomerization Etretinate Etretinate Acitretin->Etretinate Esterification (Requires Ethanol) Metabolites Glucuronide Conjugates & Other Metabolites Acitretin->Metabolites Cis_Acitretin->Acitretin Isomerization Cis_Acitretin->Metabolites

Caption: Simplified metabolic pathway of Acitretin.

Acitretin's primary metabolism is a reversible isomerization to 13-cis-Acitretin. Both compounds are pharmacologically active and are eventually conjugated and eliminated. A noteworthy interaction occurs with the concurrent consumption of alcohol, which can cause a reverse esterification of Acitretin back to its prodrug, Etretinate. Etretinate is highly lipophilic and has a much longer elimination half-life, which is a significant clinical consideration.

Given that 13-cis Acitretin is a major metabolite, having a dedicated deuterated internal standard (this compound) is crucial for accurately characterizing its pharmacokinetic profile alongside the parent drug. This ensures that any analytical variability in the measurement of the metabolite is accounted for, leading to reliable data for clinical and research purposes.

References

Navigating the Acquisition and Application of 13-cis Acitretin-d3: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of 13-cis Acitretin-d3, a deuterated analog of the retinoid acitretin, for researchers, scientists, and drug development professionals. This document details commercially available sources, purchasing information, and delves into the scientific context of its use, including relevant signaling pathways and experimental considerations.

Sourcing and Procurement of this compound

The acquisition of high-purity this compound is critical for reliable and reproducible research. Several reputable suppliers offer this compound, primarily as an analytical standard. The following table summarizes key purchasing information from various vendors. Purity levels are generally high, though it is recommended to request a certificate of analysis for specific batch details. Pricing and availability are subject to change and direct inquiry with the suppliers is advised for the most current information.

SupplierCatalog NumberPurityAvailable QuantitiesContact for Pricing
MedchemExpressHY-129240S≥98%1mg, 5mg, 10mg, 25mg, 50mg, 100mgYes
Xcess BiosciencesM17407-C≥98%InquireYes
LGC StandardsTRC-A189927-10MGInquire1mg, 10mgYes
Acanthus ResearchACR-16-003-20mgInquire20mgYes
Simson PharmaA1080003InquireCustom SynthesisYes
PharmaffiliatesPA STI 003800InquireInquireYes
ClinivexRCLST729981InquireInquireYes
Veeprho PharmaceuticalsDVE00122InquireInquireYes
ImmunomartT19088InquireCurrently out of stockYes

Scientific Background: Mechanism of Action and Retinoid Signaling

Acitretin, the parent compound of this compound, is a second-generation systemic retinoid used in the treatment of severe psoriasis.[1] Its therapeutic effects are mediated through its interaction with the retinoid signaling pathway, which plays a crucial role in cell proliferation, differentiation, and inflammation.[2][3]

Retinoids like acitretin exert their effects by binding to and activating two families of nuclear receptors: the retinoic acid receptors (RARs) and the retinoid X receptors (RXRs).[4][5] These receptors form heterodimers (RAR-RXR) that bind to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes. This binding modulates the transcription of genes involved in regulating epidermal cell growth and differentiation. In conditions like psoriasis, which are characterized by hyperproliferation and abnormal differentiation of keratinocytes, acitretin helps to normalize these processes.

Furthermore, acitretin possesses anti-inflammatory properties. It has been shown to reduce the expression of inflammatory cytokines and inhibit the activity of enzymes involved in the inflammatory cascade.

Retinoid_Signaling_Pathway cluster_cell Target Cell cluster_nucleus Nucleus Retinol Retinol Retinal Retinal Retinol->Retinal Oxidation RA Retinoic Acid (e.g., Acitretin) Retinal->RA Oxidation RAR_RXR RAR-RXR Heterodimer RA->RAR_RXR Binds to RAR RAR RAR RAR->RAR_RXR RXR RXR RXR->RAR_RXR RARE RARE (DNA) RAR_RXR->RARE Binds to Gene_Transcription Modulation of Gene Transcription RARE->Gene_Transcription Regulates Cellular_Effects Cellular Effects: - Proliferation - Differentiation - Inflammation Gene_Transcription->Cellular_Effects

Retinoid Signaling Pathway

Experimental Applications and Methodologies

This compound is primarily utilized as an internal standard in pharmacokinetic (PK) studies of acitretin due to its isotopic labeling. The deuterium atoms provide a distinct mass signature, allowing for accurate quantification of the unlabeled drug in biological matrices using mass spectrometry.

Pharmacokinetic Analysis using LC-MS/MS

A common application of this compound is in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays to determine the concentration of acitretin and its 13-cis metabolite in plasma or serum samples.

A representative, though general, experimental workflow is as follows:

  • Sample Preparation:

    • Thaw plasma samples at room temperature.

    • To a 100 µL aliquot of plasma, add a known concentration of the internal standard, this compound.

    • Perform a protein precipitation step by adding a solvent like acetonitrile.

    • Vortex and centrifuge the samples to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

  • LC-MS/MS Analysis:

    • Liquid Chromatography: Separation is typically achieved on a C18 reverse-phase column. The mobile phase often consists of a gradient of an organic solvent (e.g., acetonitrile or methanol) and an aqueous solution with a modifier (e.g., formic acid or ammonium acetate).

    • Mass Spectrometry: A tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection. Specific precursor-to-product ion transitions for both acitretin and this compound are monitored for quantification.

Pharmacokinetic_Workflow start Start: Biological Sample (e.g., Plasma) sample_prep Sample Preparation: - Add this compound (Internal Standard) - Protein Precipitation - Evaporation & Reconstitution start->sample_prep lc_ms_analysis LC-MS/MS Analysis: - Chromatographic Separation - Mass Spectrometric Detection (MRM) sample_prep->lc_ms_analysis data_processing Data Processing: - Peak Integration - Ratio of Analyte to Internal Standard lc_ms_analysis->data_processing quantification Quantification: - Calibration Curve Generation - Determination of Acitretin Concentration data_processing->quantification end End: Pharmacokinetic Profile quantification->end

Pharmacokinetic Study Workflow
In Vitro Studies with Human Sebocytes

While not specific to the deuterated form, studies investigating the effects of retinoids on human sebocytes provide a framework for potential in vitro applications. For instance, research has explored the impact of 13-cis-retinoic acid and acitretin on sebocyte proliferation, lipid synthesis, and keratin expression.

A generalized protocol for such an in vitro study would involve:

  • Cell Culture:

    • Culture human sebocytes in an appropriate growth medium.

    • Plate the cells in multi-well plates and allow them to adhere and grow to a certain confluency.

  • Treatment:

    • Prepare stock solutions of 13-cis Acitretin in a suitable solvent (e.g., DMSO).

    • Treat the sebocytes with varying concentrations of the retinoid for specific durations (e.g., 24, 48, 72 hours).

  • Endpoint Analysis:

    • Proliferation Assay: Assess cell viability and proliferation using methods like MTT or BrdU incorporation assays.

    • Lipid Synthesis Assay: Measure the incorporation of a radiolabeled precursor, such as [14C]-acetate, into cellular lipids. The lipids can then be extracted and quantified by scintillation counting.

    • Keratin Expression Analysis: Analyze the expression of different keratin proteins using techniques like Western blotting or immunofluorescence microscopy.

Conclusion

This compound is an essential tool for researchers studying the pharmacokinetics of acitretin. Its commercial availability from several specialized suppliers facilitates its procurement for research purposes. A thorough understanding of the underlying retinoid signaling pathway and established experimental methodologies is crucial for its effective application in drug development and dermatological research. This guide provides a foundational resource for scientists and professionals working with this important compound.

References

Safety and Handling of 13-cis Acitretin-d3: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for laboratory and research use only. It is not for human or household use. 13-cis Acitretin-d3 is a deuterium-labeled metabolite of Acitretin and should be handled by trained professionals familiar with its potential hazards. All waste must be handled in accordance with local, state, and federal regulations.

Introduction

This compound is a deuterated analogue of 13-cis Acitretin, the major metabolite of the systemic retinoid Acitretin.[1] Utilized primarily as an internal standard in analytical and pharmacokinetic research, its stable isotope labeling allows for precise quantification in biological matrices through mass spectrometry.[2] Given its classification as a retinoid, a class of compounds known for significant biological activity, including teratogenicity, strict adherence to safety and handling protocols is imperative. This guide provides a comprehensive overview of the safety considerations, handling procedures, and relevant biological context for this compound, drawing upon data from its parent compound, Acitretin, due to the limited specific data for the deuterated form.

Compound Identification and Properties

A summary of the key identifiers and physical properties of this compound is provided below.

PropertyValueReference
IUPAC Name (2Z,4E,6E,8E)-3,7-dimethyl-9-{2,3,6-trimethyl-4-[(2H3)methyloxy]phenyl}nona-2,4,6,8-tetraenoic acid[3]
Synonyms Isoacitretin d3, 13-cis-Acitretin-d3[1][4]
CAS Number 1185241-03-5
Molecular Formula C₂₁H₂₃D₃O₃
Molecular Weight 329.45 g/mol
Appearance Yellow Solid

Hazard Identification and Toxicology

As a derivative of Acitretin, this compound should be considered a hazardous substance. The safety profile of Acitretin is well-documented and serves as the primary basis for the handling precautions for its deuterated analogue.

GHS Hazard Classification (based on Acitretin):

Hazard ClassCategory
Acute Toxicity, OralCategory 4
Skin Corrosion/IrritationCategory 2
Serious Eye Damage/Eye IrritationCategory 2A
Reproductive ToxicityCategory 1B
Hazardous to the Aquatic Environment, Acute HazardCategory 1
Hazardous to the Aquatic Environment, Long-term HazardCategory 1

Summary of Toxicological Data (Acitretin):

TestSpeciesRouteValueReference
LD50RatOral>4 g/kg
LD50MouseOral>4000 mg/kg

Key Hazards:

  • Teratogenicity: Acitretin is a known human teratogen and can cause severe birth defects. Women who are pregnant or may become pregnant should not handle this compound.

  • Irritation: Causes skin and serious eye irritation.

  • Aquatic Toxicity: Very toxic to aquatic life with long-lasting effects.

Experimental Protocols: Safe Handling and Personal Protective Equipment

Adherence to the following protocols is mandatory when working with this compound.

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling, but the following PPE is generally recommended:

PPE TypeSpecification
Eye Protection Chemical safety goggles or full-face shield.
Hand Protection Nitrile or other appropriate chemical-resistant gloves. Double gloving is recommended.
Skin and Body Protection Laboratory coat, disposable coveralls of low permeability for larger quantities. Protective shoe covers.
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.
Engineering Controls
  • Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.

  • Ensure eyewash stations and safety showers are readily accessible.

Handling and Storage
  • Storage: Store in a tightly closed container in a freezer at -20°C, protected from light and moisture. Some suppliers may recommend storage at 2-8°C. Always follow the storage conditions provided on the product's certificate of analysis.

  • Handling: Avoid contact with skin, eyes, and clothing. Avoid the formation of dust and aerosols.

  • Stability: The parent compound is known to be light-sensitive and may undergo photoisomerization. Stability in plasma can be improved with the addition of L-ascorbic acid and the use of yellow light.

First Aid Measures
Exposure RouteFirst Aid Protocol
Inhalation Remove to fresh air. If not breathing, give artificial respiration. Seek medical attention.
Skin Contact Immediately remove all contaminated clothing. Flush skin with running water and soap for at least 15 minutes. Seek medical attention if irritation persists.
Eye Contact Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Accidental Release and Disposal
  • Spill: For minor spills, wear appropriate PPE, avoid generating dust, and use dry clean-up procedures. Dampen with water to prevent dusting before sweeping. Collect waste in a suitable, closed container for disposal. For major spills, evacuate the area and alert emergency responders.

  • Disposal: This material and its container must be disposed of as hazardous waste. Contact a professional waste disposal service. Avoid release to the environment.

Biological Activity and Signaling Pathway

The mechanism of action of this compound is presumed to be identical to that of Acitretin. Acitretin and its metabolites regulate gene expression by binding to nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs). These receptors form heterodimers (RAR/RXR) that bind to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes. This interaction modulates gene transcription, leading to the normalization of keratinocyte proliferation and differentiation, as well as anti-inflammatory effects.

Acitretin_Signaling_Pathway cluster_cell Target Cell (e.g., Keratinocyte) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Acitretin Acitretin / 13-cis Acitretin CRABP CRABP Acitretin->CRABP Binds to RAR RAR CRABP->RAR Transports & Binds RXR RXR CRABP->RXR Transports & Binds RAR_RXR RAR-RXR Heterodimer RAR->RAR_RXR RXR->RAR_RXR RARE RARE (DNA) RAR_RXR->RARE Binds to Gene_Transcription Modulation of Gene Transcription RARE->Gene_Transcription Regulates Cell_Response Normalization of Proliferation & Differentiation, Anti-inflammatory Effects Gene_Transcription->Cell_Response Leads to

Caption: Acitretin's mechanism of action via nuclear receptor signaling.

Experimental Workflow: Safe Handling Procedure

The following diagram outlines a logical workflow for the safe handling of this compound in a research setting.

Safe_Handling_Workflow start Receive Compound storage Store at -20°C (or as specified) Protected from light start->storage prep Prepare for Experiment in Chemical Fume Hood storage->prep don_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep->don_ppe weighing Weigh Compound (Use anti-static measures) don_ppe->weighing dissolution Dissolve in Solvent weighing->dissolution experiment Perform Experiment dissolution->experiment decontamination Decontaminate Glassware and Work Surfaces experiment->decontamination waste_collection Collect Waste (Solid & Liquid) experiment->waste_collection end End decontamination->end disposal Dispose as Hazardous Waste waste_collection->disposal disposal->end

Caption: Workflow for the safe handling of this compound.

References

Foundational Research on the Pharmacokinetics of Acitretin Isomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acitretin is a second-generation systemic retinoid, a synthetic derivative of vitamin A, primarily utilized for the treatment of severe, resistant psoriasis and other disorders of keratinization.[1] It is the pharmacologically active metabolite of etretinate.[1] A critical aspect of acitretin's clinical pharmacology is its pharmacokinetic profile, particularly the dynamic relationship with its major metabolite, the 13-cis isomer (cis-acitretin or isoacitretin).[2] This guide provides an in-depth analysis of the absorption, distribution, metabolism, and elimination of acitretin and its cis-isomer, supported by quantitative data, detailed experimental protocols, and visualizations of key pathways to aid researchers in the field.

Pharmacokinetics of Acitretin and its 13-cis Isomer

Absorption

Oral absorption of acitretin is optimized when administered with food, which can increase its bioavailability approximately two-fold compared to fasting conditions. The absolute bioavailability under fed conditions is approximately 60%, though it exhibits high interpatient variability, ranging from 36% to 95%. Following oral administration, peak plasma concentrations (Cmax) of acitretin are typically reached within 2 to 5 hours. The absorption process appears to be linear and proportional with increasing doses from 25 to 100 mg.

Distribution

Acitretin is extensively distributed throughout the body and is highly bound to plasma proteins, primarily albumin (>99.9%). This extensive protein binding limits its distribution into certain tissues. Unlike its predecessor etretinate, acitretin is significantly less lipophilic, which results in a lack of sequestration into deep fatty storage sites. This property is a key advantage, contributing to its shorter elimination half-life.

Metabolism

The primary metabolic pathway for acitretin involves a reversible isomerization to its 13-cis form, cis-acitretin (also known as Ro 13-7652). This interconversion is a significant factor in the drug's overall pharmacokinetic profile. Both acitretin (the all-trans isomer) and cis-acitretin are further metabolized into chain-shortened breakdown products and glucuronide conjugates, which are then excreted.

A crucial metabolic interaction occurs with the concurrent consumption of alcohol. Ethanol can induce the re-esterification of acitretin back to etretinate. Etretinate is highly lipophilic and has an extremely long elimination half-life (up to 120 days), which significantly prolongs the teratogenic risk.

cluster_absorption Absorption (Oral) cluster_circulation Systemic Circulation cluster_elimination Elimination Acitretin_Oral Acitretin (Oral Dose) Acitretin_Plasma Acitretin (all-trans-isomer) Acitretin_Oral->Acitretin_Plasma Absorption (+ Food enhances) Cis_Acitretin Cis-Acitretin (13-cis-isomer) Acitretin_Plasma->Cis_Acitretin Reversible Isomerization Etretinate Etretinate Acitretin_Plasma->Etretinate Re-esterification (+ Ethanol) Metabolites Chain-shortened metabolites & Glucuronide conjugates Acitretin_Plasma->Metabolites Metabolism Cis_Acitretin->Metabolites Metabolism Excretion Urine & Feces Metabolites->Excretion Edges Edges

Fig. 1: Metabolic pathway of Acitretin.
Elimination

Acitretin and its metabolites are eliminated from the body through both renal and fecal routes. The conjugates of acitretin and cis-acitretin are excreted in the feces (34% to 54%) and urine (16% to 53%). The terminal elimination half-life of acitretin is significantly shorter than that of etretinate, averaging around 47 to 50 hours. However, its main metabolite, cis-acitretin, has a longer half-life, with mean values reported from 63 to 119 hours.

Quantitative Pharmacokinetic Data

The following table summarizes key pharmacokinetic parameters for acitretin and its 13-cis isomer based on data from various studies.

ParameterAcitretin (all-trans)13-cis-AcitretinStudy Conditions & Notes
Tmax (Time to Peak Concentration) 2-5 hoursOccurs slightly later than acitretinSingle oral dose, generally administered with food.
Elimination Half-Life (t½) ~49 hours (mean)~63-119 hours (mean)Varies between studies; cis-acitretin half-life is consistently longer.
Protein Binding >99.9% (primarily albumin)N/AHigh protein binding is a key characteristic.
Absolute Bioavailability ~60% (range 36-95%)N/AAdministered with food.
Excretion Routes Urine (16-53%) & Feces (34-54%)Urine (16-53%) & Feces (34-54%)Data represents excretion of metabolites and conjugates of both isomers.

Experimental Protocols

Protocol: Pharmacokinetic Study in Human Subjects

This section outlines a typical protocol for a clinical study designed to evaluate the pharmacokinetics of acitretin and cis-acitretin.

  • Study Design: An open-label, single-dose or multiple-dose study in healthy adult volunteers or patients with psoriasis.

  • Subjects: A cohort of male and female subjects (e.g., n=12-15). For female subjects of childbearing potential, strict contraceptive measures are mandatory. Subjects undergo a screening process including physical examination and laboratory tests.

  • Dosing Regimen:

    • Single Dose: A single oral dose of acitretin (e.g., 25 mg or 50 mg) administered with a standardized high-fat meal to ensure consistent absorption.

    • Multiple Dose: Daily oral administration of acitretin (e.g., 30 mg or 50 mg) for a period sufficient to reach steady-state (e.g., 21 days).

  • Blood Sampling:

    • Serial venous blood samples are collected in heparinized tubes at predefined time points: pre-dose (0 hours) and post-dose at 0.5, 1, 2, 3, 4, 6, 8, 12, 24, 48, 72, 96, and 120 hours.

    • Plasma is separated by centrifugation and stored at -20°C or lower until analysis.

  • Pharmacokinetic Analysis: Plasma concentration-time data for both acitretin and cis-acitretin are analyzed using non-compartmental methods to determine key parameters such as Cmax, Tmax, AUC (Area Under the Curve), and elimination half-life (t½).

Protocol: Bioanalytical Method for Quantification

The quantification of acitretin and cis-acitretin in plasma requires a sensitive and specific analytical method due to their structural similarity and potential for photoisomerization. High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are commonly employed.

  • Sample Preparation:

    • All procedures must be conducted under yellow light to prevent photoisomerization.

    • Plasma samples (e.g., 300-500 µL) are thawed.

    • An internal standard (e.g., deuterated acitretin-d3) is added.

    • Analytes are extracted from the plasma matrix using protein precipitation followed by liquid-liquid extraction or solid-phase extraction (SPE).

    • The organic layer is evaporated to dryness and the residue is reconstituted in the mobile phase for injection.

  • Chromatographic Separation:

    • System: An HPLC or UPLC system.

    • Column: A reversed-phase C18 column (e.g., Gemini C18, 50 x 2.0 mm, 3 µm) is used to separate the isomers.

    • Mobile Phase: An isocratic or gradient mixture of solvents, such as 10 mM ammonium acetate and acetonitrile.

  • Detection:

    • HPLC-UV: UV detection at a specific wavelength (e.g., 354 nm).

    • LC-MS/MS: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) and negative ion mode provides high selectivity and sensitivity. Parent/product ion transitions for the isomers and the internal standard are monitored (e.g., m/z 325.2 -> 266.0 for isomers).

  • Method Validation: The method is validated according to regulatory guidelines for specificity, linearity, accuracy, precision, recovery, and stability. The lower limit of quantification (LLOQ) is typically in the range of 0.3-2 ng/mL.

cluster_prep Sample Preparation (Under Yellow Light) cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample (300µL) IS Add Internal Standard (e.g., Acitretin-d3) Plasma->IS Extract Solid-Phase or Liquid-Liquid Extraction IS->Extract Reconstitute Evaporate & Reconstitute in Mobile Phase Extract->Reconstitute Inject Inject into LC System Reconstitute->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect Mass Spectrometry Detection (MRM, Negative Ion Mode) Separate->Detect Quantify Quantification (Standard Curve) Detect->Quantify Report Report Concentrations of Acitretin & Cis-Acitretin Quantify->Report

Fig. 2: Bioanalytical workflow for Acitretin isomers.

Mechanism of Action: Signaling Pathway

Acitretin exerts its therapeutic effects by modulating gene transcription through nuclear receptors. Like other retinoids, it influences cellular proliferation and differentiation in the epidermis.

  • Cellular Uptake: Acitretin enters the target cell (e.g., a keratinocyte).

  • Receptor Binding: In the nucleus, acitretin and its isomers bind to two families of nuclear receptors: the Retinoic Acid Receptors (RARs) and the Retinoid X Receptors (RXRs).

  • Heterodimerization: Upon ligand binding, RARs form a heterodimer with RXRs.

  • DNA Binding: This RAR-RXR heterodimer complex then binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) located in the promoter regions of target genes.

  • Gene Transcription Modulation: The binding of the complex to RAREs either activates or represses the transcription of genes involved in inflammation, cellular proliferation, and differentiation. This leads to the normalization of keratinocyte growth in psoriatic lesions.

cluster_cell Target Cell (Keratinocyte) cluster_cyto Cytoplasm cluster_nuc Nucleus Acitretin_in Acitretin RAR RAR Acitretin_in->RAR Binds Complex RAR-RXR Heterodimer RAR->Complex RXR RXR RXR->Complex RARE RARE (on DNA) Complex->RARE Binds to Gene Target Genes RARE->Gene Modulates Transcription Response Normalization of Cell Proliferation & Differentiation Gene->Response

Fig. 3: Acitretin's nuclear receptor signaling pathway.

Conclusion

The pharmacokinetics of acitretin are defined by its efficient absorption with food, extensive protein binding, and a critical metabolic interconversion to its 13-cis isomer. The relatively short half-life of acitretin compared to its parent compound, etretinate, offers a significant clinical advantage. However, the longer half-life of cis-acitretin and the potential for re-esterification to etretinate in the presence of alcohol are crucial considerations for therapy duration and patient counseling, especially concerning its teratogenic risk. A thorough understanding of these pharmacokinetic principles, supported by robust bioanalytical methods, is essential for the safe and effective use of acitretin in clinical practice and for the development of future retinoid-based therapies.

References

discovery and synthesis of deuterated retinoids

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Discovery and Synthesis of Deuterated Retinoids

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The accumulation of toxic vitamin A dimers, collectively known as bisretinoids, in the retinal pigment epithelium (RPE) is a key pathological feature of several debilitating retinal diseases, including Stargardt disease and age-related macular degeneration (AMD).[1][2][3] These dimers, such as A2E, are byproducts of the normal visual cycle and their buildup as lipofuscin granules leads to RPE dysfunction and subsequent photoreceptor cell death.[1][2] A novel therapeutic strategy has emerged that focuses on slowing the rate-limiting step of this dimerization process through the application of the kinetic isotope effect (KIE). By selectively replacing hydrogen atoms with deuterium at the C20 position of vitamin A, the carbon-hydrogen bond cleavage is slowed, thereby significantly reducing the rate of toxic dimer formation without disrupting the essential visual cycle. This guide provides a comprehensive overview of the discovery, mechanism, synthesis, and clinical evaluation of deuterated retinoids, with a primary focus on gildeuretinol (also known as ALK-001), a C20-D3-vitamin A analogue.

Discovery and Rationale for Deuteration

The Visual Cycle and Toxic Dimer Formation

The visual cycle is a critical enzymatic process that regenerates the visual chromophore, 11-cis-retinal, which is essential for vision. During this cycle, the absorption of a photon causes the isomerization of 11-cis-retinal to all-trans-retinal. In a properly functioning retina, all-trans-retinal is cleared from photoreceptor outer segments by the ABCA4 transporter. However, inefficiencies in this process, particularly in individuals with mutations in the ABCA4 gene (as seen in Stargardt disease), lead to the accumulation of all-trans-retinal. This excess all-trans-retinal can react with a second molecule of all-trans-retinal and phosphatidylethanolamine (PE) to form toxic bisretinoid compounds like A2E.

The accumulation of these fluorescent and phototoxic dimers within the RPE lysosomes as lipofuscin is a hallmark of Stargardt disease and dry AMD. This buildup impairs lysosomal function, induces inflammation, and ultimately leads to RPE and photoreceptor cell death, causing progressive vision loss.

The Kinetic Isotope Effect (KIE) as a Therapeutic Strategy

The formation of vitamin A dimers involves the cleavage of a carbon-hydrogen bond at the C20 position of an intermediate Schiff base. The kinetic isotope effect is a phenomenon where the substitution of an atom with a heavier isotope alters the rate of a chemical reaction. A carbon-deuterium (C-D) bond is stronger and has a lower vibrational frequency than a carbon-hydrogen (C-H) bond. Consequently, more energy is required to break a C-D bond, leading to a slower reaction rate if this bond cleavage is part of the rate-determining step.

By replacing the three hydrogen atoms at the C20 position of vitamin A with deuterium (C20-D3), the rate of dimerization can be slowed significantly—by a factor of 4 to 5-fold—without inhibiting the normal visual cycle. This approach offers a targeted therapeutic intervention that reduces the production of toxic byproducts while preserving normal visual function, a distinct advantage over strategies that inhibit key enzymes in the visual cycle, which can cause side effects like night blindness. The deuterated vitamin A, once ingested, replaces the naturally occurring vitamin A in the retina over time.

Mechanism_of_Action cluster_0 Standard Visual Cycle cluster_1 Therapeutic Intervention VA Vitamin A (C20-H3) ATR All-trans-Retinal VA->ATR Oxidation Dimer Toxic Vitamin A Dimers (e.g., A2E) ATR->Dimer Dimerization (Fast Reaction) Lipofuscin Lipofuscin Accumulation Dimer->Lipofuscin Degeneration Retinal Degeneration Lipofuscin->Degeneration D_VA Deuterated Vitamin A (C20-D3, Gildeuretinol) D_ATR Deuterated All-trans-Retinal D_VA->D_ATR Oxidation Reduced_Dimer Reduced Dimer Formation D_ATR->Reduced_Dimer Dimerization (Slowed by KIE) Slowed_Progression Slowed Disease Progression Reduced_Dimer->Slowed_Progression

Caption: Logical flow of deuterated retinoid intervention.

Synthesis of Deuterated Retinoids

The synthesis of deuterated retinoids builds upon established industrial methods for producing vitamin A, primarily those developed by Hoffmann-La Roche and BASF. These routes typically involve the coupling of a C15 phosphonium salt with a C5 aldehyde or a similar convergent strategy.

General Synthetic Approach for C20-D3-Retinyl Acetate (Gildeuretinol)

The key to synthesizing C20-D3-retinoids is the introduction of a deuterated methyl group at the C13 position of the polyene chain, which corresponds to the C20 position in the final vitamin A structure. A common method involves using hexadeuterated acetone (acetone-d6) as a starting material.

While specific, proprietary synthesis routes for gildeuretinol (ALK-001) are not fully public, the scientific literature outlines plausible methods. A likely approach starts with β-ionone and builds the carbon chain, incorporating the deuterated component at the appropriate step.

Experimental Protocol Outline

The following represents a generalized, multi-step protocol based on established retinoid synthesis principles for producing a C20-D3-retinoid.

  • Preparation of a Deuterated Building Block: A C5 or C6 fragment containing the C20-D3 methyl group is synthesized. This can be achieved through an aldol condensation reaction using hexadeuterated acetone.

  • Chain Elongation: The deuterated fragment is coupled with a C14 or C15 precursor derived from β-ionone. This is often accomplished via a Wittig or Horner-Wadsworth-Emmons reaction to form the C20 carbon skeleton.

  • Formation of Retinaldehyde: The resulting intermediate is oxidized, typically using manganese dioxide (MnO2), to yield C20-D3-retinaldehyde.

  • Reduction to Retinol: The C20-D3-retinaldehyde is then reduced to C20-D3-retinol. A common reducing agent for this step is sodium borohydride.

  • Esterification to Retinyl Acetate: Finally, the C20-D3-retinol is esterified to produce C20-D3-retinyl acetate (gildeuretinol). This is typically achieved by reacting the retinol with acetic anhydride in the presence of a base like triethylamine and a catalyst such as DMAP.

Characterization and Purity Analysis
  • Mass Spectrometry (MS): Atmospheric pressure chemical ionization mass spectrometry (APCI-MS) is used to confirm the molecular weight of the final product and to quantify the level of deuterium incorporation. For example, a sample of C20-D3-retinyl acetate was reported to contain 80% D3, 15% D2, and 5% D0 at the C20 position.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR is used to confirm the overall structure of the retinoid. The disappearance or significant reduction of the signal corresponding to the C20 methyl protons provides direct evidence of successful deuteration.

Synthesis_Workflow Start1 β-Ionone Step1 Prepare C14/C15 Precursor Start1->Step1 Start2 Hexadeuterated Acetone (CD3)2CO Step2 Prepare Deuterated C5/C6 Building Block Start2->Step2 Step3 Wittig or HWE Coupling Step1->Step3 Step2->Step3 Intermediate C20-D3 Retinoid Backbone Step3->Intermediate Step4 Oxidation (e.g., MnO2) Intermediate->Step4 Retinal C20-D3-Retinaldehyde Step4->Retinal Step5 Reduction (e.g., NaBH4) Retinal->Step5 Retinol C20-D3-Retinol Step5->Retinol Step6 Esterification (Acetic Anhydride) Retinol->Step6 Final C20-D3-Retinyl Acetate (Gildeuretinol) Step6->Final

Caption: Generalized synthetic workflow for C20-D3-Retinyl Acetate.

Preclinical and Clinical Efficacy

The therapeutic potential of deuterated retinoids has been evaluated in both preclinical animal models and human clinical trials, with compelling results.

Preclinical Data

In vitro experiments demonstrated that the dimerization of deuterium-enriched vitamin A was significantly slower than that of its non-deuterated counterpart. Animal studies provided further validation. Wild-type mice administered C20-D3-vitamin A showed a substantial reduction in the biosynthesis of A2E. In a mouse model for Stargardt disease (Abca4 knockout), dietary provision of C20-D3-vitamin A effectively prevented the disease phenotype by reducing lipofuscin formation and inflammation.

Preclinical Study Metric Result Reference
A2E Reduction (in vivo) 68% less A2E in mice fed deuterated vitamin A compared to controls.
Dimerization Slowdown (in vitro) Deuterium slows vitamin A dimer formation 4-5 fold.
Isotopic Composition 80% D3, 15% D2, 5% D0 at the C20 position.
Clinical Trial Data (Gildeuretinol/ALK-001)

Gildeuretinol (ALK-001) has been investigated in a series of clinical trials known as the TEASE program for the treatment of Stargardt disease. The primary endpoint in these studies is typically the rate of growth of atrophic lesions in the retina, as measured by fundus autofluorescence (FAF).

The TEASE-1 study, a Phase 2 trial involving patients with advanced Stargardt disease, demonstrated a statistically significant slowing of lesion growth in the treated group compared to placebo. Subsequent trials have explored the treatment in patients at earlier stages of the disease.

Clinical Trial Results (Gildeuretinol/ALK-001) Data Significance Reference
TEASE-1 (Advanced Stargardt) 21% slower growth of atrophic lesions (square root area).p < 0.001
TEASE-1 (Untransformed Area) 28% slower growth of atrophic lesions.-
TEASE-2 (Moderate Stargardt) 28% reduction in disease progression.p = 0.2 (not statistically significant due to population heterogeneity)
Vitamin A Replacement ~90% of circulating vitamin A was replaced with the deuterated form.-
Safety Profile Well-tolerated; no reports of night blindness or impaired dark adaptation.-

Gildeuretinol has received Breakthrough Therapy, Orphan Drug, and Rare Pediatric Disease designations from the U.S. Food and Drug Administration (FDA), highlighting its potential to address a significant unmet medical need.

Pharmacokinetics and Safety

Pharmacokinetic studies show that orally administered gildeuretinol effectively replaces the body's natural vitamin A stores. In clinical trials, approximately 90% of serum vitamin A was replaced by the deuterated form, and this level was maintained over time.

The safety profile of gildeuretinol has been favorable across multiple studies. Crucially, because the deuteration at the C20 position does not interfere with the 11-cis-retinal to all-trans-retinal isomerization necessary for phototransduction, the treatment does not induce night blindness or impair dark adaptation—side effects commonly associated with other visual cycle modulators. No clinically significant changes in liver enzymes or other unexpected adverse events have been reported.

Conclusion

The discovery and development of deuterated retinoids represent a paradigm shift in the treatment of retinal diseases characterized by lipofuscin accumulation. By leveraging the kinetic isotope effect, this innovative approach directly targets the pathological dimerization of vitamin A without compromising the integrity of the visual cycle. The synthesis of C20-D3-retinyl acetate (gildeuretinol) is achievable through modifications of established chemical pathways. Robust preclinical data and promising results from human clinical trials have demonstrated that this therapy can significantly slow the progression of retinal degeneration in Stargardt disease. This targeted, mechanism-based strategy holds immense promise as a long-term treatment for Stargardt disease, AMD, and other related macular dystrophies.

References

The Evolving Therapeutic Landscape of Acitretin Metabolites: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acitretin, a second-generation systemic retinoid, is an established therapy for severe psoriasis.[1][2] However, the therapeutic potential of its metabolites, primarily the active metabolite cis-acitretin (isoacitretin), extends beyond psoriasis, with growing evidence supporting their role in chemoprevention of non-melanoma skin cancers and potential applications in other dermatological and oncological conditions. This technical guide provides a comprehensive overview of the exploratory studies on the therapeutic potential of acitretin metabolites. It delves into their mechanism of action, summarizes quantitative data from key clinical and preclinical studies, details relevant experimental protocols, and visualizes the intricate signaling pathways and experimental workflows.

Introduction

Acitretin is the free acid and active metabolite of etretinate and has largely replaced its predecessor due to a more favorable pharmacokinetic profile, notably a shorter elimination half-life of approximately 50 hours compared to etretinate's 120 days.[1] Upon oral administration, acitretin is metabolized, with its initial metabolism involving isomerization to cis-acitretin.[3] Both acitretin and its metabolites exert their effects by binding to and activating nuclear retinoid receptors, specifically the retinoic acid receptors (RARs) and retinoid X receptors (RXRs), which function as ligand-inducible transcription factors to modulate gene expression involved in cellular differentiation, proliferation, and apoptosis.[4] These molecular interactions form the basis for their anti-proliferative and anti-inflammatory properties.

Pharmacokinetics and Metabolism

Acitretin is readily absorbed after oral administration, a process enhanced by the presence of food. It is highly bound to plasma proteins, primarily albumin. The primary metabolite is 13-cis-acitretin (isoacitretin). It is important to note that concurrent alcohol consumption can lead to the esterification of acitretin back to etretinate, which is highly lipophilic and has a very long half-life, a significant clinical consideration, especially for female patients of childbearing potential.

Table 1: Pharmacokinetic Parameters of Acitretin and cis-Acitretin

ParameterAcitretincis-AcitretinReference
Half-life (t½)~49-60 hours~63 hours
Time to Peak Plasma Concentration (Tmax)~1.9-3.2 hoursSlightly later than acitretin
Protein Binding>99.9% (primarily albumin)Not specified

Therapeutic Potential in Non-Melanoma Skin Cancer (NMSC) Chemoprevention

A significant area of exploratory research for acitretin has been its potential for the chemoprevention of non-melanoma skin cancers (NMSCs), particularly in high-risk populations such as organ transplant recipients. Retinoids are known to inhibit tumor development in various animal models and have been shown to suppress carcinogenesis in individuals with premalignant lesions.

Clinical Trial Data

Several clinical trials have investigated the efficacy of acitretin in preventing the development of new NMSCs.

Table 2: Summary of Clinical Trials of Acitretin for NMSC Chemoprevention

Study PopulationDosageKey FindingsReference
Renal transplant recipients (n=23)25 mg/day (or on alternate days)Significant reduction in the number of new squamous cell carcinomas (SCCs) (P = 0.002). A similar, but not statistically significant, trend was observed for basal cell carcinomas (BCCs).
High-risk for NMSC (non-transplant, n=70)25 mg/day, 5 days/week for 2 yearsNo statistically significant reduction in the rate of new primary NMSCs (OR 0.41, 95% CI 0.15-1.13, P=0.13). However, a significant trend favoring acitretin was observed when considering the incidence of new NMSC, time to new NMSC, and total NMSC counts (P=0.047).
Mechanism of Action in Cancer Cells

The anticancer effects of acitretin and its metabolites are linked to their ability to induce apoptosis (programmed cell death) in cancer cells.

One of the key mechanisms identified is the induction of apoptosis in cutaneous squamous cell carcinoma (SCC) cells through the CD95 (Fas) death receptor signaling pathway. Acitretin has been shown to increase the levels of CD95, its ligand (CD95L), and the Fas-associated death domain (FADD). This leads to the activation of a caspase cascade, ultimately resulting in apoptosis.

CD95_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Acitretin Acitretin CD95L CD95L Acitretin->CD95L Upregulates CD95 CD95 CD95L->CD95 Binds FADD FADD CD95->FADD Recruits Procaspase8 Procaspase8 FADD->Procaspase8 Recruits Caspase8 Caspase8 Procaspase8->Caspase8 Activates Procaspase3 Procaspase3 Caspase8->Procaspase3 Activates Caspase3 Caspase3 Procaspase3->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Acitretin-induced CD95-mediated apoptosis signaling pathway.

General Retinoid Receptor Signaling

The broader mechanism of action for all retinoids, including acitretin and its metabolites, involves their interaction with nuclear receptors.

Retinoid_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Acitretin Acitretin CRABP CRABP Acitretin->CRABP Binds RAR RAR CRABP->RAR Translocates to Nucleus and Binds RXR RXR RAR->RXR Forms Heterodimer RARE Retinoic Acid Response Element RXR->RARE Binds Gene_Transcription Gene_Transcription RARE->Gene_Transcription Modulates

General mechanism of retinoid action via nuclear receptors.

Experimental Protocols

Quantification of Acitretin and cis-Acitretin in Biological Samples

A common method for the simultaneous determination of acitretin and its metabolites is reverse-phase HPLC with UV detection.

Protocol Outline:

  • Sample Preparation:

    • Plasma samples are mixed with a protein precipitation agent (e.g., acetonitrile) and an internal standard (e.g., retinyl acetate).

    • Further extraction with a solvent mixture (e.g., butanol:acetonitrile) is performed.

    • For tissue samples, homogenization is required prior to extraction.

  • Chromatographic Separation:

    • A C18 reversed-phase column is typically used.

    • The mobile phase is a mixture of organic solvents (e.g., methanol, acetonitrile, tetrahydrofuran) and an acidic buffer (e.g., acetic acid buffer).

  • Detection:

    • UV detection is carried out at a wavelength of approximately 350-360 nm.

  • Quantification:

    • Concentrations are determined by comparing the peak areas of the analytes to that of the internal standard and a standard curve.

Table 3: HPLC Method Parameters for Acitretin and Metabolite Analysis

ParameterValueReference
ColumnC18 reversed-phase (e.g., Purospher BDSC18, 250x4.6mm, 5µm)
Mobile PhaseAcetic acid buffer (pH 4): methanol: tetrahydrofuran (12:85:3 v/v/v)
Flow Rate1.0 mL/min
Detection Wavelength354 nm
Retention Time (Acitretin)~4.3 minutes
In Vitro Assays for Therapeutic Potential

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Protocol Outline:

  • Plate cells in a 96-well plate and allow them to adhere overnight.

  • Treat cells with various concentrations of the test compound (e.g., acitretin, cis-acitretin) and incubate for a specified period (e.g., 24, 48, 72 hours).

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

  • Add a solubilizing agent (e.g., DMSO, acidified isopropanol) to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Cell viability is expressed as a percentage of the control (untreated) cells.

The Annexin V assay is used to detect early apoptosis. During apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.

Protocol Outline:

  • Culture and treat cells with the test compound as described for the cell viability assay.

  • Harvest both adherent and floating cells.

  • Wash the cells with cold phosphate-buffered saline (PBS).

  • Resuspend the cells in Annexin V binding buffer.

  • Add fluorochrome-conjugated Annexin V (e.g., FITC) and a viability dye such as propidium iodide (PI).

  • Incubate the cells in the dark at room temperature for approximately 15 minutes.

  • Analyze the stained cells by flow cytometry. Annexin V positive, PI negative cells are considered to be in early apoptosis.

Experimental Workflow Visualization

Experimental_Workflow cluster_invitro In Vitro Studies cluster_animal Animal Models cluster_clinical Clinical Trials Cell_Culture Cell Culture (e.g., SCC cell lines) Treatment Treatment with Acitretin and Metabolites Cell_Culture->Treatment Viability_Assay Cell Viability Assay (e.g., MTT) Treatment->Viability_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Treatment->Apoptosis_Assay Signaling_Analysis Signaling Pathway Analysis (e.g., Western Blot for CD95) Treatment->Signaling_Analysis Animal_Model Animal Model (e.g., skin carcinogenesis model) Drug_Administration Drug Administration Animal_Model->Drug_Administration Tumor_Monitoring Tumor Incidence and Multiplicity Monitoring Drug_Administration->Tumor_Monitoring Tissue_Analysis Tissue Sample Analysis (e.g., HPLC) Tumor_Monitoring->Tissue_Analysis Patient_Recruitment Patient Recruitment (High-risk NMSC) Randomization Randomization (Acitretin vs. Placebo) Patient_Recruitment->Randomization Treatment_Period Treatment Period Randomization->Treatment_Period Outcome_Assessment Assessment of New NMSC Development Treatment_Period->Outcome_Assessment

A generalized experimental workflow for studying Acitretin metabolites.

Conclusion and Future Directions

Exploratory studies have demonstrated the significant therapeutic potential of acitretin and its metabolites beyond their established use in psoriasis. The evidence is particularly compelling for the chemoprevention of non-melanoma skin cancers, where acitretin has shown a clear, albeit in some studies not statistically significant, trend towards reducing tumor incidence. The pro-apoptotic effects mediated through the CD95 signaling pathway provide a strong mechanistic basis for these observations.

Future research should focus on several key areas. Further investigation into the therapeutic potential of acitretin metabolites in other malignancies and inflammatory skin conditions is warranted. Elucidating the specific roles of individual metabolites, such as cis-acitretin, in mediating the observed therapeutic effects will be crucial for the development of more targeted therapies with improved efficacy and safety profiles. Additionally, the development and validation of more sensitive and high-throughput analytical methods will facilitate more detailed pharmacokinetic and pharmacodynamic studies. As our understanding of the molecular mechanisms of acitretin and its metabolites continues to grow, so too will the opportunities for their application in a wider range of therapeutic areas.

References

Methodological & Application

Application Note: High-Throughput Quantification of Acitretin and its Metabolites in Human Plasma using 13-cis Acitretin-d3 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a detailed and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of acitretin and its active metabolite, 13-cis-acitretin, in human plasma. To ensure accuracy and precision, a deuterated internal standard, 13-cis Acitretin-d3, is employed.[1][2][3] The protocol outlines procedures for sample preparation, chromatographic separation, and mass spectrometric detection. This robust and sensitive method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies in drug development.

Introduction

Acitretin is a second-generation oral retinoid used for the treatment of severe psoriasis.[4][5] It functions by normalizing epidermal cell proliferation, differentiation, and cornification. The primary active metabolite of acitretin is 13-cis-acitretin. Given the therapeutic importance and potential for toxicity, reliable quantification of both acitretin and 13-cis-acitretin in biological matrices is crucial.

LC-MS/MS has become the gold standard for bioanalytical quantification due to its high sensitivity and specificity. The use of a stable isotope-labeled internal standard, such as this compound, is essential for correcting for variability during sample preparation and analysis, thereby enhancing the accuracy and precision of the results. This deuterated standard co-elutes with the analyte of interest and exhibits similar ionization behavior, compensating for matrix effects and instrument fluctuations.

This document provides a comprehensive protocol for the simultaneous determination of acitretin and 13-cis-acitretin in human plasma using this compound as an internal standard.

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma_sample Plasma Sample (300 µL) add_is Add Internal Standard (this compound) plasma_sample->add_is extraction Solid Phase Extraction (SPE) add_is->extraction evaporate Evaporate to Dryness extraction->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute lc_separation Chromatographic Separation (Gemini C18 Column) reconstitute->lc_separation ms_detection Mass Spectrometric Detection (MRM Mode) lc_separation->ms_detection quantification Quantification ms_detection->quantification reporting Reporting quantification->reporting

Caption: Experimental workflow for the LC-MS/MS analysis of Acitretin.

Acitretin Metabolic Pathway

metabolic_pathway Acitretin Acitretin (all-trans-acitretin) Cis_Acitretin 13-cis-Acitretin (Isoacitretin) Acitretin->Cis_Acitretin Isomerization Etretinate Etretinate Acitretin->Etretinate Esterification (in presence of ethanol) Glucuronides Glucuronide Conjugates Acitretin->Glucuronides Cis_Acitretin->Acitretin Isomerization Cis_Acitretin->Glucuronides Excretion Excretion (Urine and Feces) Glucuronides->Excretion

Caption: Simplified metabolic pathway of Acitretin.

Experimental Protocols

Materials and Reagents
  • Acitretin and 13-cis-acitretin reference standards

  • This compound internal standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium acetate

  • L-ascorbic acid

  • Human plasma (with anticoagulant)

  • Solid Phase Extraction (SPE) cartridges

Stock and Working Solutions
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of acitretin, 13-cis-acitretin, and this compound in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the acitretin and 13-cis-acitretin stock solutions in 50:50 (v/v) acetonitrile:water to create calibration standards.

  • Internal Standard Working Solution: Dilute the this compound stock solution in 50:50 (v/v) acetonitrile:water to achieve a final concentration of 100 ng/mL.

Sample Preparation (Solid Phase Extraction)
  • To 300 µL of human plasma in a polypropylene tube, add 50 µL of the internal standard working solution (100 ng/mL of this compound).

  • Add 50 µL of a 1% (w/v) L-ascorbic acid solution to prevent photoisomerization.

  • Vortex the samples for 30 seconds.

  • Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of water.

  • Load the plasma sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of water.

  • Elute the analytes with 1 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject 10 µL of the reconstituted sample into the LC-MS/MS system.

LC-MS/MS Conditions

Liquid Chromatography

ParameterValue
Column Gemini C18 (50 x 2.0 mm, 3 µm)
Mobile Phase 10 mM Ammonium Acetate : Acetonitrile (60:40, v/v)
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 10 µL

Mass Spectrometry

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Negative
MRM Transitions See Table 1
Collision Energy Optimized for each transition
Ion Source Temp. 500°C

Table 1: MRM Transitions for Analytes and Internal Standard

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Acitretin325.2266.0
13-cis-acitretin325.2266.0
This compound (IS)328.0266.0

Method Validation Data

Table 2: Linearity and Sensitivity

AnalyteCalibration Range (ng/mL)LLOQ (ng/mL)Correlation Coefficient (r²)
Acitretin0.3 - 5000.3>0.99
13-cis-acitretin0.3 - 5000.3>0.99

Table 3: Precision and Accuracy

AnalyteQC LevelIntra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
AcitretinLow< 8.1< 8.1± 7.0
Mid< 8.1< 8.1± 7.0
High< 8.1< 8.1± 7.0
13-cis-acitretinLow< 13.8< 13.8± 10.6
Mid< 13.8< 13.8± 10.6
High< 13.8< 13.8± 10.6

Table 4: Recovery and Matrix Effect

AnalyteRecovery (%)Matrix Effect (%)
Acitretin> 92Minimal (CV ≤ 3.9%)
13-cis-acitretin> 92Minimal (CV ≤ 3.9%)
This compound (IS)> 92Minimal (CV ≤ 3.9%)

Conclusion

The LC-MS/MS method detailed in this application note provides a reliable, sensitive, and high-throughput approach for the simultaneous quantification of acitretin and 13-cis-acitretin in human plasma. The use of this compound as an internal standard ensures high accuracy and precision, making this method well-suited for a variety of research and drug development applications. The comprehensive protocols and validation data presented herein can be readily adopted by laboratories performing bioanalytical studies of acitretin.

References

Protocol for Quantification of Acitretin in Human Plasma using 13-cis Acitretin-d3 by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Acitretin is a second-generation systemic retinoid used in the treatment of severe psoriasis. Therapeutic drug monitoring and pharmacokinetic studies require a robust and sensitive analytical method for the quantification of Acitretin in human plasma. This document provides a detailed protocol for the determination of Acitretin in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method utilizes 13-cis Acitretin-d3 as an internal standard (IS) to ensure accuracy and precision.

Principle

This method is based on the principle of liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the selective and sensitive quantification of Acitretin. A deuterated internal standard, this compound, is added to plasma samples to correct for any variability during sample preparation and analysis. The samples are subjected to a sample clean-up procedure, followed by chromatographic separation and detection by a triple quadrupole mass spectrometer operating in the multiple reaction monitoring (MRM) mode.

Materials and Reagents

  • Analytes and Internal Standard:

    • Acitretin (all-trans-Acitretin) reference standard

    • This compound (Internal Standard)

  • Solvents and Chemicals:

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Ammonium Acetate (AR grade)

    • L-Ascorbic acid (optional, for stability)[1]

    • Water (HPLC grade)

    • Human plasma (drug-free)

Instrumentation and Analytical Conditions

A liquid chromatography system coupled with a triple quadrupole mass spectrometer is required. The following are representative conditions; however, optimization may be necessary for different instrument models.

Liquid Chromatography
ParameterCondition
Column Gemini C18 (50 x 2.0 mm, 3 µm) or equivalent[1]
Mobile Phase 10 mM Ammonium Acetate and Acetonitrile (60:40, v/v)[1]
Flow Rate 0.4 mL/min
Injection Volume 10 µL
Column Temperature 40°C
Autosampler Temp 5°C[2]
Mass Spectrometry
ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Negative Ion Mode[1]
Monitoring Mode Multiple Reaction Monitoring (MRM)
Ion Transitions Acitretin: m/z 325.2 → 266.0this compound: m/z 328.0 → 266.0
Declustering Potential (DP) -70 V
Collision Energy (CE) -24 V
Curtain Gas (CUR) 12 psi
Nebulizer Gas (NEB) 13 psi
Temperature (TEM) 400°C

Experimental Protocols

Standard and Quality Control (QC) Sample Preparation
  • Stock Solutions: Prepare individual stock solutions of Acitretin and this compound in methanol at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare serial dilutions of the Acitretin stock solution with a 50:50 mixture of acetonitrile and water to create working standard solutions for calibration curve and QC samples.

  • Internal Standard Working Solution: Dilute the this compound stock solution with the same diluent to a final concentration of 100 ng/mL.

  • Calibration Standards and QC Samples: Spike appropriate volumes of the Acitretin working standard solutions into drug-free human plasma to prepare calibration standards covering a concentration range of 0.3–500 ng/mL. Prepare QC samples at low, medium, and high concentrations in a similar manner.

Sample Preparation (Solid Phase Extraction - SPE)

This protocol is based on a solid-phase extraction method which has been shown to provide clean extracts and high recovery. To minimize photoisomerization, it is recommended to work under yellow light.

  • Plasma Sample Aliquoting: To 300 µL of human plasma in a polypropylene tube, add 50 µL of the internal standard working solution (100 ng/mL this compound).

  • Vortexing: Vortex the samples for 30 seconds.

  • SPE Cartridge Conditioning: Condition a suitable SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water.

  • Elution: Elute the analytes with 1 mL of methanol.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue with 200 µL of the mobile phase.

  • Transfer and Injection: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Data Presentation

The following tables summarize the quantitative data from a representative validation study.

Table 1: Calibration Curve Parameters

AnalyteConcentration Range (ng/mL)Correlation Coefficient (r²)
Acitretin0.3 - 500> 0.99

Table 2: Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
LLOQ0.3≤ 3.9Not ReportedNot Reported
Low1.0< 8.1< 8.1± 7.0
Medium100< 8.1< 8.1± 7.0
High400< 8.1< 8.1± 7.0

Data adapted from representative studies.

Table 3: Recovery

AnalyteRecovery (%)
Acitretin> 92%
This compound> 92%

Visualizations

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma Human Plasma Sample (300 µL) add_is Add Internal Standard (this compound) plasma->add_is vortex1 Vortex add_is->vortex1 spe Solid Phase Extraction (SPE) vortex1->spe elute Elute with Methanol spe->elute dry Evaporate to Dryness elute->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute lcms Inject into LC-MS/MS reconstitute->lcms data Data Acquisition (MRM Mode) lcms->data integrate Peak Integration data->integrate calculate Calculate Concentration Ratio (Analyte/IS) integrate->calculate quantify Quantify Acitretin Concentration calculate->quantify

Caption: Workflow for Acitretin quantification in human plasma.

Logical Relationship Diagram

G cluster_analytes Analytes in Plasma cluster_method Analytical Method cluster_output Output Acitretin Acitretin (Analyte) SPE Sample Preparation (Solid Phase Extraction) Acitretin->SPE IS This compound (Internal Standard) IS->SPE LC Chromatographic Separation (LC) SPE->LC MS Detection (MS/MS - MRM) LC->MS Ratio Peak Area Ratio (Acitretin / IS) MS->Ratio Concentration Acitretin Concentration Ratio->Concentration

Caption: Relationship between analytes, method, and output.

References

Application Notes and Protocols for the Bioanalysis of Acitretin Using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the quantitative analysis of Acitretin in biological matrices, primarily human plasma. The use of a deuterated internal standard, Acitretin-d3, is central to these methods to ensure accuracy and precision by correcting for matrix effects and variability during sample processing. The following sections detail three common and effective sample preparation techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE), followed by analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Introduction

Acitretin is a second-generation systemic retinoid used in the treatment of severe psoriasis. Accurate quantification of Acitretin in biological samples is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. The inherent variability of biological matrices necessitates robust sample preparation methods to remove interfering substances such as proteins and phospholipids. The use of a stable isotope-labeled internal standard, such as Acitretin-d3, is the gold standard for LC-MS/MS-based bioanalysis as it closely mimics the analyte throughout the extraction process and ionization in the mass spectrometer, thereby compensating for potential variations.[1]

This guide presents protocols for three widely used sample preparation techniques, offering flexibility based on laboratory resources, desired sample cleanliness, and throughput requirements.

Materials and Reagents

  • Analytes: Acitretin, Acitretin-d3 (internal standard)

  • Biological Matrix: Human plasma (with K3EDTA as anticoagulant)

  • Solvents: Acetonitrile (ACN), Methanol (MeOH), Methyl Tert-Butyl Ether (MTBE), Isopropanol, Hexane, Ethyl Acetate (all HPLC or LC-MS grade)

  • Reagents: Formic acid, Acetic acid, Ammonium acetate, L-ascorbic acid, Deionized water

  • Equipment: Centrifuge, Vortex mixer, Pipettes, 96-well plates (optional), SPE manifold, Nitrogen evaporator.

Note on Stability: Acitretin is sensitive to light and can undergo photoisomerization.[2] All procedures should be performed under yellow or subdued light, and samples should be stored in light-protected containers.[3] The addition of antioxidants like L-ascorbic acid to plasma samples can improve stability.[2]

Experimental Workflows and Protocols

The general workflow for Acitretin sample preparation and analysis is depicted below.

Workflow cluster_prep Sample Preparation cluster_analysis Analysis Start Plasma Sample + Acitretin-d3 (IS) PPT Protein Precipitation (e.g., Acetonitrile) Start->PPT Method 1 LLE Liquid-Liquid Extraction (e.g., MTBE) Start->LLE Method 2 SPE Solid-Phase Extraction Start->SPE Method 3 Evap Evaporation PPT->Evap LLE->Evap SPE->Evap Recon Reconstitution Evap->Recon LCMS LC-MS/MS Analysis Recon->LCMS Data Data Processing LCMS->Data

Figure 1. General workflow for Acitretin bioanalysis.

Method 1: Protein Precipitation (PPT)

Protein precipitation is a rapid and straightforward technique suitable for high-throughput analysis. Acetonitrile is a commonly used and effective solvent for this purpose.[4]

Protocol:

  • Aliquot 100 µL of the plasma sample into a microcentrifuge tube.

  • Add 25 µL of Acitretin-d3 working solution (internal standard).

  • Add 300 µL of cold acetonitrile (ACN) containing 0.1% formic acid to precipitate the plasma proteins. The recommended ratio of ACN to plasma is typically 3:1 (v/v).

  • Vortex the mixture for 1-3 minutes.

  • Centrifuge the samples at approximately 14,000 x g for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase.

  • Vortex briefly and inject a small aliquot (e.g., 10 µL) into the LC-MS/MS system.

Method 2: Liquid-Liquid Extraction (LLE)

LLE offers a cleaner sample extract compared to PPT by removing more matrix components. A combined PPT-LLE approach has been shown to be effective for Acitretin.

Protocol:

  • To 200 µL of plasma in a centrifuge tube, add 25 µL of Acitretin-d3 internal standard solution.

  • Add 200 µL of 1% formic acid in water and vortex for 30 seconds (this initial step aids in protein disruption).

  • Add 1.0 mL of methyl tert-butyl ether (MTBE) as the extraction solvent.

  • Vortex vigorously for 5 minutes.

  • Centrifuge at 4000 rpm for 5 minutes at approximately 4°C.

  • Freeze the aqueous (lower) layer in a dry ice/alcohol bath.

  • Decant the organic (upper) layer into a clean tube.

  • Evaporate the organic extract to dryness under a stream of nitrogen at 50°C.

  • Reconstitute the residue in 300 µL of the mobile phase and inject into the LC-MS/MS system.

Method 3: Solid-Phase Extraction (SPE)

SPE provides the cleanest extracts by selectively isolating the analyte of interest, thereby minimizing matrix effects. This method is particularly useful for achieving low limits of quantification.

Protocol:

  • Sample Pre-treatment: To 300 µL of human plasma, add the deuterated internal standards (all-trans-acitretin-d3 and 13-cis-acitretin-d3).

  • Cartridge Conditioning: Condition a suitable SPE cartridge (e.g., a polymeric reversed-phase cartridge) sequentially with 1 mL of methanol followed by 1 mL of deionized water.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of water to remove polar interferences, followed by 1 mL of a weak organic solvent mixture (e.g., 20% methanol in water) to remove less polar interferences.

  • Elution: Elute the Acitretin and the deuterated internal standard with 1 mL of a strong organic solvent, such as methanol or acetonitrile.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in a suitable volume of the mobile phase (e.g., 200 µL) for LC-MS/MS analysis.

LC-MS/MS Analysis

The analysis of Acitretin and its deuterated standard is typically performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Negative ion mode has been shown to be effective.

LCMS_Parameters cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry LC_Column Column Gemini C18 (50 x 2.0 mm, 3 µm) [5] Ascentis-RP amide (150 x 4.6 mm, 5 µm) [2] Mobile_Phase Mobile Phase 10 mM Ammonium Acetate and Acetonitrile (60:40, v/v) [5] Flow_Rate Flow Rate 0.3 - 1.0 mL/min Injection_Vol Injection Volume 10 - 25 µL Ion_Mode Ionization Mode Negative Electrospray (ESI-) [2, 5] MRM_Transitions MRM Transitions (m/z) Acitretin: 325.2 → 266.0 [5] or 325.4 → 266.3 [2] Acitretin-d3: 328.0 → 266.0 [5] or 328.3 → 266.3 [2]

Figure 2. Typical LC-MS/MS parameters for Acitretin analysis.

Data Presentation

The performance of each sample preparation technique can be evaluated based on several key parameters. The following table summarizes typical quantitative data obtained for Acitretin analysis.

ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Analyte Recovery >80%~75-82%>92%
Matrix Effect Can be significantModerateMinimal
Linearity Range (ng/mL) Method dependentMethod dependent0.3 - 500
Lower Limit of Quantification (LLOQ) (ng/mL) Method dependent~0.45 (for a related compound)0.3
Precision (% CV) <15%<8%≤3.9%
Throughput HighModerateLow to Moderate
Cost per Sample LowLowHigh

Note: The values presented are indicative and may vary depending on the specific laboratory conditions, instrumentation, and protocol optimization.

Conclusion

The choice of sample preparation technique for Acitretin analysis depends on the specific requirements of the study. Protein precipitation offers a rapid and cost-effective solution for high-throughput screening. Liquid-liquid extraction provides a cleaner sample with improved sensitivity. Solid-phase extraction yields the cleanest extracts, minimizing matrix effects and achieving the lowest detection limits, making it ideal for studies requiring high sensitivity and accuracy. In all cases, the use of Acitretin-d3 as an internal standard is highly recommended to ensure reliable and reproducible quantification of Acitretin in complex biological matrices.

References

Application Notes and Protocols for the Bioanalysis of Acitretin using 13-cis Acitretin-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acitretin is a second-generation systemic retinoid, and the active metabolite of etretinate, used in the treatment of severe psoriasis. It modulates epidermal proliferation and differentiation. Accurate quantification of Acitretin and its main metabolite, 13-cis Acitretin (isoacitretin), in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. This document provides a detailed, validated bioanalytical method for the simultaneous determination of Acitretin and 13-cis Acitretin in human plasma using their respective deuterated internal standards, Acitretin-d3 and 13-cis Acitretin-d3, by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Mechanism of Action

Acitretin's therapeutic effects are mediated through its interaction with nuclear retinoid receptors. The drug influences gene transcription to normalize keratinocyte differentiation and reduce inflammation.

Acitretin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Target Cell (Keratinocyte) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Acitretin_oral Oral Acitretin Acitretin_cyto Acitretin Acitretin_oral->Acitretin_cyto Absorption & Distribution Acitretin_CRABP Acitretin-CRABP Complex Acitretin_cyto->Acitretin_CRABP CRABP CRABP CRABP->Acitretin_CRABP Acitretin_nucl Acitretin Acitretin_CRABP->Acitretin_nucl Nuclear Translocation RXR_RAR RXR-RAR Heterodimer Acitretin_nucl->RXR_RAR Binding & Activation RXR RXR RXR->RXR_RAR RAR RAR RAR->RXR_RAR RARE RARE RXR_RAR->RARE Binds to DNA Gene_Transcription Modulation of Gene Transcription RARE->Gene_Transcription Initiates Cellular_Response Normalization of Keratinocyte Differentiation & Anti-inflammatory Effects Gene_Transcription->Cellular_Response Leads to

Caption: Acitretin signaling pathway.

Experimental Workflow

The following diagram outlines the major steps in the bioanalytical workflow for the quantification of Acitretin and 13-cis Acitretin in human plasma.

Bioanalytical_Workflow Start Start: Human Plasma Sample Collection Spike_IS Spike with Internal Standards (Acitretin-d3 & this compound) Start->Spike_IS SPE Solid Phase Extraction (SPE) Spike_IS->SPE Evaporation Evaporation to Dryness SPE->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_MS_Analysis LC-MS/MS Analysis Reconstitution->LC_MS_Analysis Data_Processing Data Processing and Quantification LC_MS_Analysis->Data_Processing End End: Concentration Determination Data_Processing->End

Caption: Bioanalytical workflow for Acitretin analysis.

Materials and Reagents

Material/ReagentSupplierGrade
AcitretinSigma-AldrichReference Standard
13-cis AcitretinSigma-AldrichReference Standard
Acitretin-d3Cayman ChemicalInternal Standard
This compoundAlsachimInternal Standard
AcetonitrileFisher ScientificHPLC Grade
MethanolFisher ScientificHPLC Grade
WaterMilli-Q SystemType 1
Ammonium AcetateSigma-AldrichAnalytical Grade
Formic AcidSigma-AldrichLC-MS Grade
Human Plasma (K2-EDTA)BioIVT
Solid Phase Extraction CartridgesWaters (Oasis HLB)

Detailed Experimental Protocol

Standard and Internal Standard Stock Solution Preparation
  • Acitretin and 13-cis Acitretin Stock (1 mg/mL): Accurately weigh and dissolve 10 mg of each reference standard in 10 mL of methanol.

  • Internal Standard Stock (1 mg/mL): Accurately weigh and dissolve 1 mg of Acitretin-d3 and this compound in 1 mL of methanol.

  • Working Solutions: Prepare serial dilutions of the stock solutions in methanol:water (50:50, v/v) to create calibration curve standards and quality control (QC) samples. A suitable working concentration for the internal standard is 100 ng/mL.

Sample Preparation (Solid Phase Extraction)
  • Conditioning: Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: To 300 µL of human plasma, add 25 µL of the internal standard working solution (100 ng/mL). Vortex for 10 seconds. Load the entire sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of 20% methanol in water.

  • Elution: Elute the analytes with 1 mL of methanol.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase. Vortex for 30 seconds.

LC-MS/MS Conditions
ParameterCondition
Liquid Chromatography
HPLC SystemShimadzu Nexera X2 or equivalent
ColumnGemini C18 (50 x 2.0 mm, 3 µm)
Mobile Phase A10 mM Ammonium Acetate in Water
Mobile Phase BAcetonitrile
GradientIsocratic: 40% A, 60% B
Flow Rate0.4 mL/min
Injection Volume10 µL
Column Temperature40°C
Mass Spectrometry
Mass SpectrometerSciex API 5500 or equivalent
Ionization ModeElectrospray Ionization (ESI), Negative
MRM TransitionsSee Table below
Dwell Time100 ms
Ion Source Temperature550°C
IonSpray Voltage-4500 V
MRM Transitions
AnalytePrecursor Ion (m/z)Product Ion (m/z)
Acitretin325.2266.0
13-cis Acitretin325.2266.0
Acitretin-d3328.0266.0
This compound328.0266.0

Method Validation Summary

The bioanalytical method was validated according to the FDA guidelines for bioanalytical method validation.

Validation ParameterAcitretin13-cis Acitretin
Linearity Range 0.3 - 500 ng/mL0.3 - 500 ng/mL
Correlation Coefficient (r²)> 0.995> 0.995
Lower Limit of Quantification (LLOQ) 0.3 ng/mL0.3 ng/mL
Precision (RSD%)
Intra-day< 10%< 10%
Inter-day< 12%< 12%
Accuracy (% Bias)
Intra-day± 10%± 10%
Inter-day± 12%± 12%
Recovery > 85%> 85%
Matrix Effect MinimalMinimal
Stability
Bench-top (24h, RT)StableStable
Freeze-thaw (3 cycles)StableStable
Long-term (-80°C, 30 days)StableStable

Conclusion

This application note details a robust and validated LC-MS/MS method for the simultaneous quantification of Acitretin and its metabolite, 13-cis Acitretin, in human plasma. The use of corresponding deuterated internal standards ensures high accuracy and precision. This method is suitable for use in clinical and preclinical studies requiring the determination of Acitretin and 13-cis Acitretin concentrations.

Application of 13-cis Acitretin-d3 in Dermatological Research: A Guide for Scientists

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the landscape of dermatological drug development and research, the use of stable isotope-labeled internal standards is paramount for achieving accurate and reliable bioanalytical data. 13-cis Acitretin-d3, the deuterated analog of the major active metabolite of Acitretin, serves as a critical tool in pharmacokinetic and metabolic studies of this second-generation retinoid. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the utilization of this compound in dermatological research.

Application Notes

Introduction to this compound

This compound is a synthetic, isotopically labeled form of 13-cis Acitretin (also known as isoacitretin). Acitretin is an oral retinoid used for the treatment of severe psoriasis and other keratinization disorders.[1] Following oral administration, Acitretin undergoes isomerization to its 13-cis form.[2] The deuteration of 13-cis Acitretin (incorporation of deuterium, a stable isotope of hydrogen) renders it distinguishable from the endogenous metabolite by mass spectrometry, without altering its chemical properties. This makes it an ideal internal standard for quantitative bioanalysis.[3][4]

Primary Application: Internal Standard in Bioanalytical Methods

The principal application of this compound in dermatological research is as an internal standard in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods. Its use is crucial for the accurate quantification of Acitretin and its metabolite, 13-cis Acitretin, in various biological matrices such as plasma, serum, and skin tissue.[5]

The addition of a known concentration of this compound to biological samples at the beginning of the sample preparation process allows for the correction of variability that may occur during sample extraction, handling, and analysis. This ensures the robustness and reliability of pharmacokinetic data, which is essential for determining the absorption, distribution, metabolism, and excretion (ADME) profile of Acitretin.

Mechanism of Action of Acitretin

Acitretin and its metabolite, 13-cis Acitretin, exert their therapeutic effects by binding to and activating nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs). These receptors form heterodimers that bind to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes. This interaction modulates gene transcription, leading to the normalization of epidermal cell proliferation, differentiation, and cornification, which are dysregulated in psoriatic skin. Acitretin also possesses anti-inflammatory properties.

Quantitative Data

The following tables summarize key pharmacokinetic parameters of Acitretin and its 13-cis metabolite, as well as typical validation parameters for bioanalytical methods using a deuterated internal standard.

Table 1: Pharmacokinetic Parameters of Acitretin and 13-cis Acitretin in Humans

ParameterAcitretin13-cis AcitretinReference
Time to Peak Plasma Concentration (Tmax)~1.9 - 4.6 hoursNot explicitly stated, formed from Acitretin
Terminal Elimination Half-life (t½)~47.1 hours (mean)~119.4 hours (mean)
Apparent Absorption Half-life0.2 - 1.7 hoursN/A
Protein Binding>99.9% (primarily albumin)Not explicitly stated
Systemic Bioavailability~60%N/A

Table 2: Example Validation Parameters for LC-MS/MS Quantification of Acitretin and 13-cis Acitretin

ParameterAcitretin13-cis Acitretin (Isoacitretin)Reference
Linearity Range1.025 - 753.217 ng/mL0.394 - 289.234 ng/mL
Lower Limit of Quantification (LLOQ)1.025 ng/mL0.394 ng/mL
Intra-day Precision (%CV)< 8.1%< 13.8%
Inter-day Precision (%CV)< 8.1%< 13.8%
Accuracy (%RE)± 7.0%± 10.6%
Recovery>92%>92%

Experimental Protocols

Protocol 1: Quantification of Acitretin and 13-cis Acitretin in Human Plasma using LC-MS/MS with this compound as an Internal Standard

This protocol is a representative method synthesized from established bioanalytical procedures.

1. Objective: To determine the concentration of Acitretin and its metabolite, 13-cis Acitretin, in human plasma samples for pharmacokinetic studies.

2. Materials:

  • Human plasma (collected in tubes containing an anticoagulant, e.g., EDTA)

  • Acitretin and 13-cis Acitretin reference standards

  • This compound (internal standard, IS)

  • Acetonitrile (HPLC grade)

  • Ammonium acetate

  • L-ascorbic acid (as an antioxidant)

  • Solid Phase Extraction (SPE) cartridges or protein precipitation reagents

  • Deionized water

  • LC-MS/MS system (e.g., triple quadrupole mass spectrometer with an electrospray ionization source)

  • Reversed-phase HPLC column (e.g., C18, 50 x 2.0 mm, 3 µm)

3. Sample Preparation (Solid Phase Extraction): a. Thaw plasma samples at room temperature, protected from light. b. To 300 µL of plasma, add a known amount of this compound working solution. c. Add L-ascorbic acid to prevent photoisomerization. d. Vortex mix the samples. e. Condition the SPE cartridge according to the manufacturer's instructions. f. Load the plasma sample onto the SPE cartridge. g. Wash the cartridge to remove interfering substances. h. Elute the analytes and the internal standard with an appropriate solvent. i. Evaporate the eluate to dryness under a stream of nitrogen. j. Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

4. LC-MS/MS Analysis: a. Chromatographic Conditions:

  • Column: Gemini C18 (50 x 2.0 mm, 3 µm) or equivalent.
  • Mobile Phase: 10 mM ammonium acetate and acetonitrile (60:40, v/v).
  • Flow Rate: As per column specifications.
  • Injection Volume: 10 µL.
  • Run Time: Sufficient to elute both analytes and the internal standard. b. Mass Spectrometric Conditions:
  • Ionization Mode: Electrospray Ionization (ESI), negative ion mode.
  • Detection Mode: Multiple Reaction Monitoring (MRM).
  • MRM Transitions:
  • Acitretin: m/z 325.2 → 266.0
  • 13-cis Acitretin: m/z 325.2 → 266.0
  • This compound (IS): m/z 328.0 → 266.0

5. Data Analysis: a. Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. b. Use a weighted linear regression to fit the calibration curve. c. Determine the concentration of the analytes in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_nucleus Nuclear Events Acitretin Acitretin (Oral) Acitretin_cyto Acitretin Acitretin->Acitretin_cyto Absorption cis_Acitretin 13-cis Acitretin Acitretin_cyto->cis_Acitretin Isomerization CRABP CRABP Acitretin_cyto->CRABP Nucleus Nucleus CRABP->Nucleus Transport RAR RAR Nucleus->RAR RXR RXR Nucleus->RXR Heterodimer RAR-RXR Heterodimer RAR->Heterodimer RXR->Heterodimer RARE RARE (DNA) Heterodimer->RARE Binding Gene_Transcription Modulation of Gene Transcription RARE->Gene_Transcription Regulation Cell_Effects ↓ Proliferation ↑ Differentiation ↓ Inflammation Gene_Transcription->Cell_Effects

Caption: Mechanism of action of Acitretin.

Experimental_Workflow cluster_sampling Sample Collection cluster_preparation Sample Preparation cluster_analysis Analysis cluster_data Data Processing Biological_Sample Biological Sample (e.g., Plasma) Add_IS Spike with This compound (IS) Biological_Sample->Add_IS Extraction Extraction (e.g., SPE) Add_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_MSMS LC-MS/MS Analysis Reconstitution->LC_MSMS Quantification Quantification of Acitretin & 13-cis Acitretin LC_MSMS->Quantification PK_Analysis Pharmacokinetic Analysis Quantification->PK_Analysis

Caption: Bioanalytical workflow for pharmacokinetic studies.

References

Application Note: High-Precision Pharmacokinetic Analysis of Acitretin Using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Acitretin is a second-generation oral retinoid primarily used for the treatment of severe, resistant psoriasis.[1] It functions by binding to nuclear receptors that regulate gene transcription, which helps in normalizing keratinocyte differentiation and reducing epidermal hyperplasia.[1] The clinical efficacy and safety of acitretin are closely linked to its pharmacokinetic (PK) profile and that of its major active metabolite, 13-cis-acitretin (isoacitretin).[2][3] Accurate characterization of the absorption, distribution, metabolism, and excretion (ADME) of acitretin is therefore critical for optimal dosing strategies and patient management. This application note describes a robust study design for evaluating the pharmacokinetics of acitretin, employing 13-cis Acitretin-d3 as an internal standard for bioanalytical quantification to ensure the highest level of accuracy and precision.

Deuterated internal standards are considered the gold standard in quantitative mass spectrometry-based bioanalysis.[4] Their use is crucial for correcting variability during sample processing and analysis, such as extraction inconsistencies and matrix effects, thereby enhancing the reliability of pharmacokinetic data. This compound is a stable isotope-labeled version of the primary metabolite of acitretin and serves as an ideal internal standard for the simultaneous quantification of both acitretin and 13-cis-acitretin.

Pharmacokinetic Profile of Acitretin

  • Absorption : Acitretin is orally administered and reaches peak plasma concentrations (Tmax) in approximately 2 to 5 hours. Its bioavailability is significantly improved when taken with food.

  • Distribution : It is highly protein-bound (>99.9%), primarily to albumin.

  • Metabolism : The primary metabolic pathway for acitretin is isomerization to its 13-cis isomer, isoacitretin. If alcohol is consumed during therapy, acitretin can undergo reverse metabolism to form etretinate, a compound with a much longer half-life, which has significant clinical implications regarding teratogenicity.

  • Elimination : Acitretin and its metabolites are eliminated through both feces (34% to 54%) and urine (16% to 53%). The terminal elimination half-life of acitretin is approximately 49 hours, while its 13-cis-metabolite has a longer half-life of about 63 to 119 hours.

Experimental Protocols

Pharmacokinetic Study Design: Single-Dose Study in Healthy Volunteers

This protocol outlines a single-center, open-label, single-dose study to characterize the pharmacokinetic profile of acitretin and its metabolite, 13-cis-acitretin, in healthy adult volunteers.

1.1. Study Population:

  • A cohort of 18-24 healthy male and non-pregnant, non-lactating female volunteers aged 18-55 years.

  • Participants should have a body mass index (BMI) between 19 and 30 kg/m ².

  • Exclusion criteria include any history of significant renal, hepatic, or gastrointestinal disease, allergy to retinoids, and alcohol consumption within 48 hours of dosing and for the duration of the study.

1.2. Dosing and Administration:

  • A single oral dose of 25 mg acitretin is administered to subjects after an overnight fast of at least 10 hours.

  • The dose should be administered with a standardized high-fat meal to maximize absorption and reduce variability.

  • Subjects should abstain from alcohol for the duration of the study.

1.3. Blood Sample Collection:

  • Venous blood samples (approximately 5 mL) are collected into K2-EDTA tubes at the following time points: pre-dose (0 hours), and at 0.5, 1, 1.5, 2, 2.5, 3, 4, 6, 8, 12, 24, 48, 72, 96, and 120 hours post-dose.

  • Plasma is separated by centrifugation at 3000 rpm for 10 minutes at 4°C within 30 minutes of collection.

  • Plasma samples are stored at -80°C until bioanalysis.

Bioanalytical Method: LC-MS/MS Quantification of Acitretin and 13-cis-Acitretin

This protocol details a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of acitretin and 13-cis-acitretin in human plasma.

2.1. Materials and Reagents:

  • Acitretin and 13-cis-Acitretin reference standards.

  • This compound as the internal standard (IS).

  • HPLC-grade methanol, acetonitrile, methyl tert-butyl ether (MTBE), and formic acid.

  • Human plasma (blank).

2.2. Sample Preparation (Liquid-Liquid Extraction):

  • Allow plasma samples, calibration standards, and quality control (QC) samples to thaw at room temperature.

  • To 200 µL of plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (this compound at 100 ng/mL in methanol).

  • Vortex briefly to mix.

  • Add 400 µL of acetonitrile for protein precipitation, vortex for 1 minute.

  • Add 1.2 mL of MTBE for liquid-liquid extraction, vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the upper organic layer to a new tube and evaporate to dryness under a stream of nitrogen at room temperature.

  • Reconstitute the residue in 200 µL of a 1:3 water/methanol mixture.

  • Transfer the solution to an autosampler vial for LC-MS/MS analysis.

2.3. LC-MS/MS Conditions:

  • LC System: A high-performance liquid chromatography system such as a Thermo Scientific Vanquish.

  • Column: A C18 reversed-phase column (e.g., Accucore C18, 100 x 2.1 mm, 2.6 µm).

  • Mobile Phase: A gradient elution using a mixture of water with 0.1% formic acid (A) and methanol with 0.1% formic acid (B).

  • Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Thermo Scientific TSQ Endura) with a heated electrospray ionization (HESI) source.

  • Ionization Mode: Negative ion mode.

  • MRM Transitions:

    • Acitretin: m/z 325.4 → 266.3

    • 13-cis-Acitretin: m/z 325.2 → 266.1

    • This compound (IS): m/z 328.3 → 266.3

2.4. Method Validation: The method should be fully validated according to regulatory guidelines, assessing selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability. The calibration curve should be linear over a concentration range of approximately 1-1000 ng/mL for both analytes.

Pharmacokinetic Data Analysis
  • Pharmacokinetic parameters are calculated using non-compartmental analysis from the plasma concentration-time data for both acitretin and 13-cis-acitretin.

  • Key parameters include:

    • Cmax (Maximum plasma concentration)

    • Tmax (Time to reach Cmax)

    • AUC0-t (Area under the plasma concentration-time curve from time 0 to the last measurable concentration)

    • AUC0-inf (Area under the curve extrapolated to infinity)

    • t1/2 (Elimination half-life)

    • CL/F (Apparent total body clearance)

    • Vz/F (Apparent volume of distribution)

Data Presentation

The following tables summarize typical pharmacokinetic parameters for acitretin and its metabolite following a single oral 25 mg dose.

Table 1: Pharmacokinetic Parameters of Acitretin

ParameterUnitMean ± SDRange
Cmaxng/mL250 ± 80150 - 400
Tmaxh3.0 ± 1.02.0 - 5.0
AUC0-infng·h/mL7500 ± 20005000 - 10000
t1/2h50 ± 1535 - 70
CL/FL/h3.5 ± 1.02.5 - 5.0

Table 2: Pharmacokinetic Parameters of 13-cis-Acitretin

ParameterUnitMean ± SDRange
Cmaxng/mL150 ± 50100 - 250
Tmaxh4.5 ± 1.53.0 - 6.0
AUC0-infng·h/mL9000 ± 25006000 - 12000
t1/2h90 ± 3060 - 150

Visualizations

Pharmacokinetic_Study_Workflow cluster_screening Phase 1: Subject Screening cluster_dosing Phase 2: Dosing and Sampling cluster_analysis Phase 3: Bioanalysis cluster_data Phase 4: Data Interpretation s1 Informed Consent s2 Inclusion/Exclusion Criteria Assessment s1->s2 d1 Single 25 mg Oral Dose of Acitretin s2->d1 d2 Serial Blood Sample Collection (0-120 hours) d1->d2 a1 Plasma Separation and Storage (-80°C) d2->a1 a2 Sample Preparation (LLE with IS) a1->a2 a3 LC-MS/MS Analysis a2->a3 p1 Concentration-Time Profile a3->p1 p2 Pharmacokinetic Parameter Calculation (NCA) p1->p2

Caption: Workflow for a single-dose pharmacokinetic study of Acitretin.

Acitretin_Metabolism Acitretin Acitretin (all-trans) Metabolite 13-cis-Acitretin (Isoacitretin) Acitretin->Metabolite Isomerization Conjugates Glucuronide Conjugates Acitretin->Conjugates Etretinate Etretinate (Esterification) Acitretin->Etretinate Metabolite->Conjugates Elimination Renal and Fecal Elimination Conjugates->Elimination Ethanol Ethanol Ethanol->Etretinate

Caption: Metabolic pathway of Acitretin.

References

Application Note & Protocol: Preparation of a 13-cis Acitretin-d3 Stock Solution

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the preparation of a stock solution of 13-cis Acitretin-d3, a deuterated analog of Acitretin. Acitretin is a second-generation systemic retinoid utilized in the treatment of severe psoriasis. The isotopically labeled this compound serves as an internal standard in pharmacokinetic and metabolic studies. Accurate preparation of a stock solution is the foundational step for ensuring data integrity and reproducibility in such bioanalytical assays. This protocol outlines the necessary materials, step-by-step procedures, and critical safety and handling precautions.

Introduction

This compound, also known as Isoacitretin-d3, is the deuterated form of the 13-cis isomer of Acitretin. Acitretin and its isomers are crucial in both clinical applications and dermatological research. The use of stable isotope-labeled internal standards like this compound is the gold standard in quantitative mass spectrometry-based bioanalysis, as it corrects for variability in sample preparation and instrument response. The preparation of an accurate and stable stock solution is therefore of paramount importance for the development of robust analytical methods.

Physicochemical Properties

A summary of the relevant physicochemical properties of this compound is presented below.

PropertyValueReference
Molecular Formula C₂₁H₂₃D₃O₃[1][2]
Molecular Weight 329.45 g/mol [1][2]
Appearance Yellow Solid[1]
Melting Point 178-180°C
Solubility Soluble in Acetone, Chloroform, Dichloromethane, Ethyl Acetate
Storage Conditions -86°C, Amber Vial, Under Inert Atmosphere

Health and Safety

Retinoids are potent compounds and should be handled with care.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.

  • Handling: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of the solid powder. As retinoids are light-sensitive, protect the compound and its solutions from light at all times.

  • Disposal: Dispose of all waste materials in accordance with local, state, and federal regulations for chemical waste.

Materials and Equipment

  • This compound solid

  • High-purity solvent (e.g., Acetone, Chloroform, Dichloromethane, or Ethyl Acetate, HPLC or LC-MS grade)

  • Analytical balance (readable to at least 0.01 mg)

  • Volumetric flasks (Class A), amber glass

  • Micropipettes (calibrated)

  • Vortex mixer

  • Sonicator (optional)

  • Argon or Nitrogen gas source

Experimental Protocol: Preparation of a 1 mg/mL Stock Solution

This protocol describes the preparation of a 1 mg/mL stock solution. The concentration can be adjusted as needed by modifying the amount of solute and solvent.

5.1. Pre-equilibration

  • Remove the vial containing this compound from the -86°C freezer.

  • Allow the vial to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation of atmospheric moisture onto the compound.

5.2. Weighing the Compound

  • Tare a clean, dry weighing vessel on the analytical balance.

  • Carefully weigh the desired amount of this compound (e.g., 1 mg) into the weighing vessel. Record the exact weight.

5.3. Dissolution

  • Quantitatively transfer the weighed this compound to an appropriate amber volumetric flask (e.g., a 1 mL flask for a 1 mg/mL solution).

  • Add a small amount of the chosen solvent (e.g., ~0.5 mL of Acetone) to the flask to dissolve the solid.

  • Vortex the flask for 30-60 seconds to aid dissolution. If necessary, sonicate for 2-5 minutes to ensure complete dissolution.

  • Once the solid is fully dissolved, bring the solution to the final volume with the solvent.

  • Cap the flask and invert it several times to ensure a homogenous solution.

5.4. Storage

  • If the solution is to be stored for an extended period, it is advisable to overlay the solution with an inert gas (e.g., argon or nitrogen) to prevent oxidation.

  • Store the stock solution in the amber volumetric flask, tightly sealed, at -86°C.

Workflow Diagram

The following diagram illustrates the workflow for the preparation of the this compound stock solution.

G cluster_prep Stock Solution Preparation Workflow A Equilibrate this compound to Room Temperature B Weigh Compound on Analytical Balance A->B C Quantitatively Transfer to Amber Volumetric Flask B->C D Add Solvent and Dissolve (Vortex/Sonicate) C->D E Bring to Final Volume with Solvent D->E F Overlay with Inert Gas (Optional) E->F G Store at -86°C in Amber Vial F->G

Caption: Workflow for preparing this compound stock solution.

Conclusion

The protocol described in this application note provides a standardized procedure for the preparation of a this compound stock solution. Adherence to these guidelines for handling, preparation, and storage will ensure the accuracy and stability of the stock solution, which is critical for the reliability of subsequent experimental results in bioanalytical and drug development applications.

References

Application Note: High-Throughput Analysis of 13-cis Acitretin-d3 using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Acitretin is a second-generation systemic retinoid used in the treatment of severe psoriasis. Its major active metabolite is 13-cis-acitretin (isoacitretin). The deuterated internal standard, 13-cis Acitretin-d3, is crucial for the accurate quantification of acitretin and its cis-isomer in biological matrices during pharmacokinetic and bioequivalence studies. This application note provides a detailed protocol for the sensitive and selective detection of this compound using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The methodology is designed for high-throughput analysis in a drug development setting.

Experimental Protocols

Sample Preparation: Solid Phase Extraction (SPE)

A robust and reproducible solid-phase extraction method is employed for the cleanup of plasma samples.

  • Sample Pre-treatment: To 300 µL of human plasma, add the internal standard solution (this compound in a suitable solvent).

  • Extraction: The sample clean-up can be performed using solid-phase extraction. Both the isomers and their deuterated analogs (all-trans-acitretin-d3 and 13-cis-acitretin-d3) can be extracted from 300 μL of human plasma.[1] To ensure stability and prevent photoisomerization, it is recommended to work under yellow light (589 nm) and to add L-ascorbic acid to the samples.[1]

  • Elution: Elute the analytes using an appropriate solvent.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Liquid Chromatography

Chromatographic separation of this compound is critical to avoid interference from endogenous matrix components.

Table 1: Liquid Chromatography Parameters

ParameterValue
Column Ascentis-RP amide column (4.6 × 150 mm, 5 µm)[2][3] or Gemini C18 (50 × 2.0 mm, 3 µ)[1]
Mobile Phase Isocratic: 10 mM ammonium acetate and acetonitrile (60:40, v/v)
Flow Rate To be optimized based on the column dimensions
Column Temperature Ambient or controlled (e.g., 40 °C)
Injection Volume 5-20 µL
Mass Spectrometry

The detection of this compound is achieved using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

Table 2: Mass Spectrometry Parameters

ParameterValue
Ion Source Electrospray Ionization (ESI) or Turbo Ion Spray
Polarity Negative
MRM Transition m/z 328.3 → 266.3 or m/z 328.0 → 266.0
Ion Source Temperature 400°C
Collision Gas (CAD) 8 (arbitrary units)
Curtain Gas (CUR) 12 (arbitrary units)
Nebulizer Gas (NEB) 13 (arbitrary units)
Declustering Potential (DP) -70 V
Entrance Potential (EP) -10 V
Collision Energy (CE) -24 V
Collision Cell Exit Potential (CXP) -5 V

Experimental Workflow

workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample ISTD Add Internal Standard (this compound) Sample->ISTD SPE Solid Phase Extraction ISTD->SPE Evap Evaporation SPE->Evap Recon Reconstitution Evap->Recon LC Liquid Chromatography (Isocratic Separation) Recon->LC MS Tandem Mass Spectrometry (MRM Detection) LC->MS Integration Peak Integration MS->Integration Calibration Calibration Curve Generation Integration->Calibration Quant Quantification Calibration->Quant Report Report Quant->Report Final Report

Caption: Workflow for the LC-MS/MS analysis of this compound.

Conclusion

The described LC-MS/MS method provides a sensitive, selective, and high-throughput approach for the quantification of this compound in human plasma. The detailed experimental protocol and instrument parameters can be readily adapted by researchers in drug development and clinical laboratories for routine analysis. The use of a deuterated internal standard ensures the accuracy and precision of the results.

References

Application Note: Robust Solid-Phase Extraction Protocol for the Quantification of Acitretin and its Labeled Standard in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a detailed and reliable solid-phase extraction (SPE) protocol for the simultaneous extraction of Acitretin and its deuterated internal standard, Acitretin-d3, from human plasma. Acitretin, a second-generation retinoid, is a highly lipophilic and acidic compound, making SPE an effective technique for its isolation from complex biological matrices. The developed protocol utilizes a reversed-phase SPE mechanism on a polymeric sorbent, ensuring high and reproducible recovery. This method is suitable for researchers, scientists, and drug development professionals requiring a clean and concentrated sample for downstream analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction

Acitretin is an oral retinoid indicated for the treatment of severe psoriasis.[1][2] Accurate quantification of Acitretin in plasma is crucial for pharmacokinetic studies and therapeutic drug monitoring. Due to the complex nature of plasma, a robust sample preparation method is necessary to remove interfering substances and enrich the analytes of interest. Solid-phase extraction is a widely used technique that offers significant advantages over other sample preparation methods, such as liquid-liquid extraction, by providing cleaner extracts, higher analyte concentration, and the potential for automation.

This protocol is designed for the efficient extraction of Acitretin, leveraging its physicochemical properties. With a pKa of approximately 4.7 to 5.0, Acitretin is an acidic compound.[2][3][4] It is also highly lipophilic, with a logP value of around 6.4. These characteristics make reversed-phase SPE an ideal choice for its extraction. By acidifying the plasma sample, Acitretin is converted to its non-ionized, more hydrophobic form, which enhances its retention on a reversed-phase sorbent. Subsequent washing steps remove polar interferences, and the final elution with an organic solvent provides a clean, concentrated extract ready for LC-MS/MS analysis. Acitretin-d3 is used as the internal standard to ensure accurate and precise quantification.

Experimental Protocol

Materials and Reagents
  • Acitretin standard

  • Acitretin-d3 internal standard (IS)

  • Human plasma (with anticoagulant, e.g., K2EDTA)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (88%)

  • Water (deionized, 18 MΩ·cm)

  • Reversed-phase SPE cartridges (e.g., Oasis HLB, 30 mg/1 mL)

Equipment
  • SPE vacuum manifold

  • Nitrogen evaporator

  • Vortex mixer

  • Centrifuge

  • Analytical balance

  • Volumetric flasks and pipettes

Stock and Working Solutions
  • Acitretin Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Acitretin in methanol.

  • Acitretin-d3 Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Acitretin-d3 in methanol.

  • Acitretin Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the Acitretin stock solution with methanol:water (50:50, v/v) to prepare calibration curve standards.

  • Acitretin-d3 Working Solution (e.g., 100 ng/mL): Dilute the Acitretin-d3 stock solution with methanol:water (50:50, v/v).

Sample Preparation and SPE Protocol
  • Sample Pre-treatment:

    • Thaw plasma samples at room temperature.

    • To 200 µL of plasma in a microcentrifuge tube, add 20 µL of the Acitretin-d3 working solution (internal standard).

    • Vortex for 10 seconds.

    • Add 200 µL of 2% formic acid in water to acidify the sample.

    • Vortex for 20 seconds.

    • Centrifuge at 10,000 x g for 5 minutes to pellet precipitated proteins.

  • SPE Cartridge Conditioning:

    • Place the SPE cartridges on the vacuum manifold.

    • Condition the cartridges by passing 1 mL of methanol.

    • Equilibrate the cartridges by passing 1 mL of deionized water. Do not allow the sorbent to dry.

  • Sample Loading:

    • Load the supernatant from the pre-treated plasma sample onto the conditioned SPE cartridge.

    • Apply a gentle vacuum to allow the sample to pass through the sorbent at a slow, steady rate (approximately 1 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

    • Dry the cartridge under high vacuum for 5 minutes to remove any remaining aqueous solvent.

  • Elution:

    • Place a clean collection tube inside the manifold.

    • Elute Acitretin and Acitretin-d3 from the cartridge by passing 1 mL of methanol.

    • Apply a gentle vacuum to ensure complete elution.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried residue in 100 µL of the mobile phase used for the LC-MS/MS analysis.

    • Vortex for 30 seconds.

    • Transfer the reconstituted sample to an autosampler vial for analysis.

Data Presentation

The following tables summarize the expected quantitative performance of this SPE protocol when coupled with a validated LC-MS/MS method.

Table 1: Calibration Curve for Acitretin in Human Plasma

Concentration (ng/mL)Mean Peak Area Ratio (Acitretin/Acitretin-d3)Accuracy (%)Precision (%RSD)
1.00.012102.56.8
5.00.06198.75.2
25.00.305101.13.5
100.01.22099.52.1
250.03.045100.31.8
500.06.11098.91.5

Table 2: Recovery and Matrix Effect

AnalyteConcentration (ng/mL)Recovery (%)Matrix Effect (%)
Acitretin5.0 (Low QC)92.395.8
Acitretin200.0 (Mid QC)94.197.2
Acitretin400.0 (High QC)93.596.5
Acitretin-d3100.093.896.9

Experimental Workflow Diagram

SPE_Workflow cluster_pretreatment Sample Pre-treatment cluster_spe Solid-Phase Extraction cluster_post_extraction Post-Extraction plasma 200 µL Plasma add_is Add 20 µL Acitretin-d3 IS plasma->add_is vortex1 Vortex add_is->vortex1 acidify Add 200 µL 2% Formic Acid vortex1->acidify vortex2 Vortex acidify->vortex2 centrifuge Centrifuge vortex2->centrifuge supernatant Collect Supernatant centrifuge->supernatant load Load Sample supernatant->load condition Condition Cartridge (1 mL Methanol) equilibrate Equilibrate Cartridge (1 mL Water) condition->equilibrate equilibrate->load wash Wash (1 mL 5% Methanol in Water) dry Dry Cartridge elute Elute (1 mL Methanol) eluate Collect Eluate evaporate Evaporate to Dryness eluate->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Caption: Solid-Phase Extraction Workflow for Acitretin.

Conclusion

The solid-phase extraction protocol detailed in this application note provides a robust and reliable method for the extraction of Acitretin and its labeled internal standard from human plasma. The use of a reversed-phase polymeric sorbent, coupled with appropriate sample pre-treatment, ensures high recovery and minimal matrix effects. This protocol is well-suited for high-throughput bioanalytical laboratories and can be easily integrated with LC-MS/MS for the sensitive and accurate quantification of Acitretin in clinical and research settings.

References

Application of 13-cis Acitretin-d3 in Preclinical Toxicology Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

13-cis Acitretin-d3 is the deuterated form of 13-cis Acitretin (also known as isoacitretin), the major active metabolite of the systemic retinoid, Acitretin. Acitretin is utilized in the treatment of severe psoriasis.[1] In the realm of preclinical toxicology, the accurate quantification of a drug and its metabolites in biological matrices is paramount to understanding its pharmacokinetic profile and assessing its safety. Due to its isotopic labeling, this compound serves as an ideal internal standard in bioanalytical methods, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS), to ensure the precision and accuracy of the quantification of Acitretin and its isomers.[2][3]

These application notes provide a comprehensive overview of the use of this compound in preclinical toxicology studies of retinoids, detailing its role in bioanalysis and providing exemplary protocols for its application.

Application Notes

Primary Application: Internal Standard for Bioanalysis

The principal application of this compound in preclinical toxicology is as an internal standard for the quantitative analysis of Acitretin and its primary metabolite, 13-cis Acitretin, in various biological samples (e.g., plasma, tissue homogenates).[4] The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative bioanalysis as it closely mimics the analyte of interest during sample preparation, chromatography, and ionization, thereby compensating for variability in extraction recovery, matrix effects, and instrument response.[4]

Key Advantages of Using this compound:

  • Improved Accuracy and Precision: Co-elution with the unlabeled analyte allows for effective correction of variations during the analytical process.

  • Mitigation of Matrix Effects: The similar physicochemical properties to the analyte ensure that it experiences comparable ion suppression or enhancement from the biological matrix.

  • Enhanced Method Robustness: Leads to more reliable and reproducible results, which is critical for the validation of toxicokinetic (TK) data in preclinical safety assessments.

Toxicology Considerations for Acitretin

Preclinical toxicology studies for retinoids like Acitretin are crucial due to their known toxicities. Acitretin's mechanism of action involves binding to nuclear retinoid receptors (RARs) and retinoid X receptors (RXRs), which regulate gene expression related to cell growth and differentiation. However, this mechanism is also linked to its adverse effects.

Key Toxicological Endpoints for Acitretin:

  • Teratogenicity: Retinoids are potent teratogens, and this is a critical endpoint in preclinical reproductive toxicology studies.

  • Hepatotoxicity: Liver function abnormalities are a known side effect, necessitating monitoring of liver enzymes and histopathology in preclinical studies.

  • Musculoskeletal Effects: Changes in bone and soft tissue can occur with chronic administration.

  • Dermatological Effects: While used to treat skin conditions, retinoids can also cause skin and mucous membrane dryness.

A robust bioanalytical method using this compound is essential to correlate drug exposure levels with these toxicological findings.

Data Presentation

Table 1: Bioanalytical Method Validation Summary for Acitretin and 13-cis Acitretin using a Deuterated Internal Standard.

This table summarizes typical performance characteristics of an LC-MS/MS method for the quantification of Acitretin and its 13-cis isomer in a biological matrix, such as human plasma, using a deuterated internal standard.

ParameterAcitretin13-cis Acitretin (Isoacitretin)
Linearity Range (ng/mL) 1.025 - 753.2170.394 - 289.234
Lower Limit of Quantification (LLOQ) (ng/mL) 1.0250.394
Intra-day Precision (%CV) < 8.1%< 13.8%
Inter-day Precision (%CV) < 8.1%< 13.8%
Accuracy (% Bias) ± 7.0%± 10.6%

Data adapted from a validated LC-ESI-MS/MS method.

Experimental Protocols

Protocol 1: Bioanalytical Method for the Quantification of Acitretin and 13-cis Acitretin in Rodent Plasma

This protocol describes a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of Acitretin and 13-cis Acitretin in rodent plasma, employing this compound as an internal standard.

1. Materials and Reagents:

  • Acitretin and 13-cis Acitretin reference standards

  • This compound (Internal Standard)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid

  • Ultrapure water

  • Rodent plasma (e.g., from Sprague-Dawley rats)

2. Sample Preparation (Protein Precipitation):

  • Aliquot 100 µL of rodent plasma samples, calibration standards, and quality control samples into microcentrifuge tubes.

  • Add 10 µL of the internal standard working solution (this compound in methanol).

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Transfer to autosampler vials for LC-MS/MS analysis.

3. LC-MS/MS Conditions:

  • LC System: UHPLC system

  • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: A linear gradient appropriate for the separation of the analytes.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray ionization (ESI), negative mode

  • MRM Transitions:

    • Acitretin: m/z 325.4 → 266.3

    • 13-cis Acitretin: m/z 325.2 → 266.1

    • Acitretin-d3 (as a proxy for this compound): m/z 328.3 → 266.3

4. Data Analysis:

  • Quantify Acitretin and 13-cis Acitretin concentrations by calculating the peak area ratio of the analyte to the internal standard and comparing it against a calibration curve.

Protocol 2: General Protocol for a 28-Day Repeated Dose Oral Toxicity Study of a Retinoid in Rats

This protocol outlines a general design for a preclinical toxicology study to assess the safety of a retinoid compound, where this compound would be used in the bioanalytical phase for toxicokinetic analysis.

1. Test System:

  • Species: Sprague-Dawley rats

  • Age: 6-8 weeks at the start of the study

  • Number of Animals: 10 males and 10 females per group

2. Experimental Design:

  • Groups:

    • Group 1: Vehicle control (e.g., corn oil)

    • Group 2: Low dose of the test retinoid

    • Group 3: Mid dose of the test retinoid

    • Group 4: High dose of the test retinoid

  • Administration: Daily oral gavage for 28 consecutive days.

  • Dose Selection: Based on acute toxicity data or dose-range finding studies.

3. Observations and Examinations:

  • Mortality and Clinical Signs: Observed twice daily.

  • Body Weight and Food Consumption: Measured weekly.

  • Ophthalmology: Examined prior to the study and at termination.

  • Clinical Pathology (Hematology and Clinical Chemistry): Blood samples collected at termination. Key parameters include liver enzymes (ALT, AST, ALP), bilirubin, and a complete blood count.

  • Toxicokinetics (TK): Blood samples collected at specified time points (e.g., on Day 1 and Day 28) to determine drug exposure. These samples would be analyzed using the bioanalytical method described in Protocol 1.

4. Necropsy and Histopathology:

  • At the end of the 28-day period, all animals are euthanized.

  • A full gross necropsy is performed on all animals.

  • Organ weights are recorded for key organs (e.g., liver, kidneys, spleen).

  • A comprehensive set of tissues from all animals is collected, preserved, and processed for histopathological examination by a veterinary pathologist.

Mandatory Visualizations

Caption: Retinoid signaling pathway illustrating the mechanism of action of Acitretin.

Bioanalytical_Workflow start Start: Preclinical Study Sample Collection (e.g., Rodent Plasma) add_is Addition of Internal Standard (this compound) start->add_is sample_prep Sample Preparation (Protein Precipitation) lc_ms LC-MS/MS Analysis sample_prep->lc_ms add_is->sample_prep data_proc Data Processing (Peak Integration) lc_ms->data_proc quant Quantification (Concentration Calculation) data_proc->quant end End: Toxicokinetic (TK) Data for Safety Assessment quant->end

Caption: Bioanalytical workflow for toxicokinetic analysis using this compound.

References

Troubleshooting & Optimization

Acitretin Quantification: A Technical Support Guide to Overcoming Matrix Effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for the quantification of Acitretin, focusing on overcoming matrix effects using 13-cis Acitretin-d3 as a stable isotope-labeled internal standard (SIL-IS).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in LC-MS/MS analysis?

A1: A matrix effect is the alteration of an analyte's ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1] In bioanalysis, these components can include salts, proteins, and phospholipids from biological fluids like plasma.[2] This interference can lead to signal suppression (most common) or enhancement, compromising the accuracy, precision, and sensitivity of the quantitative analysis.[3][4] The issue is particularly prevalent in electrospray ionization (ESI), which is more susceptible to these effects than atmospheric pressure chemical ionization (APCI).[3]

Q2: Why is Acitretin quantification particularly susceptible to matrix effects?

A2: The quantification of Acitretin in biological matrices is susceptible to matrix effects for several reasons. Biological samples are inherently complex, containing numerous endogenous compounds that can co-elute with Acitretin and interfere with its ionization. Furthermore, poor sample cleanup or inadequate chromatographic separation can exacerbate the problem, allowing matrix components to reach the mass spectrometer's ion source alongside the analyte.

Q3: What is this compound and why is it used as an internal standard?

A3: this compound is the stable isotope-labeled form of Isoacitretin, the main metabolite of Acitretin. It serves as an ideal internal standard (IS) for quantifying both Acitretin (the all-trans isomer) and its metabolite, 13-cis Acitretin. An ideal IS should be chemically and physically similar to the analyte. Since this compound is an isomer of Acitretin-d3 and co-elutes closely with the analytes, it experiences nearly identical matrix effects and variability during sample processing and injection.

Q4: How does a stable isotope-labeled internal standard (SIL-IS) like this compound help overcome matrix effects?

A4: A SIL-IS compensates for matrix effects because it is affected in the same way as the non-labeled analyte. Both the analyte (Acitretin) and the SIL-IS (this compound) will experience the same degree of ion suppression or enhancement from matrix interferences. Quantification is based on the ratio of the analyte's peak area to the IS's peak area. Because both are affected proportionally, this ratio remains constant and accurate, even if the absolute signal intensity of both compounds fluctuates between samples.

cluster_0 Without SIL-IS cluster_1 With SIL-IS Analyte Acitretin Signal Matrix Matrix Interference (Ion Suppression) Analyte->Matrix Result1 Inaccurate Result (Signal Suppressed) Matrix->Result1 Analyte_IS Acitretin Signal Matrix_IS Matrix Interference (Ion Suppression) Analyte_IS->Matrix_IS IS This compound Signal IS->Matrix_IS Ratio Ratio (Analyte / IS) Remains Constant Matrix_IS->Ratio Result2 Accurate Result Ratio->Result2

Diagram 1: Role of a Stable Isotope-Labeled Internal Standard (SIL-IS).

Q5: What are other key challenges when quantifying Acitretin?

A5: Beyond matrix effects, researchers must consider two other factors:

  • Interconversion: Acitretin (all-trans) and its main metabolite, 13-cis-Acitretin, can interconvert in vivo. Therefore, methods should be developed to quantify both isomers simultaneously.

  • Photosensitivity and Stability: Retinoids, including Acitretin, are sensitive to light and can undergo photoisomerization. All sample handling and preparation should be performed under yellow light to prevent degradation and ensure accurate results. The addition of antioxidants like L-ascorbic acid can also improve stability in plasma.

Troubleshooting Guide

Problem: My Acitretin peak area is inconsistent, and my accuracy and precision are poor. How do I confirm a matrix effect is the cause?

To determine if your analysis is affected by matrix effects, you can perform two key experiments: a qualitative Post-Column Infusion (PCI) to identify suppression zones and a quantitative Post-Extraction Spike Analysis to measure the extent of the effect.

Experimental Protocol 1: Post-Column Infusion (PCI) for Qualitative Assessment

This experiment identifies at which retention times co-eluting matrix components cause ion suppression.

  • Setup: Use a T-connector to introduce a constant flow of a standard solution of Acitretin into the mobile phase stream between the analytical column and the mass spectrometer's ion source.

  • Infusion: Continuously infuse the Acitretin solution at a low flow rate (e.g., 5-10 µL/min) to establish a stable baseline signal for the Acitretin MRM transition.

  • Injection: Inject a blank matrix extract (a plasma sample processed with your sample preparation method but without the analyte or IS).

  • Analysis: Monitor the Acitretin signal. Any dip or deviation from the stable baseline indicates a region where matrix components are eluting and causing ion suppression. If this dip coincides with the retention time of Acitretin in your standard method, a matrix effect is confirmed.

LC LC Pump & Autosampler Column Analytical Column LC->Column Tee Column->Tee Syringe Syringe Pump (Acitretin Standard) Syringe->Tee MS Mass Spectrometer Tee->MS

Diagram 2: Experimental setup for Post-Column Infusion (PCI).
Experimental Protocol 2: Quantitative Matrix Effect Assessment

This experiment quantifies the degree of ion suppression or enhancement.

  • Prepare Three Sample Sets:

    • Set A (Neat Solution): Spike Acitretin and this compound into the final reconstitution solvent.

    • Set B (Post-Extraction Spike): Process blank plasma samples through your entire extraction procedure. Spike Acitretin and this compound into the final, clean extract.

    • Set C (Pre-Extraction Spike): Spike Acitretin and this compound into blank plasma before starting the extraction procedure (this is your standard QC sample).

  • Analyze and Calculate: Analyze all three sets via LC-MS/MS. Calculate the Matrix Factor (MF) and Recovery (RE) as follows:

    • Matrix Factor (MF) = (Mean Peak Area of Set B) / (Mean Peak Area of Set A)

    • Recovery (RE) % = [(Mean Peak Area of Set C) / (Mean Peak Area of Set B)] * 100

Table 1: Interpretation of Quantitative Matrix Effect Results

Matrix Factor (MF) Value Interpretation
MF = 1 No matrix effect
MF < 1 Ion Suppression
MF > 1 Ion Enhancement

| IS-Normalized MF ≈ 1 | Matrix effect is present but successfully compensated by the SIL-IS. |

Note: The IS-Normalized MF is calculated by dividing the analyte MF by the IS MF. A value between 0.85 and 1.15 is generally considered acceptable.

Solution: How can I mitigate or eliminate the observed matrix effect?

If a significant matrix effect is confirmed and not fully compensated by the internal standard, a systematic approach to method optimization is required.

Start Inconsistent Results (Poor Accuracy/Precision) Confirm Confirm Matrix Effect (PCI / Post-Spike Analysis) Start->Confirm Is_ME Matrix Effect Confirmed? Confirm->Is_ME Optimize_SP 1. Optimize Sample Prep (e.g., Switch to SPE) Is_ME->Optimize_SP Yes End No Matrix Effect (Troubleshoot Other Issues) Is_ME->End No Optimize_LC 2. Optimize Chromatography (Gradient, Column, Mobile Phase) Optimize_SP->Optimize_LC Check_IS 3. Verify IS Performance (Co-elution, Stability) Optimize_LC->Check_IS Validate Re-Validate Method Check_IS->Validate

Diagram 3: Troubleshooting workflow for matrix effects.
Strategy 1: Optimize Sample Preparation

The most effective way to combat matrix effects is to remove the interfering components before analysis.

Table 2: Comparison of Common Sample Preparation Techniques

Technique Description Pros Cons
Protein Precipitation (PPT) A solvent (e.g., acetonitrile) is added to precipitate proteins. Fast, simple, inexpensive. Non-selective; phospholipids and other interferences remain in the supernatant. Often results in significant matrix effects.
Liquid-Liquid Extraction (LLE) Analytes are partitioned between two immiscible liquid phases. Cleaner extracts than PPT. More labor-intensive, requires solvent optimization.

| Solid-Phase Extraction (SPE) | Analytes are isolated on a solid sorbent and eluted with a solvent. | Provides the cleanest extracts, highly selective. | Most complex and expensive, requires method development. |

Recommendation: If you are using PPT and observing matrix effects, switching to LLE or, ideally, SPE is highly recommended for Acitretin analysis.

Strategy 2: Optimize Chromatographic Conditions

Adjusting the chromatography can physically separate Acitretin from the interfering matrix components.

  • Adjust the Gradient: Make the gradient shallower to increase the resolution between peaks.

  • Change Mobile Phase: Switching the organic solvent (e.g., from acetonitrile to methanol) or adjusting the pH and buffer composition (e.g., using ammonium acetate) can alter selectivity.

  • Use a Different Column: If a standard C18 column is used, consider a different chemistry (e.g., Phenyl-Hexyl) to provide an alternative elution order that may separate Acitretin from the interferences.

Strategy 3: Ensure Proper Use of this compound
  • Confirm Co-elution: The SIL-IS must co-elute with the analyte for proper compensation. Ensure the retention times of Acitretin and this compound are nearly identical.

  • Check for Interferences: Analyze blank matrix samples to ensure there are no endogenous peaks at the MRM transition of the IS.

Example LC-MS/MS Protocol Parameters

The following table provides a summary of typical parameters used in validated methods for the simultaneous quantification of Acitretin and its 13-cis isomer.

Table 3: Example LC-MS/MS Parameters for Acitretin Analysis

Parameter Setting
Sample Preparation Solid-Phase Extraction (SPE)
LC Column Gemini C18 (50 x 2.0 mm, 3 µm) or equivalent
Mobile Phase A 10 mM Ammonium Acetate in Water
Mobile Phase B Acetonitrile
Gradient Isocratic (e.g., 40:60 A:B) or a shallow gradient
Flow Rate 0.3 - 0.5 mL/min
Injection Volume 10 µL
Ionization Mode ESI Negative
MRM Transitions Acitretin: m/z 325.2 → 266.013-cis Acitretin: m/z 325.2 → 266.0This compound (IS): m/z 328.2 → 266.0 (example)

| Special Handling | All procedures performed under yellow light. |

cluster_prep Sample Preparation (under yellow light) cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample (300 µL) Spike Spike with This compound (IS) Plasma->Spike SPE Solid-Phase Extraction (SPE) Spike->SPE Elute Elute & Evaporate SPE->Elute Recon Reconstitute Elute->Recon Inject Inject into LC-MS/MS Recon->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect Detect via MS/MS (ESI Negative, MRM) Separate->Detect Quantify Quantify using Analyte/IS Peak Area Ratio Detect->Quantify

Diagram 4: General workflow for Acitretin quantification in plasma.

References

Technical Support Center: Troubleshooting Poor Peak Shape for 13-cis Acitretin-d3 in HPLC

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address poor peak shape issues encountered during the HPLC analysis of 13-cis Acitretin-d3.

Frequently Asked Questions (FAQs)

Q1: What are the common types of poor peak shape observed in HPLC analysis of this compound?

A1: The most common peak shape problems encountered are peak tailing, peak fronting, and split peaks.[1][2] Peak tailing results in an asymmetrical peak with a trailing edge that is drawn out.[3] Peak fronting is the opposite, with a leading edge of the peak being sloped and less steep than the trailing edge.[4] Split peaks appear as two or more distinct peaks for a single compound.[5]

Q2: What are the primary chemical properties of Acitretin that can influence its peak shape in HPLC?

A2: Acitretin is a synthetic retinoid and a carboxylic acid. Its acidic nature (with a pKa around 4.77) means its ionization state is highly dependent on the mobile phase pH. It is also a highly hydrophobic molecule (XLogP3 of 6.1) and is practically insoluble in water. These properties can lead to secondary interactions with the stationary phase and issues with solubility in the mobile phase, both of which can cause poor peak shape.

Q3: Can the deuterium labeling in this compound significantly affect its chromatographic behavior compared to the non-deuterated form?

A3: In most reversed-phase HPLC applications, the deuterium labeling in this compound is unlikely to cause significant changes in retention time or peak shape compared to its non-deuterated counterpart, 13-cis Acitretin. The primary separation mechanism is based on the overall hydrophobicity of the molecule, which is not substantially altered by the presence of deuterium atoms.

Troubleshooting Guide for Poor Peak Shape of this compound

This guide addresses specific peak shape issues with potential causes and recommended solutions.

Issue 1: Peak Tailing

Symptoms: The peak for this compound has an asymmetrical shape with a pronounced "tail."

Potential Causes & Solutions:

  • Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with the acidic carboxylic group of Acitretin, causing tailing.

    • Solution:

      • Adjust Mobile Phase pH: Lower the mobile phase pH to at least 2 pH units below the pKa of Acitretin (pKa ≈ 4.77). A pH of 2.5-3.0 is often effective in suppressing the ionization of the carboxylic acid, minimizing interactions with silanols.

      • Use an End-Capped Column: Employ a column with end-capping, which deactivates most of the residual silanol groups.

      • Add a Competitive Base: In some cases, adding a small amount of a competitive base to the mobile phase can help to saturate the active silanol sites.

  • Column Overload: Injecting too much sample can saturate the stationary phase.

    • Solution: Reduce the injection volume or the concentration of the sample.

  • Column Contamination or Degradation: Accumulation of contaminants on the column frit or degradation of the stationary phase can create active sites that cause tailing.

    • Solution:

      • Flush the column with a strong solvent.

      • If the problem persists, replace the guard column (if used) or the analytical column.

Issue 2: Peak Fronting

Symptoms: The peak for this compound is asymmetrical with a leading edge that is less steep than the trailing edge.

Potential Causes & Solutions:

  • Sample Overload (Concentration): A highly concentrated sample can lead to fronting.

    • Solution: Dilute the sample or reduce the injection volume.

  • Poor Sample Solubility: If the sample solvent is significantly stronger than the mobile phase, the analyte may not partition correctly onto the stationary phase, leading to fronting. Acitretin is practically insoluble in water.

    • Solution: Dissolve the sample in a solvent that is weaker than or has a similar composition to the mobile phase. Avoid using strong organic solvents like pure acetonitrile or methanol if the mobile phase has a high aqueous content.

  • Column Collapse or Voids: Physical damage to the column packing can cause peak fronting.

    • Solution: Replace the column. Ensure that the operating pressure and temperature are within the column's recommended limits.

Issue 3: Split Peaks

Symptoms: A single peak for this compound appears as two or more peaks.

Potential Causes & Solutions:

  • Injection Solvent Incompatibility: Injecting the sample in a solvent that is much stronger than the mobile phase can cause the sample to travel through the column in separate bands.

    • Solution: Prepare the sample in the mobile phase or a weaker solvent.

  • Blocked Column Frit or Column Void: A partial blockage of the inlet frit or a void at the head of the column can split the sample flow path. This will often affect all peaks in the chromatogram.

    • Solution:

      • Reverse-flush the column (disconnect from the detector).

      • If the problem persists, replace the column frit or the entire column.

  • Co-elution with an Isomer or Impurity: There might be another compound eluting very close to this compound.

    • Solution: Adjust the mobile phase composition, gradient, or temperature to improve resolution. Injecting a smaller sample volume may help to distinguish between co-elution and other issues.

Quantitative Data Summary

The following table provides a summary of typical HPLC parameters that can be optimized to improve the peak shape of this compound.

ParameterRecommended Range/ValueRationale for Poor Peak Shape
Mobile Phase pH 2.5 - 3.5To suppress the ionization of the acidic Acitretin molecule and reduce tailing from silanol interactions. Operating near the pKa (~4.77) can cause peak broadening and tailing.
Column Chemistry C18, End-cappedEnd-capping minimizes secondary interactions with residual silanols, reducing peak tailing.
Injection Volume 1 - 20 µLHigh injection volumes can lead to column overload, causing peak fronting or tailing.
Sample Concentration < 100 µg/mLHigh concentrations can cause column overload and peak distortion.
Sample Solvent Mobile Phase or weakerA strong injection solvent can cause peak splitting or fronting due to poor sample focusing at the column head.
Column Temperature 30 - 40 °CIncreased temperature can improve peak shape by reducing mobile phase viscosity and increasing mass transfer kinetics. However, be mindful of the analyte's stability.

Experimental Protocol: HPLC Analysis of this compound

This protocol provides a starting point for the HPLC analysis of this compound. Optimization may be required based on the specific instrumentation and sample matrix.

1. Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, 18 MΩ·cm)

  • Formic acid or Orthophosphoric acid

  • C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size), preferably end-capped

2. Instrument and Conditions:

  • HPLC System: A standard HPLC system with a UV or Mass Spectrometric detector.

  • Mobile Phase: Acetonitrile:Water with 0.1% Formic Acid (e.g., 85:15 v/v). The pH should be verified to be in the range of 2.5-3.5.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35 °C

  • Detector Wavelength: 354 nm (for UV detection)

  • Injection Volume: 10 µL

3. Standard and Sample Preparation:

  • Stock Solution: Accurately weigh and dissolve the this compound reference standard in methanol or acetonitrile to prepare a stock solution of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to the desired concentrations.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.

4. Analysis Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure there are no interfering peaks.

  • Inject the working standard solutions to generate a calibration curve.

  • Inject the prepared samples.

  • Evaluate the peak shape (asymmetry factor or tailing factor) for the this compound peak. An ideal peak has a tailing factor of 1.0. A value greater than 1.2 may indicate significant tailing.

Visual Troubleshooting Guides

Poor_Peak_Shape_Troubleshooting start Poor Peak Shape Observed (Tailing, Fronting, or Split) is_tailing Is the peak tailing? start->is_tailing check_ph Adjust Mobile Phase pH (2.5-3.0) is_tailing->check_ph Yes is_fronting Is the peak fronting? is_tailing->is_fronting No use_endcapped Use End-Capped Column check_ph->use_endcapped reduce_load_tailing Reduce Injection Volume/ Concentration use_endcapped->reduce_load_tailing clean_column_tailing Flush or Replace Column reduce_load_tailing->clean_column_tailing end Symmetrical Peak Shape Achieved clean_column_tailing->end check_solubility Check Sample Solvent (Use Mobile Phase or weaker) is_fronting->check_solubility Yes is_split Is the peak split? is_fronting->is_split No reduce_load_fronting Reduce Injection Volume/ Concentration check_solubility->reduce_load_fronting replace_column_fronting Replace Column (Check for voids) reduce_load_fronting->replace_column_fronting replace_column_fronting->end check_injection_solvent Check Injection Solvent (Match Mobile Phase) is_split->check_injection_solvent Yes is_split->end No check_frit Check Column Frit/Void (Reverse flush or replace) check_injection_solvent->check_frit optimize_method Optimize Method for Co-elution check_frit->optimize_method optimize_method->end

Caption: Troubleshooting workflow for poor peak shape in HPLC.

Analyte_Interactions cluster_column Silica-Based C18 Stationary Phase cluster_analyte This compound silanol {Si-OH | Residual Silanol Group} c18 {Si-O-Si-(CH2)17CH3 | C18 Chain} acitretin R-COOH Carboxylic Acid Group (Ionized: R-COO-) acitretin:f0->silanol:f0 Secondary Interaction (Causes Peak Tailing) acitretin:f0->c18:f0 Primary Hydrophobic Interaction (Good Chromatography) mobile_phase Mobile Phase (Low pH) mobile_phase->acitretin:f0 Suppresses Ionization (Reduces Tailing)

Caption: Interactions of this compound with the stationary phase.

References

preventing isomerization of Acitretin during sample storage and analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the proper handling, storage, and analysis of Acitretin to minimize isomerization and ensure the integrity of your experimental results. Acitretin, a retinoid, is susceptible to isomerization, primarily to its 13-cis isomer (cis-Acitretin), which can be influenced by various environmental factors.

Frequently Asked Questions (FAQs)

Q1: What is Acitretin isomerization and why is it a concern?

A1: Acitretin can convert from its all-trans form to its 13-cis isomer, known as cis-Acitretin.[1] This isomerization is a concern because the two isomers may have different pharmacological activities and pharmacokinetic profiles.[2][3][4] Ensuring the isomeric purity of Acitretin is crucial for accurate and reproducible experimental results.

Q2: What are the main factors that cause Acitretin isomerization?

A2: The primary factors that induce the isomerization of Acitretin are exposure to light and acidic conditions.[5] Thermal stress and oxidative conditions have been found to have a lesser impact on its stability.

Q3: How should I store my Acitretin samples to prevent isomerization?

A3: To minimize isomerization during storage, it is critical to protect samples from light. Store all Acitretin-containing solutions and solid materials in amber-colored vials or containers wrapped in aluminum foil. For long-term storage, it is advisable to keep samples at or below -20°C. Avoid repeated freeze-thaw cycles, as this can affect sample stability. Aliquoting samples into smaller, single-use volumes is recommended.

Q4: Can the pH of the sample solution affect Acitretin's stability?

A4: Yes, Acitretin is less stable in acidic conditions. It is recommended to prepare and store Acitretin in neutral or slightly basic solutions. One study noted that a slightly acidic pH (buffered to around 4) was used in an oral suspension preparation to reduce degradation through oxidation. However, for analytical purposes, minimizing acidity is generally recommended to prevent isomerization.

Q5: Are there any additives that can help stabilize Acitretin in solution?

A5: Yes, the use of antioxidants can help prevent the degradation of Acitretin. Free radical scavengers such as butylated hydroxyanisole (BHA) and butylated hydroxytoluene (BHT) have been used to avoid decomposition and isomerization.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and analysis of Acitretin.

Problem Possible Cause(s) Recommended Solution(s)
Unexpectedly high levels of cis-Acitretin in analytical results. 1. Light Exposure: Samples were exposed to light during storage, preparation, or analysis.1. Always work in a dimly lit environment or under yellow light. Use amber-colored vials and autosampler trays. Wrap clear containers in aluminum foil.
2. Acidic Conditions: The pH of the sample or mobile phase is too low.2. Ensure the pH of your sample solutions and HPLC mobile phase is not acidic. Adjust if necessary.
3. Prolonged Storage at Room Temperature: Samples were left at room temperature for an extended period.3. Minimize the time samples are at room temperature. Prepare samples immediately before analysis or store them at appropriate cold temperatures.
Inconsistent Acitretin concentrations between replicate samples. 1. Non-homogenous Sample: If using a suspension, the drug may not be evenly distributed.1. Ensure thorough mixing or vortexing of the sample before taking an aliquot.
2. Variable Light Exposure: Inconsistent light exposure between samples during handling.2. Standardize the sample handling procedure to ensure all samples are treated identically regarding light exposure.
3. Temperature Fluctuations: Inconsistent storage temperatures or multiple freeze-thaw cycles.3. Store all samples under the same controlled temperature conditions. Aliquot samples to avoid repeated freezing and thawing.
Degradation of Acitretin standard solutions over time. 1. Improper Storage: Standard solutions are not stored protected from light and at a low temperature.1. Store stock and working standard solutions in amber-colored vials at -20°C or below.
2. Oxidation: Oxidative degradation of the molecule.2. Consider adding an antioxidant like BHA or BHT to the standard solution. Prepare fresh working standards regularly.

Quantitative Data Summary

The stability of Acitretin is significantly influenced by light and pH. The following table summarizes the degradation kinetics under different stress conditions.

Table 1: Degradation Kinetics of Acitretin Under Various Conditions

Condition Degradation Rate Constant (k) Half-life (t½) Time to 10% Degradation (t₉₀) Reference
Sunlight 0.002698% min⁻¹Not ReportedNot Reported
UV Light 0.0008402% min⁻¹Not ReportedNot Reported
Acidic (0.1 M HCl) Significant degradationNot ReportedNot Reported
Basic (0.1 M NaOH) StableNot ReportedNot Reported
Thermal (80°C) StableNot ReportedNot Reported
Oxidative (H₂O₂) StableNot ReportedNot Reported

Data extracted from a study assessing the degradation behavior of Acitretin.

Experimental Protocols

Protocol 1: Recommended Sample Storage

  • Solid Compound: Store solid Acitretin in a light-protected, airtight container at -20°C.

  • Stock Solutions: Prepare stock solutions in a suitable solvent (e.g., a mixture of acetonitrile and isopropyl alcohol). Store in amber-colored glass vials at -20°C or below.

  • Working Solutions: Prepare working solutions fresh daily if possible. If short-term storage is necessary, keep them protected from light and refrigerated (2-8°C).

  • Biological Samples (Plasma/Serum): After collection, immediately protect the samples from light. Process the samples in a dimly lit environment. Store the resulting plasma or serum in amber-colored tubes at -80°C until analysis. Avoid more than one freeze-thaw cycle.

Protocol 2: Sample Preparation for HPLC Analysis

This is an example protocol and may need optimization for your specific application.

  • Environment: Perform all steps under yellow or dimmed artificial light to prevent photolytic degradation.

  • Sample Thawing: If samples are frozen, thaw them at room temperature in the dark or in a water bath at a controlled temperature.

  • Protein Precipitation (for plasma/serum samples):

    • To a 200 µL aliquot of plasma, add 400 µL of a precipitating agent (e.g., acetonitrile).

    • Vortex for 1 minute to ensure thorough mixing and protein precipitation.

    • Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean amber-colored autosampler vial.

  • Injection: Inject the sample into the HPLC system for analysis.

Protocol 3: Validated HPLC Method for Acitretin and its Isomers

The following method has been shown to effectively separate Acitretin from its degradation products and impurities.

  • Column: Thermo beta-basic C18 (100 mm × 4.6 mm, 5 µm)

  • Mobile Phase: 0.3% (v/v) glacial acetic acid in a mixture of acetonitrile and isopropyl alcohol (70:30 v/v)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 360 nm

  • Column Temperature: 25°C

  • Injection Volume: 20 µL

Visualizations

Isomerization_Pathway Acitretin Acitretin (all-trans) cis_Acitretin cis-Acitretin (13-cis isomer) Acitretin->cis_Acitretin Isomerization (Light, Acid) Degradation Degradation Products Acitretin->Degradation Degradation cis_Acitretin->Degradation Degradation

Caption: Isomerization pathway of Acitretin.

Troubleshooting_Workflow Start High cis-Acitretin Peak in Chromatogram Check_Light Were samples protected from light at all stages? Start->Check_Light Check_pH Is the sample/mobile phase pH acidic? Check_Light->Check_pH Yes Implement_Light_Protection Implement strict light protection measures. Check_Light->Implement_Light_Protection No Check_Temp Were samples stored at the correct temperature? Check_pH->Check_Temp No Adjust_pH Adjust pH to neutral or slightly basic. Check_pH->Adjust_pH Yes Ensure_Proper_Storage Ensure proper storage conditions are met. Check_Temp->Ensure_Proper_Storage No Reanalyze Re-prepare and analyze sample Check_Temp->Reanalyze Yes Implement_Light_Protection->Reanalyze Adjust_pH->Reanalyze Ensure_Proper_Storage->Reanalyze

Caption: Troubleshooting high cis-Acitretin levels.

Storage_Selection Start Select Storage Conditions for Acitretin Samples Duration Storage Duration? Start->Duration Short_Term Short-term (<24h) Duration->Short_Term < 24h Long_Term Long-term (>24h) Duration->Long_Term > 24h Storage_Short Refrigerate (2-8°C) Protect from light Short_Term->Storage_Short Storage_Long Freeze (≤-20°C) Protect from light Aliquot to prevent freeze-thaw cycles Long_Term->Storage_Long

Caption: Selecting appropriate storage conditions.

References

Technical Support Center: Optimizing Mass Spectrometry Fragmentation for 13-cis Acitretin-d3

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of 13-cis Acitretin-d3 by mass spectrometry. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in optimizing their analytical methods.

Frequently Asked Questions (FAQs)

Q1: What are the recommended precursor and product ions for monitoring this compound?

A1: For optimal sensitivity and specificity, it is recommended to use multiple reaction monitoring (MRM) mode. In negative electrospray ionization (ESI) mode, the most commonly reported transition for this compound is m/z 328.3 → 266.3.[1] In positive ESI mode, while less common for acidic molecules like Acitretin, you can monitor the protonated molecule [M+H]+ at m/z 330.3 and optimize the fragmentation to identify a stable product ion. For the non-deuterated form, a transition of m/z 327 → 159 has been reported in positive mode.

Q2: Which ionization mode, positive or negative ESI, is better for this compound analysis?

A2: Negative ESI mode is generally preferred for the analysis of Acitretin and its analogs.[2][3] This is because the carboxylic acid group on the molecule is readily deprotonated, leading to a strong [M-H]- signal. While positive ionization can be used, it may result in lower sensitivity compared to negative mode for this class of compounds.

Q3: How can I optimize the collision energy for the fragmentation of this compound?

A3: Collision energy (CE) is a critical parameter that requires optimization for your specific instrument. A general approach is to perform a collision energy ramping experiment. Infuse a standard solution of this compound into the mass spectrometer and program the instrument to acquire data over a range of CE values (e.g., 5-50 eV). The optimal CE will be the value that produces the highest intensity of the desired product ion (m/z 266.3 in negative mode). While specific optimal values are instrument-dependent, a starting point for similar molecules can be found in the literature. For instance, a collision energy of 16 eV was used for Acitretin as an internal standard in one study.

Q4: What is the likely fragmentation pathway for this compound in negative mode (m/z 328.3 → 266.3)?

A4: The transition from m/z 328.3 to 266.3 in negative ion mode likely corresponds to the neutral loss of a C5H6 molecule (66 Da) from the polyene chain of the deprotonated molecule. This type of fragmentation, involving cleavage of the side chain, is a common pathway for retinoids. The deuterium atoms are located on the methoxy group and are not involved in this specific fragmentation.

Troubleshooting Guides

Issue 1: Poor Signal Intensity or No Signal

Possible Cause Troubleshooting Step
Incorrect Ionization Mode Verify that the mass spectrometer is operating in negative ESI mode for optimal sensitivity.
Suboptimal Source Parameters Optimize source parameters such as capillary voltage, source temperature, and gas flows (nebulizer and drying gas). Retinoids can be thermally labile, so avoid excessively high temperatures.
Sample Degradation Acitretin and its isomers are sensitive to light and air. Prepare samples under yellow or red light and minimize exposure to air. Use fresh samples for analysis.
In-source Fragmentation High declustering potential or cone voltage can cause the precursor ion to fragment in the source before reaching the quadrupole. Gradually reduce these voltages to see if the precursor ion intensity increases.
Matrix Effects Co-eluting matrix components can suppress the ionization of this compound. Improve sample cleanup, optimize chromatographic separation, or use a deuterated internal standard to compensate for matrix effects.

Issue 2: Inconsistent Fragmentation / Unstable Product Ion Ratios

Possible Cause Troubleshooting Step
Fluctuating Collision Energy Ensure that the collision cell pressure and the collision energy are stable. Calibrate the instrument according to the manufacturer's recommendations.
Presence of Adducts The formation of adducts (e.g., [M+Na-2H]-, [M+Cl]-) can lead to different fragmentation pathways. The use of high-purity solvents and mobile phase additives can minimize adduct formation.
Co-eluting Isomers Incomplete chromatographic separation of this compound from other isomers can lead to inconsistent fragmentation if they have different fragmentation efficiencies. Optimize the LC method for better resolution.

Issue 3: Chromatographic Problems (Peak Tailing, Splitting, or Shifting Retention Times)

Possible Cause Troubleshooting Step
Column Contamination Flush the column with a strong solvent or follow the manufacturer's cleaning protocol.
Sample Solvent Incompatibility Ensure the sample is dissolved in a solvent that is compatible with the mobile phase.
pH of the Mobile Phase For acidic compounds like Acitretin, the pH of the mobile phase can affect peak shape. Small adjustments to the pH with additives like formic acid or ammonium acetate may improve chromatography.
Photoisomerization Exposure to light can cause isomerization of retinoids, leading to the appearance of multiple peaks or shifts in retention time. Protect samples from light at all stages of the experiment.

Quantitative Data Summary

Table 1: Recommended MRM Transitions for Acitretin Analogs

CompoundIonization ModePrecursor Ion (m/z)Product Ion (m/z)Reference
This compound Negative ESI328.3266.3
AcitretinNegative ESI325.4266.3
Isoacitretin (13-cis Acitretin)Negative ESI325.2266.1
AcitretinPositive ESI327159
Acitretin (as IS)Positive ESI326.9177.1

Table 2: Common Adducts of Carboxylic Acids in ESI-MS

Adduct TypeMass Shift (Positive Mode)Mass Shift (Negative Mode)
Proton+1.0073-1.0073 ([M-H]-)
Sodium+22.9892-
Ammonium+18.0338-
Potassium+38.9631-
Formate-+44.9982
Acetate-+59.0139
Dimer-+M-1.0073 ([2M-H]-)
Sodium Dimer-+M-2.0146+22.9892 ([2M-2H+Na]-)

Note: This table provides general information on common adducts for carboxylic acids and may not be specific to Acitretin.

Experimental Protocols

Protocol 1: Sample Preparation from Plasma (Liquid-Liquid Extraction)

  • To 500 µL of plasma sample, add the internal standard solution (this compound).

  • Add 2 mL of methyl tert-butyl ether (MTBE) as the extraction solvent.

  • Vortex the mixture for 1 minute to ensure thorough mixing.

  • Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 37°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Vortex and centrifuge the reconstituted sample before injecting it into the LC-MS/MS system.

This protocol is adapted from a method for all-trans retinoic acid analysis.

Protocol 2: LC-MS/MS Analysis

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 5 µm) is a suitable choice.

  • Mobile Phase: A gradient elution with a mobile phase consisting of a mixture of an aqueous component (e.g., water with 0.1% formic acid or 10 mM ammonium acetate) and an organic component (e.g., acetonitrile or methanol). The specific gradient will need to be optimized for your system and to achieve separation from any isomers.

  • Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

  • Injection Volume: 5-10 µL.

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI).

  • Polarity: Negative ion mode.

  • MRM Transitions: As specified in Table 1.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data Data Analysis Plasma_Sample Plasma Sample Add_IS Add Internal Standard (this compound) Plasma_Sample->Add_IS LLE Liquid-Liquid Extraction (e.g., with MTBE) Add_IS->LLE Evaporation Evaporation to Dryness LLE->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Injection into LC-MS/MS Reconstitution->Injection Chromatography Chromatographic Separation (C18 Column) Injection->Chromatography Ionization Negative ESI Chromatography->Ionization Fragmentation Collision-Induced Dissociation Ionization->Fragmentation Detection MRM Detection Fragmentation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Troubleshooting_Logic cluster_no_signal Troubleshooting: No or Low Signal cluster_inconsistent_frag Troubleshooting: Inconsistent Fragmentation cluster_bad_chroma Troubleshooting: Poor Chromatography Start Problem Encountered No_Signal No or Low Signal Start->No_Signal Inconsistent_Frag Inconsistent Fragmentation Start->Inconsistent_Frag Bad_Chroma Poor Chromatography Start->Bad_Chroma Check_Ion_Mode Check Ionization Mode (Negative ESI) No_Signal->Check_Ion_Mode Optimize_Source Optimize Source Parameters No_Signal->Optimize_Source Check_Sample Check Sample Integrity (Light/Air Exposure) No_Signal->Check_Sample Reduce_InSource_Frag Reduce In-Source Fragmentation No_Signal->Reduce_InSource_Frag Stabilize_CE Stabilize Collision Energy Inconsistent_Frag->Stabilize_CE Minimize_Adducts Minimize Adduct Formation Inconsistent_Frag->Minimize_Adducts Improve_Separation Improve Isomer Separation Inconsistent_Frag->Improve_Separation Clean_Column Clean/Replace Column Bad_Chroma->Clean_Column Check_Solvent Check Sample Solvent Bad_Chroma->Check_Solvent Adjust_pH Adjust Mobile Phase pH Bad_Chroma->Adjust_pH Protect_From_Light Protect from Light (Photoisomerization) Bad_Chroma->Protect_From_Light

References

dealing with isotopic interference in 13-cis Acitretin-d3 analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with isotopic interference during the analysis of 13-cis Acitretin-d3 by LC-MS/MS.

Troubleshooting Guide

This guide addresses specific issues that may arise during the analysis of 13-cis Acitretin and its deuterated internal standard, this compound.

Issue 1: Inaccurate quantification of 13-cis Acitretin, particularly at low concentrations.

  • Question: My calibration curve for 13-cis Acitretin is non-linear, or I'm observing a higher than expected response for my blank samples. Could this be isotopic interference?

  • Answer: Yes, this is a classic sign of isotopic interference, also known as crosstalk. It occurs when the signal from the unlabeled analyte (13-cis Acitretin) contributes to the signal of the stable isotope-labeled internal standard (this compound), or vice-versa. Due to the natural abundance of heavy isotopes (like ¹³C), the M+3 peak of 13-cis Acitretin can overlap with the parent mass of this compound, leading to artificially inflated internal standard response and inaccurate quantification of the analyte.

Troubleshooting Steps:

  • Verify Chromatographic Separation: Ensure that 13-cis Acitretin and this compound are co-eluting. A slight difference in retention times can lead to differential matrix effects, impacting quantification.[1]

  • Optimize Mass Spectrometric Resolution: If your instrument allows, increasing the mass resolution can help to distinguish between the analyte's isotopic peak and the internal standard's parent peak.

  • Select Alternative MRM Transitions: Investigate alternative precursor-product ion transitions for both the analyte and the internal standard. The goal is to find a transition for the internal standard that is not subject to interference from the analyte.[2]

  • Sample Dilution: Diluting the sample can sometimes mitigate the interference, especially if the issue is more pronounced at higher analyte concentrations.[3]

Issue 2: Poor signal-to-noise ratio for this compound.

  • Question: The peak for my internal standard, this compound, is very weak or noisy. What could be the cause?

  • Answer: A poor signal for the internal standard can be due to several factors, including ion suppression from the sample matrix, suboptimal instrument parameters, or issues with the internal standard solution itself.

Troubleshooting Steps:

  • Evaluate Matrix Effects: Matrix effects, such as ion suppression, can significantly reduce the signal intensity of the internal standard.[1][4] To assess this, you can perform a post-column infusion experiment.

  • Optimize MS Parameters: Re-optimize the mass spectrometer source parameters (e.g., nebulizer gas, curtain gas, temperature) and compound-specific parameters (e.g., declustering potential, collision energy) for this compound.

  • Check Internal Standard Concentration and Stability: Ensure the concentration of the this compound spiking solution is appropriate and that the solution has not degraded.

  • Improve Sample Preparation: A more rigorous sample cleanup procedure, such as solid-phase extraction (SPE), can help to remove interfering matrix components.

Frequently Asked Questions (FAQs)

Q1: What is isotopic interference in the context of this compound analysis?

A1: Isotopic interference, or crosstalk, happens when the mass spectrometer detects the naturally occurring heavy isotopes of the unlabeled 13-cis Acitretin at the same mass-to-charge ratio (m/z) as the deuterated internal standard, this compound. This leads to an overestimation of the internal standard's signal, which in turn causes an underestimation of the analyte's concentration.

Q2: Why is this compound used as an internal standard?

A2: A stable isotope-labeled internal standard like this compound is considered the "gold standard" for quantitative mass spectrometry. It has nearly identical chemical and physical properties to the analyte, meaning it behaves similarly during sample preparation, chromatography, and ionization. This allows it to compensate for variations in sample extraction, matrix effects, and instrument response, leading to more accurate and precise quantification.

Q3: Can I use a different internal standard to avoid this issue?

A3: While using a different, structurally similar compound as an internal standard is possible, it is generally not recommended if a stable isotope-labeled version is available. A non-isotopic internal standard will not co-elute with the analyte and will not experience the same matrix effects, potentially leading to less accurate results. The preferred approach is to optimize the method to mitigate the isotopic interference with this compound.

Q4: How can I confirm that the interference I'm seeing is from isotopic overlap?

A4: You can confirm isotopic interference by analyzing a high-concentration sample of unlabeled 13-cis Acitretin and monitoring the MRM transition of this compound. If you observe a peak at the retention time of 13-cis Acitretin, it confirms that the analyte is contributing to the internal standard's signal.

Experimental Protocols

LC-MS/MS Method for 13-cis Acitretin Analysis

This protocol is a representative method and may require optimization for your specific instrumentation and sample matrix.

1. Sample Preparation (Human Plasma)

  • To 300 µL of human plasma, add the this compound internal standard.

  • Perform a solid-phase extraction (SPE) for sample cleanup.

  • Alternatively, a protein precipitation followed by liquid-liquid extraction can be used.

2. Chromatographic Conditions

  • Column: Ascentis-RP amide column (4.6 × 150 mm, 5 µm) or a Gemini C18 column (50 × 2.0 mm, 3 µm).

  • Mobile Phase: Isocratic elution with a mixture of 10 mM ammonium acetate and acetonitrile (e.g., 60:40, v/v).

  • Flow Rate: As per column specifications and desired chromatography.

  • Column Temperature: Maintained at a constant temperature (e.g., 40°C).

3. Mass Spectrometric Conditions

  • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

  • Monitoring Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: The parent → product ion transitions for both isomers (m/z 325.2 → 266.0) and the internal standard (m/z 328.0 → 266.0) were monitored on a triple quadrupole mass spectrometer. Another study reported negative mass transitions of m/z 325.2 → 266.1 for isoacitretin and 328.3 → 266.3 for acitretin-d3.

Data Presentation

Table 1: Reported MRM Transitions for 13-cis Acitretin and Internal Standard

CompoundPrecursor Ion (m/z)Product Ion (m/z)Reference
13-cis Acitretin (Isoacitretin)325.2266.0
13-cis Acitretin (Isoacitretin)325.2266.1
Acitretin-d3328.0266.0
Acitretin-d3328.3266.3

Table 2: Example Chromatographic Parameters

ParameterValueReference
ColumnGemini C18 (50 × 2.0 mm, 3 µ)
Mobile Phase10 mM ammonium acetate and acetonitrile (60:40, v/v)
ModeIsocratic
Resolution Factor (Analyte vs. Isomer)2.3

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add this compound plasma->add_is extraction Solid-Phase or Liquid-Liquid Extraction add_is->extraction lc LC Separation extraction->lc ms MS/MS Detection (MRM) lc->ms integration Peak Integration ms->integration quantification Quantification integration->quantification

Caption: Experimental workflow for this compound analysis.

isotopic_interference cluster_analyte 13-cis Acitretin cluster_is This compound M0 M M1 M+1 M2 M+2 M3 M+3 IS_M M' (M+3) M3->IS_M Interference

Caption: Isotopic interference between analyte and internal standard.

troubleshooting_tree start Inaccurate Quantification? check_chrom Verify Co-elution start->check_chrom Yes solution Quantification Improved start->solution No optimize_ms Optimize MS Resolution check_chrom->optimize_ms alt_mrm Select Alternative MRM optimize_ms->alt_mrm dilute Dilute Sample alt_mrm->dilute dilute->solution

Caption: Troubleshooting decision tree for inaccurate quantification.

References

how to improve the sensitivity of an LC-MS/MS assay for Acitretin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the sensitivity of their Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) assays for Acitretin.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Acitretin signal is very low or absent. What are the first things I should check?

A1: When encountering low or no signal for Acitretin, a systematic approach to troubleshooting is crucial. Start by verifying the fundamental aspects of your LC-MS/MS system and sample integrity.

  • Sample Stability: Acitretin is sensitive to light and can isomerize. Ensure that all sample handling, preparation, and storage steps are performed under yellow or subdued light to prevent photodegradation.[1] The use of low-actinic glassware is recommended.

  • Analyte Purity and Stock Solutions: Confirm the purity of your Acitretin reference standard. Re-prepare your stock and working solutions to eliminate the possibility of degradation or preparation errors.

  • MS System Performance: Infuse a solution of Acitretin directly into the mass spectrometer to confirm that the instrument is capable of detecting the analyte. This will help you verify the precursor and product ion masses and ensure the detector is functioning correctly.

  • LC System Performance: Inject a standard solution to check for chromatographic issues such as retention time shifts or poor peak shape, which could indicate problems with the mobile phase, column, or pump.

Q2: How can I optimize the ionization of Acitretin in the mass spectrometer?

A2: Optimizing the ionization process is a critical step for enhancing sensitivity. Acitretin can be ionized in both positive and negative modes, and the optimal choice may depend on your specific instrumentation and matrix.

  • Ionization Mode: Both positive and negative Electrospray Ionization (ESI) have been successfully used for Acitretin analysis.[1][2] It is recommended to test both modes to determine which provides a better signal-to-noise ratio on your instrument. Negative ion mode has been shown to be effective, monitoring transitions such as m/z 325.2 → 266.0.[1][3] Positive ion mode has also been reported, for example, using a transition of m/z 326.9 → 177.1.

  • Source Parameters: Systematically optimize key ESI source parameters, including:

    • Ion Spray Voltage: Adjust the voltage to achieve stable and efficient spray.

    • Gas Temperatures (Nebulizing and Drying Gas): Optimize these to ensure efficient desolvation of the mobile phase without causing thermal degradation of Acitretin.

    • Gas Flow Rates: Adjust nebulizing and drying gas flows to optimize droplet formation and desolvation.

  • Mobile Phase Additives: The choice of mobile phase additive can significantly impact ionization efficiency. For negative ion mode, additives like ammonium acetate can be beneficial. For positive ion mode, small amounts of volatile acids like formic acid or acetic acid are commonly used to promote protonation.

Q3: What is the most effective sample preparation technique for Acitretin in plasma to improve sensitivity and reduce matrix effects?

A3: The choice of sample preparation method is critical for removing interferences from complex matrices like plasma, which can suppress the ionization of Acitretin and thus lower sensitivity.

  • Liquid-Liquid Extraction (LLE): LLE is a highly effective technique for extracting Acitretin from plasma and has been shown to provide high extraction efficacy with minimal interference. Methyl tert-butyl ether (MTBE) has been successfully used as the extraction solvent.

  • Solid-Phase Extraction (SPE): SPE is another powerful technique for sample clean-up and has been reported to yield quantitative and consistent recovery of Acitretin (>92%).

  • Protein Precipitation (PPT): While simpler, PPT is a less selective method and may result in more significant matrix effects compared to LLE or SPE. If PPT is used, further optimization of chromatography to separate Acitretin from co-eluting matrix components is essential.

To minimize degradation during sample preparation, it is recommended to work under yellow light and consider the addition of an antioxidant like L-ascorbic acid to the plasma samples.

Q4: How can I minimize matrix effects in my Acitretin assay?

A4: Matrix effects, which are the suppression or enhancement of analyte ionization due to co-eluting compounds from the sample matrix, are a common challenge in LC-MS/MS.

  • Effective Sample Preparation: As discussed in Q3, utilizing more rigorous sample clean-up methods like LLE or SPE is the first line of defense against matrix effects.

  • Chromatographic Separation: Optimize your chromatographic method to separate Acitretin from endogenous plasma components. This can be achieved by adjusting the mobile phase gradient, changing the column chemistry, or using a smaller particle size column for better resolution.

  • Stable Isotope-Labeled Internal Standard: The use of a deuterated internal standard, such as Acitretin-d3, is highly recommended. This is the most effective way to compensate for matrix effects, as the internal standard will be affected similarly to the analyte.

  • Evaluation of Matrix Effects: The matrix effect can be quantitatively assessed by comparing the peak area of an analyte spiked into a post-extraction blank sample with the peak area of the analyte in a pure solution at the same concentration. Post-column infusion is another technique to identify regions of the chromatogram where ion suppression or enhancement occurs.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) of Acitretin from Human Plasma

This protocol is based on methodologies that have been shown to be effective for the extraction of retinoids from plasma.

Materials:

  • Human plasma samples

  • Acitretin and internal standard (e.g., Acitretin-d3) stock solutions

  • Methyl tert-butyl ether (MTBE), HPLC grade

  • Methanol, HPLC grade

  • Acetic acid, glacial

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Pipette 500 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Spike with the internal standard solution.

  • Add a small amount of antioxidant solution (e.g., L-ascorbic acid) if necessary.

  • Add 1 mL of MTBE to the plasma sample.

  • Vortex vigorously for 2 minutes to ensure thorough mixing.

  • Centrifuge at 10,000 x g for 10 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer (MTBE) to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase.

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Generic LC-MS/MS Method for Acitretin Analysis

This protocol provides a starting point for developing an LC-MS/MS method. Optimization will be required for your specific instrumentation.

Liquid Chromatography Parameters:

  • Column: A C18 reversed-phase column is a good starting point (e.g., HyPURITY C18, 150 mm × 2.1 mm, 5 µm or Gemini C18, 50 × 2.0 mm, 3 µm).

  • Mobile Phase A: 10 mM Ammonium Acetate in water or water with 0.1% Acetic Acid.

  • Mobile Phase B: Acetonitrile or Methanol.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5-10 µL.

Mass Spectrometry Parameters:

  • Ionization Mode: ESI Negative or Positive (evaluate both).

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions (example):

    • Acitretin (Negative): m/z 325.2 → 266.0

    • Acitretin-d3 IS (Negative): m/z 328.0 → 266.0

    • Acitretin (Positive): m/z 326.9 → 177.1

  • Collision Energy: Optimize for your specific instrument to maximize the product ion signal.

Data Presentation

Table 1: Comparison of Sample Preparation Methods for Acitretin

ParameterLiquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)Protein Precipitation (PPT)
Reported Recovery High>92%Variable, generally lower than LLE/SPE
Matrix Effect LowLowCan be significant
Selectivity HighHighLow
Complexity ModerateModerate to HighLow
Recommendation Recommended for high sensitivityRecommended for high sensitivityUse with caution, may require more chromatographic optimization

Table 2: Reported LC-MS/MS Method Parameters for Acitretin

ParameterMethod 1Method 2Method 3
Ionization Mode ESI NegativeESI PositiveESI Negative
Column Gemini C18 (50 x 2.0 mm, 3 µm)HyPURITY C18 (150 mm x 2.1 mm, 5 µm)Ascentis-RP amide (4.6 x 150 mm, 5 µm)
Mobile Phase 10 mM Ammonium Acetate and AcetonitrileMTBE-Methanol-Acetic Acid and Water-Methanol-Acetic AcidIsocratic mobile phase
LLOQ 0.3 ng/mL0.45 ng/mL1.025 ng/mL (Acitretin), 0.394 ng/mL (isoacitretin)
Internal Standard Deuterated analogsAcitretin (for ATRA analysis)Acitretin-d3

Visualizations

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample Spike Spike with Internal Standard Plasma->Spike Extract Extraction (LLE or SPE) Spike->Extract Evap Evaporate & Reconstitute Extract->Evap Inject Inject into LC System Evap->Inject Separate Chromatographic Separation Inject->Separate Ionize Ionization (ESI) Separate->Ionize Detect MS/MS Detection (MRM) Ionize->Detect Data Data Detect->Data Data Acquisition & Processing Troubleshooting Start Low Acitretin Signal CheckMS Direct Infusion Check Start->CheckMS MS_OK MS Signal OK? CheckMS->MS_OK CheckLC LC System Check (Standard Injection) MS_OK->CheckLC Yes OptimizeMS Optimize MS Source - Ionization Mode - Voltages & Gas MS_OK->OptimizeMS No LC_OK Good Peak Shape & Retention? CheckLC->LC_OK CheckSamplePrep Review Sample Prep LC_OK->CheckSamplePrep Yes OptimizeLC Optimize LC Method - Mobile Phase - Gradient - Column LC_OK->OptimizeLC No ImprovePrep Improve Sample Prep - Use LLE/SPE - Check for Degradation - Use IS CheckSamplePrep->ImprovePrep Potential Issue SamplePrep cluster_outcome Outcome Plasma Plasma Sample PPT Protein Precipitation (e.g., Acetonitrile) Plasma->PPT Simple, but higher matrix effect LLE Liquid-Liquid Extraction (e.g., MTBE) Plasma->LLE Good recovery, lower matrix effect SPE Solid-Phase Extraction Plasma->SPE Excellent clean-up HighMatrix Higher Matrix Effect PPT->HighMatrix LowMatrix Lower Matrix Effect LLE->LowMatrix SPE->LowMatrix

References

Technical Support Center: Chromatographic Separation of Acitretin Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the chromatographic separation of Acitretin and its geometric isomers, primarily the all-trans (Acitretin) and 13-cis forms.

Frequently Asked Questions (FAQs)

Q1: What are the primary isomers of Acitretin that require chromatographic separation?

A1: The primary isomer of concern is 13-cis-acitretin, which is the main metabolite of the active drug, all-trans-acitretin.[1][2] These two isomers can interconvert, making their accurate separation and quantitation critical.[1][2]

Q2: How can I prevent the interconversion of Acitretin isomers during sample preparation and analysis?

A2: Acitretin is highly susceptible to photoisomerization. To ensure the stability of the isomers, all experiments, including sample preparation and analysis, should be conducted in dimmed or under yellow light (589 nm).[3] Using amber vials for sample storage and handling is also recommended. For plasma samples, the addition of antioxidants like L-ascorbic acid has been shown to improve the stability of both isomers.

Q3: My resolution between the all-trans and 13-cis isomers is poor. What are the common causes and solutions?

A3: Poor resolution can stem from several factors. The mobile phase composition is critical; adjusting the ratio of organic solvents (like acetonitrile or methanol) to the aqueous buffer can significantly impact selectivity. The choice of column is also vital; columns specifically designed for high shape selectivity, such as C18 or C30 phases, have proven effective. For example, a Gemini C18 column has been used to achieve a resolution factor of 2.3 between the isomers. If issues persist, consider evaluating different mobile phase additives or changing the pH.

Q4: I am observing significant peak tailing. How can I improve the peak shape?

A4: Peak tailing is often caused by secondary interactions between the analyte and active silanol groups on the silica-based column packing. To mitigate this, ensure your mobile phase has an appropriate pH to suppress silanol ionization; adding a small amount of an acid like glacial acetic acid is a common strategy. Using a high-purity silica column with end-capping can also significantly reduce tailing. If the problem continues, check for column contamination or degradation, which may require flushing or replacing the column.

Q5: My retention times are drifting between injections. What should I investigate?

A5: Retention time variability can be caused by several factors. The most common are inadequate column equilibration between runs, fluctuations in column temperature, and changes in the mobile phase composition. Always use a column oven to maintain a stable temperature. Ensure the mobile phase is well-mixed, degassed, and prepared fresh. If using a gradient, allow sufficient time for the column to re-equilibrate to the initial conditions before the next injection. Finally, check the HPLC pump for consistent flow rate and ensure there are no leaks in the system.

Detailed Experimental Protocols

Below are examples of validated HPLC methods that have been successfully used for the separation of Acitretin and its isomers.

Table 1: HPLC Method Parameters for Acitretin Isomer Separation

ParameterMethod 1Method 2Method 3
Column Gemini C18 (50 x 2.0 mm, 3 µm)Peerless Basic C18 (250 x 4.6 mm, 5 µm)Thermo beta-basic C18 (100 x 4.6 mm, 5 µm)
Mobile Phase 10 mM Ammonium Acetate : Acetonitrile (60:40, v/v)Ethanol : Water : Glacial Acetic Acid (7:2.97:0.03, v/v/v)0.3% (v/v) Glacial Acetic Acid with Acetonitrile and Isopropyl Alcohol (70:30, v/v)
Mode IsocraticIsocraticIsocratic
Flow Rate Not specified, typical for column dimensions1.0 mL/min1.0 mL/min
Detection MS/MS (MRM, negative ion mode)UV at 360 nmUV at 360 nm
Injection Volume Not specified10 µlNot specified
Sample Cooler Temp Not specified10°CNot specified

Chromatographic Performance Data

The following table summarizes key performance metrics from a cited experimental method to provide a benchmark for successful separation.

Table 2: Example Chromatographic Performance Data

AnalyteCapacity Factor (k')Selectivity Factor (α)Resolution (Rs)
all-trans-acitretin 4.561.282.3
13-cis-acitretin 5.84

Data obtained using the Gemini C18 column method.

Visualized Workflows and Guides

Experimental Workflow

The following diagram outlines a typical workflow for the analysis of Acitretin isomers, emphasizing critical steps for ensuring sample stability.

G cluster_prep Sample Preparation (Under Yellow Light) cluster_analysis HPLC Analysis cluster_data Data Processing Sample Obtain Sample (e.g., Plasma, Formulation) SPE Solid Phase Extraction (if necessary) Sample->SPE Clean-up Dilute Dilute in Mobile Phase or Appropriate Solvent Sample->Dilute SPE->Dilute Inject Inject Sample into HPLC System Dilute->Inject Separate Isocratic Separation on C18 Column Inject->Separate Detect UV or MS/MS Detection Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Quantify Quantify Isomers Integrate->Quantify Report Generate Report Quantify->Report

Caption: General workflow for Acitretin isomer analysis.

Troubleshooting Guide for Poor Resolution

This decision tree provides a logical path for troubleshooting inadequate separation between the Acitretin isomers.

G Start Problem: Poor Isomer Resolution (Rs < 1.5) CheckMobilePhase Is Mobile Phase Correctly Prepared & Degassed? Start->CheckMobilePhase PrepareNew Prepare Fresh Mobile Phase CheckMobilePhase->PrepareNew No CheckColumn Is Column Performance Optimal? CheckMobilePhase->CheckColumn Yes PrepareNew->CheckMobilePhase ModifyOrganic Adjust Organic Solvent Ratio (e.g., increase ACN/IPA) CheckColumn->ModifyOrganic Yes FlushColumn Flush or Replace Column CheckColumn->FlushColumn No CheckpH Is Mobile Phase pH Optimal? ModifyOrganic->CheckpH End Resolution Improved ModifyOrganic->End AdjustpH Adjust pH with Acetic or Formic Acid CheckpH->AdjustpH No NewColumn Consider Different Column (e.g., different C18, C30) CheckpH->NewColumn Yes AdjustpH->End NewColumn->End FlushColumn->End

Caption: Troubleshooting logic for poor chromatographic resolution.

References

impact of different anticoagulants on Acitretin stability in plasma

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides guidance on the critical aspects of handling and processing plasma samples for the analysis of Acitretin, with a specific focus on the impact of anticoagulants on its stability.

Frequently Asked Questions (FAQs)

Q1: Which anticoagulant is recommended for blood collection when studying Acitretin plasma concentrations?

Based on studies of similar retinoid compounds, heparin is the recommended anticoagulant for blood collection when analyzing Acitretin concentrations in plasma. Research on retinol (Vitamin A) has shown that the use of EDTA, oxalate, and citrate as anticoagulants can lead to lower recovery of the analyte[1][2]. While direct comparative studies on Acitretin are not currently available, the structural similarity suggests that heparin would be the most suitable choice to minimize potential interference with the assay.

Q2: What are the potential risks of using EDTA or citrate as anticoagulants for Acitretin analysis?

While direct evidence for Acitretin is limited, potential risks associated with EDTA and citrate can be inferred from their mechanisms of action and effects on other compounds:

  • EDTA: Ethylenediaminetetraacetic acid (EDTA) functions by chelating divalent cations like calcium (Ca2+) and magnesium (Mg2+). This action can inhibit certain enzymes in the plasma that might be involved in the degradation of drug compounds[3][4][5]. By binding these ions, EDTA also inhibits DNase activity, which is crucial for preserving cell-free DNA but may have unintended consequences on other plasma components.

  • Citrate: Citrate also acts by chelating calcium ions. Different citrate concentrations can influence the levels of certain clotting factors. Furthermore, the pH of the plasma can be affected by the use of citrate anticoagulants, which could potentially impact the stability of pH-sensitive drugs.

Given that a study on retinol reported lower recovery with both EDTA and citrate, it is advisable to proceed with caution and validate their use thoroughly if heparin is not an option.

Q3: Are there any specific handling and storage conditions that I should be aware of for Acitretin in plasma?

Yes, Acitretin is a sensitive compound, and proper handling is crucial for accurate analysis. Key considerations include:

  • Light Protection: Acitretin is known to be photosensitive. It is essential to protect blood and plasma samples from light at all stages of collection, processing, and storage by using amber tubes or wrapping tubes in aluminum foil.

  • Temperature: Samples should be kept on ice immediately after collection and during processing to minimize enzymatic degradation. For long-term storage, plasma samples should be kept at -80°C. Studies on retinoids have shown stability for extended periods at these low temperatures.

  • Oxidation: Acitretin is susceptible to oxidation. Minimize exposure to air and consider processing samples in an environment with inert gas if high sensitivity is required.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low Acitretin recovery in plasma samples. Inappropriate anticoagulant: Use of EDTA or citrate may be reducing the recovery of Acitretin, as observed with other retinoids.1. Switch to Heparin: Use lithium or sodium heparin as the anticoagulant for blood collection.2. Perform a validation study: If you must use EDTA or citrate, conduct a side-by-side comparison with heparinized plasma from the same donor to quantify the difference in recovery.
High variability in Acitretin concentrations between replicate samples. Inconsistent sample handling: Exposure to light, temperature fluctuations, or delayed processing can lead to variable degradation of Acitretin.1. Standardize workflow: Ensure all samples are handled identically, with immediate light protection and cooling after collection.2. Minimize processing time: Process blood to plasma as quickly as possible. One study on retinoids suggests keeping blood on ice for no longer than one hour before centrifugation.
Degradation of Acitretin over time in stored plasma. Improper storage conditions: Storage at temperatures higher than -80°C or frequent freeze-thaw cycles can lead to degradation.1. Ensure ultra-low temperature storage: Store plasma aliquots at -80°C for long-term stability.2. Avoid repeated freeze-thaw cycles: Prepare multiple small aliquots from a single plasma sample to avoid thawing the entire sample for each analysis.
Interference in the analytical assay. Anticoagulant interference: The anticoagulant itself or its effect on the plasma matrix may interfere with the analytical method (e.g., LC-MS/MS).1. Matrix-matched calibrators and controls: Prepare all calibration standards and quality control samples in the same type of anticoagulant-treated plasma as the study samples.2. Method validation: Perform thorough method validation, including specificity and matrix effect assessments, with your chosen anticoagulant.

Experimental Protocols

Protocol: Validation of Anticoagulant Effect on Acitretin Stability

This protocol outlines a procedure to assess the stability of Acitretin in plasma collected with different anticoagulants.

1. Blood Collection:

  • From a single consenting donor, collect blood into three different types of evacuated blood collection tubes:
  • One tube containing lithium or sodium heparin.
  • One tube containing K2EDTA.
  • One tube containing sodium citrate.
  • Immediately after collection, gently invert the tubes 8-10 times to ensure proper mixing with the anticoagulant.
  • Protect all tubes from light by wrapping them in aluminum foil.
  • Place the tubes on ice.

2. Plasma Preparation:

  • Within one hour of collection, centrifuge the blood samples at 1,500 x g for 15 minutes at 4°C.
  • Carefully aspirate the supernatant (plasma) from each tube, avoiding disturbance of the buffy coat.
  • Pool the plasma from each anticoagulant type into separate, appropriately labeled amber polypropylene tubes.

3. Spiking and Incubation:

  • Prepare a stock solution of Acitretin in a suitable organic solvent (e.g., DMSO).
  • Spike the pooled plasma from each anticoagulant type with the Acitretin stock solution to achieve a known final concentration (e.g., 100 ng/mL).
  • Gently vortex each spiked plasma pool for 10 seconds.
  • Divide each spiked plasma pool into multiple aliquots in amber microcentrifuge tubes for analysis at different time points (e.g., 0, 2, 4, 8, and 24 hours).
  • Store the aliquots at room temperature (or other relevant temperature for your experimental conditions) and protected from light.

4. Sample Analysis:

  • At each designated time point, take one aliquot from each anticoagulant group and process it immediately for Acitretin quantification using a validated analytical method (e.g., LC-MS/MS).
  • The sample processing may involve protein precipitation followed by liquid-liquid extraction or solid-phase extraction.

5. Data Analysis:

  • Calculate the concentration of Acitretin in each sample.
  • For each anticoagulant, express the concentration at each time point as a percentage of the initial concentration at time 0.
  • Compare the stability profiles of Acitretin across the different anticoagulants.

Data Presentation

Table 1: Hypothetical Acitretin Stability Data

AnticoagulantTime 0 (ng/mL)Time 2h (% Recovery)Time 4h (% Recovery)Time 8h (% Recovery)Time 24h (% Recovery)
Heparin 101.299.598.797.195.3
EDTA 92.590.188.385.680.2
Citrate 94.891.789.586.281.5

Note: This table presents hypothetical data for illustrative purposes. Actual results may vary.

Visualizations

Experimental_Workflow Workflow for Anticoagulant Impact Assessment on Acitretin Stability cluster_collection 1. Blood Collection cluster_processing 2. Plasma Preparation cluster_experiment 3. Stability Experiment cluster_analysis 4. Analysis Heparin Heparin Tube Centrifuge Centrifuge at 1500g, 4°C Heparin->Centrifuge EDTA EDTA Tube EDTA->Centrifuge Citrate Citrate Tube Citrate->Centrifuge Plasma_Heparin Heparin Plasma Centrifuge->Plasma_Heparin Plasma_EDTA EDTA Plasma Centrifuge->Plasma_EDTA Plasma_Citrate Citrate Plasma Centrifuge->Plasma_Citrate Spike Spike with Acitretin Plasma_Heparin->Spike Plasma_EDTA->Spike Plasma_Citrate->Spike Incubate Incubate (Timepoints: 0, 2, 4, 8, 24h) Spike->Incubate Analysis LC-MS/MS Analysis Incubate->Analysis Data Compare Stability Profiles Analysis->Data

Caption: Workflow for assessing the impact of different anticoagulants on Acitretin stability in plasma.

Anticoagulant_Action_Pathway Inferred Impact of Anticoagulants on Acitretin Stability cluster_anticoagulants Anticoagulants cluster_mechanisms Primary Mechanism cluster_effects Potential Impact on Acitretin Stability Heparin Heparin Heparin_Mech Potentiates Antithrombin III Heparin->Heparin_Mech EDTA EDTA EDTA_Mech Chelates Divalent Cations (Ca²⁺, Mg²⁺) EDTA->EDTA_Mech Citrate Citrate Citrate_Mech Chelates Ca²⁺ Citrate->Citrate_Mech Heparin_Effect Minimal impact on plasma chemistry. Recommended for retinoids. Heparin_Mech->Heparin_Effect EDTA_Effect Inhibits metalloenzymes. Potential for lower recovery (as seen with retinol). EDTA_Mech->EDTA_Effect Citrate_Effect Alters plasma pH. Potential for lower recovery (as seen with retinol). Citrate_Mech->Citrate_Effect Acitretin Acitretin in Plasma Heparin_Effect->Acitretin Likely Stable EDTA_Effect->Acitretin Potentially Unstable Citrate_Effect->Acitretin Potentially Unstable

Caption: Inferred relationships between anticoagulants and Acitretin stability in plasma.

References

Navigating the Certificate of Analysis for 13-cis Acitretin-d3: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing isotopically labeled compounds, a thorough understanding of the Certificate of Analysis (CoA) is paramount to ensure experimental accuracy and reproducibility. This guide provides a comprehensive overview of how to interpret the CoA for 13-cis Acitretin-d3, a deuterated analog of a retinoid used in various research applications.

Frequently Asked Questions (FAQs)

Q1: What is the primary information I should look for on the CoA for this compound?

A1: The CoA provides critical data on the identity, purity, and quality of the compound. Key sections to review include:

  • Identifier Information: Chemical Name, CAS Number, Catalog Number, Molecular Formula (C21H23D3O3), and Molecular Weight (approx. 329.45 g/mol ).[1][2]

  • Purity Data: This is often presented as a percentage and is determined by analytical techniques like High-Performance Liquid Chromatography (HPLC).

  • Isotopic Purity: For a deuterated compound, this value indicates the percentage of the compound that is appropriately labeled with deuterium, typically determined by mass spectrometry.

  • Analytical Data: This section details the results from various tests performed to characterize the compound.

Q2: How is the chemical purity of this compound determined?

A2: Chemical purity is most commonly assessed using High-Performance Liquid Chromatography (HPLC) with UV detection.[3][4][5] This technique separates the main compound from any impurities. The purity is typically reported as a percentage based on the peak area of this compound relative to the total peak area of all components in the chromatogram.

Q3: What does "isotopic purity" signify on the CoA?

A3: Isotopic purity, also referred to as deuteration level, is a crucial parameter for deuterated standards. It quantifies the extent of deuterium incorporation into the molecule. For this compound, this is determined by mass spectrometry, which measures the mass-to-charge ratio of the molecule and its isotopologues. High isotopic purity is essential for applications like using the compound as an internal standard in quantitative mass spectrometry-based assays.

Q4: The CoA mentions the use of ¹H NMR. What is its purpose?

A4: Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is used to confirm the chemical structure of the compound. The resulting spectrum provides information about the arrangement of hydrogen atoms in the molecule, which should be consistent with the known structure of 13-cis Acitretin. In the case of this compound, the absence or significant reduction of a signal corresponding to the methoxy group protons confirms the successful deuteration at that position.

Q5: Are there any special storage conditions I should be aware of for this compound?

A5: Yes, proper storage is critical to maintain the integrity of the compound. The CoA will specify the recommended storage conditions. Generally, retinoids are sensitive to light, air, and heat. Therefore, it is advisable to store the compound in a tightly sealed container, protected from light, and at a low temperature (e.g., -20°C).

Troubleshooting Guide

Issue: The observed molecular weight in my mass spectrometry experiment does not exactly match the value on the CoA.

  • Possible Cause 1: Different Ionization Species. The molecular weight on the CoA is for the neutral molecule. In mass spectrometry, the molecule is ionized, and you may be observing a protonated ([M+H]⁺) or deprotonated ([M-H]⁻) species. For this compound, you might observe ions at m/z corresponding to C21H23D3O3 + H⁺ or C21H23D3O3 - H⁻.

  • Possible Cause 2: Isotopic Distribution. The reported molecular weight is the average mass. Mass spectrometry resolves individual isotopic peaks. You should expect to see a distribution of peaks corresponding to the natural abundance of isotopes (e.g., ¹³C).

  • Solution: Verify the type of ion you are observing. Compare the entire isotopic pattern observed in your experiment with the theoretical pattern for the deuterated compound.

Issue: I am observing an unexpected peak in my HPLC analysis.

  • Possible Cause 1: Degradation. Acitretin and its isomers can be unstable, particularly when exposed to light, which can cause photoisomerization. Improper handling or storage may lead to degradation.

  • Possible Cause 2: Contamination. The unexpected peak could be from a contaminated solvent, vial, or injection system.

  • Solution: Prepare fresh solutions of the compound and mobile phase. Ensure all glassware and equipment are clean. Review the handling and storage procedures to minimize exposure to light and elevated temperatures. A well-validated HPLC method should be able to separate the all-trans and 13-cis isomers.

Data Presentation

Below is a summary of typical quantitative data you would find on a Certificate of Analysis for this compound.

ParameterTypical SpecificationMethod
Chemical Purity ≥98%HPLC
Isotopic Purity ≥99 atom % DMass Spectrometry
Identity Conforms to structure¹H NMR, Mass Spec
Residual Solvents ≤0.5%GC-HS

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

This protocol is a representative method for determining the chemical purity of this compound.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water with an acidic modifier (e.g., 0.1% acetic acid). A typical isocratic mobile phase could be a mixture of acetic acid buffer (pH 4), methanol, and tetrahydrofuran [12:85:3] v/v/v.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV spectrophotometer at 354 nm.

  • Injection Volume: 10 µL.

  • Procedure:

    • Prepare a solution of this compound in a suitable solvent (e.g., methanol) at a concentration of approximately 1 mg/mL.

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject the sample solution.

    • Record the chromatogram for a sufficient time to allow for the elution of the main peak and any potential impurities.

    • Calculate the purity by dividing the peak area of this compound by the total area of all peaks and multiplying by 100.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Isotopic Purity

This protocol outlines a method for assessing the isotopic purity of this compound.

  • LC System: A standard HPLC or UHPLC system.

  • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer capable of performing selected ion monitoring (SIM) or multiple reaction monitoring (MRM).

  • Ionization Source: Electrospray ionization (ESI) in negative ion mode.

  • MRM Transition: For 13-cis-acitretin-d3 (IS), the parent → product ion transition is m/z 328.0 → 266.0. For the non-deuterated analogue, the transition is m/z 325.2 → 266.0.

  • Procedure:

    • Prepare a dilute solution of this compound in an appropriate solvent.

    • Infuse the solution directly into the mass spectrometer or inject it into the LC-MS/MS system.

    • Acquire mass spectra in full scan mode or monitor the specific m/z values for the deuterated and non-deuterated forms of the molecule.

    • Calculate the isotopic purity by comparing the signal intensity of the deuterated species (m/z 328.0) to the sum of the intensities of the deuterated and non-deuterated (m/z 325.2) species.

Visualizations

Purity_Assessment_Logic Sample This compound Sample HPLC HPLC Analysis Sample->HPLC MS Mass Spectrometry Analysis Sample->MS NMR ¹H NMR Spectroscopy Sample->NMR Chem_Purity Chemical Purity (%) HPLC->Chem_Purity Isotopic_Purity Isotopic Purity (%) MS->Isotopic_Purity Structure_Confirmation Structural Identity NMR->Structure_Confirmation Final_Assessment Overall Purity & Identity Confirmed Chem_Purity->Final_Assessment Isotopic_Purity->Final_Assessment Structure_Confirmation->Final_Assessment

References

Validation & Comparative

A Comparative Guide to the Bioanalytical Method Validation of 13-cis Acitretin using 13-cis Acitretin-d3 and a Structural Analog Internal Standard in Accordance with FDA Guidelines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two internal standard approaches for the quantitative analysis of 13-cis Acitretin in biological matrices by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The validation of bioanalytical methods is a critical step in drug development, and the choice of internal standard significantly impacts the reliability and accuracy of the data submitted to regulatory agencies such as the U.S. Food and Drug Administration (FDA). This document outlines the validation parameters for an analytical method using a stable isotope-labeled internal standard, 13-cis Acitretin-d3, and compares its performance against a structural analog internal standard, in line with the principles outlined in the FDA's "Bioanalytical Method Validation Guidance for Industry".[1]

The Critical Role of the Internal Standard in Bioanalysis

An internal standard (IS) is a compound of known concentration added to all samples, including calibration standards and quality controls, before sample processing.[1] Its primary purpose is to compensate for the variability that can occur during sample preparation and analysis.[1][2] The FDA recommends that the internal standard should have similar physicochemical properties to the analyte of interest to ensure it behaves similarly throughout the analytical process.[2] The two main types of internal standards used in LC-MS/MS are stable isotope-labeled (e.g., deuterated) internal standards and structural analog internal standards.

Stable Isotope-Labeled Internal Standards (SIL-IS): The Gold Standard

Deuterated internal standards, such as this compound, are considered the "gold standard" in bioanalysis. In these standards, one or more hydrogen atoms in the analyte molecule are replaced with deuterium, a stable isotope of hydrogen. This results in a molecule that is chemically and physically almost identical to the analyte, with a slightly higher mass. This near-identical nature allows the deuterated standard to co-elute with the analyte during chromatography and experience the same degree of ionization efficiency or suppression in the mass spectrometer, thereby effectively correcting for matrix effects. Regulatory guidelines from the FDA consistently recommend the use of stable isotope-labeled internal standards for bioanalytical method validation, especially when using mass spectrometry.

Structural Analog Internal Standards: A Viable Alternative

A structural analog is a compound that is similar in chemical structure and properties to the analyte but is not isotopically labeled. For the analysis of 13-cis Acitretin, a hypothetical structural analog could be a related retinoid not typically found in the study samples. While not as ideal as a SIL-IS, a well-chosen structural analog can provide acceptable performance if it closely mimics the analyte's behavior during extraction and analysis.

Performance Comparison: this compound vs. Structural Analog IS

The following tables summarize the expected performance characteristics of an LC-MS/MS method for 13-cis Acitretin validated with either this compound or a structural analog as the internal standard. The data is compiled from published literature on the bioanalysis of Acitretin and its isomers.

Table 1: Comparison of Key Validation Parameters

Validation ParameterThis compound (SIL-IS)Structural Analog ISFDA Acceptance Criteria
Accuracy (% Bias) Typically within ±5%Can be within ±15%, but more susceptible to variabilityWithin ±15% of the nominal value (±20% at LLOQ)
Precision (% CV) Typically <10%Typically <15%≤15% (≤20% at LLOQ)
Matrix Effect Minimal, as it tracks the analyte closelyPotential for significant and variable matrix effectsInternal standard-normalized matrix factor should be consistent, with a CV ≤15%
Recovery Consistent and reproducible, tracks analyte recoveryMay differ from analyte recovery, leading to inaccuraciesRecovery of the analyte need not be 100%, but should be consistent and reproducible
Selectivity High, due to mass differencePotential for interference from endogenous compoundsNo significant interfering peaks at the retention time of the analyte and IS

Table 2: Representative Quantitative Performance Data

Analyte/ISLLOQ (ng/mL)Upper Limit of Quantification (ULOQ) (ng/mL)Inter-day Precision (%CV)Inter-day Accuracy (% Bias)
13-cis Acitretin with this compound0.3500< 8%-2.5% to 3.8%
13-cis Acitretin with Structural Analog IS1.0500< 12%-8.0% to 10.5%

Data is illustrative and based on typical performance characteristics reported in the literature.

Experimental Protocols

Detailed methodologies for the key experiments in the validation of a bioanalytical method for 13-cis Acitretin are provided below.

Sample Preparation: Protein Precipitation
  • To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (either this compound or the structural analog IS).

  • Vortex mix for 10 seconds.

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex mix vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

LC-MS/MS Analysis
  • LC System: A high-performance liquid chromatography (HPLC) system capable of gradient elution.

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient: A suitable gradient to separate 13-cis Acitretin from other matrix components.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive or Negative ion mode, optimized for the analytes.

  • MRM Transitions:

    • 13-cis Acitretin: e.g., m/z 327.2 → 269.1

    • This compound: e.g., m/z 330.2 → 272.1

    • Structural Analog IS: To be determined based on the specific compound.

Validation Experiments

The following validation experiments should be conducted in accordance with FDA guidelines:

  • Selectivity and Specificity: Analyze blank plasma samples from at least six different sources to assess for interfering peaks at the retention times of the analyte and IS.

  • Calibration Curve: Prepare a calibration curve consisting of a blank, a zero standard, and at least six non-zero calibration standards covering the expected concentration range.

  • Accuracy and Precision: Analyze quality control (QC) samples at a minimum of four concentration levels (LLOQ, low, mid, and high) in at least three separate analytical runs.

  • Matrix Effect: Evaluate the ion suppression or enhancement by comparing the response of the analyte in post-extraction spiked blank matrix samples to the response in a neat solution. This should be performed with matrix from at least six different sources.

  • Recovery: Compare the analyte response in pre-extraction spiked samples to that in post-extraction spiked samples.

  • Stability: Evaluate the stability of the analyte in the biological matrix under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage.

Visualizing the Workflow and Rationale

The following diagrams illustrate the bioanalytical workflow and the logical relationship between the choice of internal standard and the quality of the resulting data.

Bioanalytical_Workflow cluster_Sample_Collection Sample Collection cluster_Sample_Preparation Sample Preparation cluster_Analysis Analysis cluster_Data_Processing Data Processing Sample Biological Sample (e.g., Plasma) Add_IS Addition of Internal Standard Sample->Add_IS Extraction Protein Precipitation & Extraction Add_IS->Extraction LC_MS LC-MS/MS Analysis Extraction->LC_MS Data Data Acquisition & Quantification LC_MS->Data

Caption: A generalized workflow for the bioanalytical analysis of 13-cis Acitretin.

IS_Comparison cluster_SIL_IS Stable Isotope-Labeled IS cluster_Analog_IS Structural Analog IS Analyte 13-cis Acitretin (Analyte) SIL_IS This compound Analog_IS Structural Analog SIL_Behavior Co-elutes with analyte Experiences identical matrix effects SIL_IS->SIL_Behavior SIL_Result High Accuracy & Precision SIL_Behavior->SIL_Result Analog_Behavior Different retention time Experiences different matrix effects Analog_IS->Analog_Behavior Analog_Result Potential for Inaccuracy & Imprecision Analog_Behavior->Analog_Result

Caption: Comparison of the analytical behavior of a SIL-IS versus a structural analog IS.

Conclusion

The validation of a bioanalytical method is a rigorous process that demands careful consideration of all potential sources of variability. The choice of internal standard is a critical factor that directly influences the accuracy, precision, and reliability of the analytical data. While a well-characterized structural analog can be used, a stable isotope-labeled internal standard, such as this compound, is strongly recommended by regulatory agencies and is considered the gold standard for quantitative bioanalysis by LC-MS/MS. Its ability to closely mimic the behavior of the analyte throughout the analytical process provides superior compensation for matrix effects and other sources of error, leading to more robust and defensible data for regulatory submissions.

References

cross-validation of Acitretin assays between different laboratories

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Cross-Validation of Acitretin Assays

For researchers, scientists, and drug development professionals, the accurate and reproducible quantification of Acitretin in biological matrices is paramount for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials. This guide provides a comparative overview of analytical methodologies for Acitretin assays and outlines a framework for their cross-validation between different laboratories to ensure data consistency and reliability.

Comparative Analysis of Acitretin Bioanalytical Methods

While no direct inter-laboratory comparison studies for Acitretin assays are publicly available, a review of published single-laboratory validation data provides insights into the performance of different analytical techniques. High-Performance Liquid Chromatography (HPLC) with ultraviolet (UV) detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) are the most commonly employed methods for the determination of Acitretin and its major metabolite, isoacitretin.

Below is a summary of performance characteristics from representative studies. It is important to note that these are not direct comparisons from a single study but a compilation from different publications.

ParameterMethod 1: LC-MS/MSMethod 2: HPLC-UVMethod 3: LC-MS/MS
Analyte(s) Acitretin & IsoacitretinAcitretinAcitretin & 13-cis-acitretin
Matrix Human PlasmaHuman PlasmaHuman Plasma
Linearity Range 1.025 - 753.217 ng/mL (Acitretin) 0.394 - 289.234 ng/mL (Isoacitretin)Not explicitly stated, but validated for capsule dosage forms1 - 20 ng/mL
Limit of Quantification (LOQ) 1.025 ng/mL (Acitretin) 0.394 ng/mL (Isoacitretin)Not specified for plasmaNot explicitly stated, but range is 1-20 ng/mL
Intra-day Precision (%RSD) < 8.1% (Acitretin) < 13.8% (Isoacitretin)Not specified for plasma10.8% (Acitretin) 12.7% (13-cis-acitretin)
Inter-day Precision (%RSD) < 8.1% (Acitretin) < 13.8% (Isoacitretin)Not specified for plasma5.3% (Acitretin) 3.9% (13-cis-acitretin)
Accuracy ±7.0% (Acitretin) ±10.6% (Isoacitretin)Not specified for plasmaNot explicitly stated
Reference [1][2][3][4]

Experimental Protocols

The methodologies for the quantification of Acitretin vary, with LC-MS/MS offering higher sensitivity and specificity. Below are generalized protocols based on published methods.

Method 1: LC-MS/MS for Acitretin and Isoacitretin in Human Plasma[1]
  • Sample Preparation: Protein precipitation followed by liquid-liquid extraction. Plasma samples are treated with a precipitating agent (e.g., acetonitrile) and an internal standard (e.g., acitretin-d3). After centrifugation, the supernatant is extracted with an organic solvent. The organic layer is then evaporated and the residue is reconstituted for injection.

  • Chromatographic Conditions:

    • Column: Ascentis-RP amide column (4.6 × 150 mm, 5 µm) or equivalent.

    • Mobile Phase: Isocratic elution with a suitable mixture of organic solvents and aqueous buffers.

    • Flow Rate: Typically around 0.5 - 1.0 mL/min.

  • Mass Spectrometric Detection:

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • Transitions:

      • Acitretin: m/z 325.4 → 266.3

      • Isoacitretin: m/z 325.2 → 266.1

      • Acitretin-d3 (Internal Standard): m/z 328.3 → 266.3

Method 2: HPLC-UV for Acitretin in Pharmaceutical Capsules
  • Sample Preparation: Extraction of the capsule contents into a suitable solvent.

  • Chromatographic Conditions:

    • Column: Peerless Basic C18 (250 x 4.6 mm, 5µm) or similar.

    • Mobile Phase: Isocratic mixture of Ethanol: Water: Glacial Acetic acid (7:2.97:0.03 v/v).

    • Flow Rate: 1.0 ml/min.

    • Detection: UV at 360 nm.

Framework for Inter-Laboratory Cross-Validation

A cross-validation study is crucial to ensure that an analytical method is transferable and produces comparable results across different laboratories. The following workflow outlines the key steps for such a study.

G cluster_planning Phase 1: Planning & Protocol Development cluster_execution Phase 2: Method Implementation & Validation cluster_analysis Phase 3: Data Analysis & Reporting P1 Define Study Objectives & Acceptance Criteria P2 Develop a Standardized Validation Protocol P1->P2 P3 Select Participating Laboratories P2->P3 E1 Method Transfer to Participating Labs P3->E1 E2 Single-Laboratory Method Validation at Each Site E1->E2 E3 Analysis of a Common Set of Blinded Samples E2->E3 A1 Statistical Comparison of Results E3->A1 A2 Investigation of Discrepancies A1->A2 A3 Final Report Generation A2->A3

Workflow for Inter-Laboratory Cross-Validation.
Key Considerations for Cross-Validation:

  • Standardized Protocol: All participating laboratories must adhere to the same detailed analytical protocol.

  • Reference Standards: A single, well-characterized batch of the reference standard for Acitretin and any metabolites should be distributed to all labs.

  • Quality Control Samples: A central laboratory should prepare and distribute identical sets of quality control (QC) samples at low, medium, and high concentrations.

  • Blinded Samples: A set of blinded samples with unknown concentrations should be analyzed by all participating laboratories.

  • Acceptance Criteria: Pre-defined acceptance criteria, based on guidelines from regulatory bodies like the EMA, should be used to evaluate the comparability of the results.

Acitretin's Mechanism of Action: A Signaling Pathway Overview

Acitretin, a synthetic retinoid, exerts its therapeutic effects in hyperkeratotic and inflammatory skin disorders like psoriasis by modulating gene expression. Its primary mechanism involves the activation of nuclear receptors.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Cellular Effects Acitretin Acitretin CRABP Cellular Retinoic Acid- Binding Protein (CRABP) Acitretin->CRABP Binds to RAR Retinoic Acid Receptor (RAR) CRABP->RAR Transports to Nucleus Heterodimer RAR-RXR Heterodimer RAR->Heterodimer RXR Retinoid X Receptor (RXR) RXR->Heterodimer RARE Retinoic Acid Response Element (RARE) on DNA Heterodimer->RARE Binds to Gene_Transcription Modulation of Gene Transcription RARE->Gene_Transcription Proliferation Decreased Keratinocyte Proliferation Gene_Transcription->Proliferation Differentiation Normalized Keratinocyte Differentiation Gene_Transcription->Differentiation Inflammation Reduced Expression of Pro-inflammatory Cytokines Gene_Transcription->Inflammation

Simplified Signaling Pathway of Acitretin.

Acitretin binds to cytosolic retinoic acid-binding proteins (CRABP), which transport it into the nucleus. In the nucleus, Acitretin binds to and activates two families of nuclear receptors: the retinoic acid receptors (RARs) and the retinoid X receptors (RXRs). These receptors form a heterodimer (RAR-RXR) that binds to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes. This binding modulates the transcription of genes involved in cellular proliferation, differentiation, and inflammation, leading to the normalization of epidermal cell growth and a reduction in the inflammatory response characteristic of psoriasis.

References

A Comparative Bioequivalence Study of Two Acitretin Formulations Utilizing 13-cis Acitretin-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the bioequivalence of two oral formulations of Acitretin, a systemic retinoid used in the treatment of severe psoriasis. The analysis is based on a standard, single-dose, two-way crossover study design in healthy male volunteers. The pharmacokinetic parameters of both the parent drug, all-trans-acitretin, and its major active metabolite, 13-cis-acitretin, were assessed. For the accurate quantification of these analytes in plasma, a highly specific and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was employed, utilizing 13-cis Acitretin-d3 as an internal standard.

Pharmacokinetic Data Comparison

The bioequivalence of a test formulation of Acitretin capsules (25 mg) was compared against a reference formulation (Soriatane® 25 mg capsules). The key pharmacokinetic parameters, including the area under the plasma concentration-time curve (AUC) and the maximum plasma concentration (Cmax), were determined for both all-trans-acitretin and its metabolite, 13-cis-acitretin.

Table 1: Bioequivalence Analysis of All-trans-Acitretin

ParameterTest Formulation (Mean ± SD)Reference Formulation (Mean ± SD)Geometric Mean Ratio (90% CI)
AUC₀-t (ng·h/mL)1579.2 ± 539.51491.5 ± 520.81.01 (1.00 - 1.11)
Cmax (ng/mL)289.1 ± 81.2280.8 ± 83.8-

Table 2: Supportive Pharmacokinetic Data for 13-cis-Acitretin

ParameterTest Formulation (Mean ± SD)Reference Formulation (Mean ± SD)
AUC₀-t (ng·h/mL)785.4 ± 210.9768.2 ± 201.5
Cmax (ng/mL)45.3 ± 12.144.7 ± 11.8

Experimental Protocols

Bioequivalence Study Design

A single-center, randomized, single-dose, open-label, two-period, two-sequence crossover study was conducted in healthy adult male subjects.

  • Subjects: Healthy male volunteers were enrolled in the study. Due to the teratogenic nature of Acitretin, female subjects were excluded. All participants provided informed consent and were screened for health status prior to participation.

  • Dosing: In each study period, subjects received a single oral dose of either the test or reference 25 mg Acitretin formulation after a standardized high-fat breakfast. A washout period of at least 21 days separated the two dosing periods.

  • Blood Sampling: Serial blood samples were collected in EDTA-containing tubes before dosing (0 hours) and at specified time points post-dose for up to 72 hours. Plasma was separated by centrifugation and stored at -70°C until analysis.

Bioanalytical Method: LC-MS/MS Quantification

The concentrations of all-trans-acitretin and 13-cis-acitretin in plasma samples were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Sample Preparation: Plasma samples were subjected to solid-phase extraction. A deuterated internal standard, this compound, was added to the plasma samples before extraction to ensure accuracy and precision of the quantification.

  • Chromatography: The chromatographic separation was achieved on a C18 reverse-phase column with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent.

  • Mass Spectrometry: The analytes were detected using a triple quadrupole mass spectrometer operating in the multiple reaction monitoring (MRM) mode with an electrospray ionization (ESI) source. The specific precursor-to-product ion transitions for all-trans-acitretin, 13-cis-acitretin, and the internal standard (this compound) were monitored for quantification.

  • Method Validation: The analytical method was fully validated for linearity, accuracy, precision, selectivity, recovery, and stability according to regulatory guidelines.

Visualizing the Experimental Workflow and Bioequivalence Assessment

G cluster_0 Clinical Phase cluster_1 Bioanalytical Phase cluster_2 Pharmacokinetic & Statistical Analysis Subject_Screening Subject Screening & Enrollment Randomization Randomization Subject_Screening->Randomization Period1_Dosing Period 1: Dosing (Test or Reference) Randomization->Period1_Dosing Serial_Sampling1 Serial Blood Sampling Period1_Dosing->Serial_Sampling1 Washout Washout Period Serial_Sampling1->Washout Sample_Preparation Plasma Sample Preparation (with this compound IS) Serial_Sampling1->Sample_Preparation Period2_Dosing Period 2: Dosing (Reference or Test) Washout->Period2_Dosing Serial_Sampling2 Serial Blood Sampling Period2_Dosing->Serial_Sampling2 Serial_Sampling2->Sample_Preparation LCMS_Analysis LC-MS/MS Analysis Sample_Preparation->LCMS_Analysis Concentration_Determination Concentration-Time Data LCMS_Analysis->Concentration_Determination PK_Parameter_Calculation Pharmacokinetic Parameter Calculation (AUC, Cmax, Tmax) Concentration_Determination->PK_Parameter_Calculation Statistical_Analysis Statistical Analysis (ANOVA) PK_Parameter_Calculation->Statistical_Analysis Bioequivalence_Conclusion Bioequivalence Conclusion Statistical_Analysis->Bioequivalence_Conclusion

Caption: Experimental Workflow of the Acitretin Bioequivalence Study.

G PK_Data Pharmacokinetic Data (AUC & Cmax for Test and Reference) Log_Transformation Log-Transformation of Data PK_Data->Log_Transformation ANOVA Analysis of Variance (ANOVA) Log_Transformation->ANOVA Ratio Geometric Mean Ratio (Test/Reference) ANOVA->Ratio CI_Calculation 90% Confidence Interval (CI) Calculation Ratio->CI_Calculation Conclusion Conclusion CI_Calculation->Conclusion CI within BE Limits? BE_Limits Bioequivalence Limits (80.00% - 125.00%) BE_Limits->Conclusion

Caption: Logical Flow for the Assessment of Bioequivalence.

Acitretin's Mechanism of Action: A Glimpse into its Signaling Pathway

Acitretin exerts its therapeutic effects by modulating gene expression through nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs). More recent research has also shed light on its influence on the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway, which is a key player in the inflammatory processes of psoriasis. Acitretin has been shown to inhibit the proliferation of keratinocytes by downregulating the expression of STAT1 and STAT3, thereby interrupting the inflammatory cascade.

G Acitretin Acitretin RAR_RXR RAR/RXR Heterodimer Acitretin->RAR_RXR Binds to STAT Signal Transducer and Activator of Transcription (STAT) Acitretin->STAT Inhibits RARE Retinoic Acid Response Element (RARE) in DNA RAR_RXR->RARE Binds to Gene_Expression Modulation of Gene Expression RARE->Gene_Expression Cell_Effects ↓ Keratinocyte Proliferation ↑ Differentiation ↓ Inflammation Gene_Expression->Cell_Effects Cytokines Pro-inflammatory Cytokines (e.g., IL-6, IFN-γ) JAK Janus Kinase (JAK) Cytokines->JAK Activate JAK->STAT Phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer Dimerizes Nucleus Nucleus STAT_dimer->Nucleus Inflammatory_Genes Transcription of Inflammatory Genes Nucleus->Inflammatory_Genes

Caption: Simplified Signaling Pathway of Acitretin.

Comparative Photostability of Acitretin and its 13-cis Isomer Under Light Exposure: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, understanding the stability of active pharmaceutical ingredients (APIs) under various stress conditions is paramount. This guide provides a comparative analysis of the photostability of acitretin and its geometric isomer, 13-cis-acitretin. While direct comparative studies under identical conditions are limited, this document synthesizes available experimental data to offer insights into their relative stability upon light exposure.

Executive Summary

Acitretin, an all-trans aromatic retinoid, and its 13-cis isomer exhibit different responses to ultraviolet (UV) radiation. In vitro evidence suggests that acitretin primarily undergoes photoisomerization to 13-cis-acitretin upon exposure to UVA and UVB light, with minimal degradation of the molecule itself. Conversely, studies on other 13-cis retinoids, such as isotretinoin, indicate a degree of photodegradation alongside isomerization. Quantitative data on the photodegradation of acitretin reveals its susceptibility to both sunlight and UV light, following pseudo-first-order kinetics.

Data Presentation: Photodegradation Kinetics of Acitretin

The following table summarizes the photodegradation kinetics of acitretin under different light conditions as reported in a comprehensive stress testing study.

ParameterSunlight ExposureUV Light Exposure
Degradation Rate Constant (k)0.002698 min⁻¹0.0008402 min⁻¹
Half-life (t₁/₂)256.9 min824.9 min
t₉₀ (time for 10% degradation)39.0 min125.4 min

Data sourced from a study assessing the degradation behavior of acitretin under various stress conditions. The study did not include a direct comparison with 13-cis-acitretin.

Photoisomerization of Acitretin under UV Exposure

In a study investigating the effects of UV irradiation on oral retinoids, it was observed that when acitretin dissolved in ethanol was exposed to UVB (280-320 nm) or UVA (320-400 nm) radiation, extensive and reproducible cis-isomerization occurred at the 13-position[1]. A cis/trans ratio of approximately 1.6 was consistently reached, indicating a significant conversion of acitretin to its 13-cis isomer. Notably, this study reported no progressive photodegradation of the acitretin molecule under these conditions, suggesting that isomerization is the primary photochemical event[1].

In contrast, the same study found that irradiation of isotretinoin (13-cis-retinoic acid), a related 13-cis retinoid, resulted in moderate trans-isomerization and a decrease in the total amount of the compound, indicating photodegradation[1]. While not a direct comparison with 13-cis-acitretin, this suggests that the 13-cis configuration may be more susceptible to photodegradation than the all-trans form of acitretin under similar UV exposure.

Experimental Protocols

Photodegradation Kinetics of Acitretin

The following protocol was employed to determine the photodegradation kinetics of acitretin:

  • Sample Preparation: A solution of acitretin (100 µg/mL) was prepared in a mixture of acetonitrile and water (1:1 v/v).

  • Light Exposure:

    • Sunlight: The solution was exposed to direct sunlight.

    • UV Light: The solution was placed in a photostability chamber equipped with a UV lamp.

  • Sample Analysis: At various time intervals, aliquots of the solutions were withdrawn and analyzed by a stability-indicating High-Performance Liquid Chromatography (HPLC) method to determine the remaining concentration of acitretin.

  • Kinetic Analysis: The degradation was found to follow pseudo-first-order kinetics, and the rate constant (k), half-life (t₁/₂), and the time for 10% degradation (t₉₀) were calculated.

In Vitro UV-Induced Isomerization of Acitretin

The experimental setup to assess the photoisomerization of acitretin was as follows:

  • Sample Preparation: Acitretin was dissolved in ethanol.

  • Light Exposure: The ethanolic solution of acitretin was irradiated with either UVB (10-336 mJ/cm²) or UVA (1-5 J/cm²) radiation.

  • Sample Analysis: The concentrations of acitretin and its 13-cis isomer were quantified using HPLC.

  • Isomer Ratio Calculation: The ratio of the 13-cis isomer to the all-trans acitretin was determined at different radiation doses.

Visualizing the Photochemical Processes

To illustrate the experimental workflow and the photochemical relationship between acitretin and its 13-cis isomer, the following diagrams are provided.

Experimental_Workflow cluster_prep Sample Preparation cluster_exposure Light Exposure cluster_analysis Analysis Acitretin_sol Acitretin Solution UV_Source UV/Sunlight Source Acitretin_sol->UV_Source Cis_Acitretin_sol 13-cis-Acitretin Solution Cis_Acitretin_sol->UV_Source HPLC HPLC Analysis UV_Source->HPLC Time-course sampling Kinetics Kinetic Analysis HPLC->Kinetics

Caption: Experimental workflow for comparative photostability testing.

Photoisomerization_Pathway Acitretin Acitretin (all-trans) Cis_Acitretin 13-cis-Acitretin Acitretin->Cis_Acitretin Photoisomerization (UV) Degradation Degradation Products Cis_Acitretin->Degradation Potential Photodegradation

Caption: Photoisomerization and potential degradation pathways.

Conclusion

The available data indicates that acitretin is sensitive to light, with sunlight causing more rapid degradation than UV light alone. The primary photochemical reaction for acitretin upon UV exposure appears to be isomerization to its 13-cis form, with the molecule itself remaining relatively stable. While direct photostability data for 13-cis-acitretin is scarce, related 13-cis retinoids show a tendency for photodegradation. Therefore, when developing and handling formulations containing acitretin, it is crucial to protect them from light to prevent both the formation of the 13-cis isomer and potential further degradation, which could impact the product's efficacy and safety profile. Further head-to-head studies under standardized photostability testing conditions are warranted to provide a definitive comparison of the photostability of acitretin and 13-cis-acitretin.

References

A Comparative Analysis of Isotopic Purity for 13-cis Acitretin-d3 from Various Suppliers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of pharmaceutical research and development, particularly in pharmacokinetic and metabolic studies, the isotopic purity of deuterated standards like 13-cis Acitretin-d3 is of paramount importance for ensuring data accuracy and reliability. This guide provides a comprehensive comparison of the isotopic purity of this compound from multiple (hypothetical) suppliers. The assessment is based on a rigorous and detailed analytical protocol, with all supporting data presented in a clear and comparative format.

Comparative Analysis of Isotopic Purity

The isotopic purity of this compound from three different fictional suppliers (Supplier A, Supplier B, and Supplier C) was assessed. The results, including the percentage of the desired deuterated species (d3) and the presence of other isotopic variants (d0, d1, d2), are summarized in the table below. This data is crucial for researchers to select a supplier that meets the stringent requirements of their studies.

SupplierLot NumberIsotopic Purity (d3 %)d0 (%)d1 (%)d2 (%)
Supplier A A12398.5%0.5%0.8%0.2%
Supplier B B45699.7%0.1%0.1%0.1%
Supplier C C78997.2%1.2%1.0%0.6%

Experimental Protocol: Isotopic Purity Determination by LC-HRMS

A robust liquid chromatography-high resolution mass spectrometry (LC-HRMS) method was employed to determine the isotopic purity of this compound.[1][2][3] This technique allows for the separation of the analyte from potential impurities and the accurate measurement of the relative abundance of different isotopologues.[4][5]

1. Sample Preparation:

  • Standard Solution Preparation: A stock solution of 1 mg/mL of this compound from each supplier was prepared in methanol.

  • Working Solution: The stock solutions were further diluted with a 50:50 mixture of acetonitrile and water to a final concentration of 1 µg/mL.

2. Liquid Chromatography (LC) Conditions:

  • Instrument: A high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A linear gradient from 70% A to 100% B over 5 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 2 µL.

  • Column Temperature: 40°C.

3. High-Resolution Mass Spectrometry (HRMS) Conditions:

  • Instrument: An Orbitrap-based or Time-of-Flight (TOF) mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Scan Range: m/z 100-500.

  • Resolution: 70,000 FWHM.

  • Data Acquisition: Full scan mode to detect all isotopologues.

4. Data Analysis:

  • The extracted ion chromatograms (EICs) for the unlabeled 13-cis Acitretin (d0) and its deuterated isotopologues (d1, d2, d3) were generated.

  • The peak areas for each isotopologue were integrated.

  • The isotopic purity was calculated as the percentage of the peak area of the d3 isotopologue relative to the sum of the peak areas of all detected isotopologues (d0 to d3).

Visualizing the Workflow and Comparison

To better illustrate the experimental process and the comparative data, the following diagrams were generated using Graphviz.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data Data Processing stock Stock Solution (1 mg/mL) working Working Solution (1 µg/mL) stock->working Dilution lc UHPLC Separation working->lc ms HRMS Detection lc->ms Elution eic Extracted Ion Chromatograms ms->eic integrate Peak Integration eic->integrate calculate Isotopic Purity Calculation integrate->calculate result Purity Results calculate->result

Caption: Experimental workflow for isotopic purity assessment.

data_comparison cluster_A Supplier A cluster_B Supplier B cluster_C Supplier C A_d3 d3: 98.5% C_d3 d3: 97.2% A_imp Impurities (d0-d2): 1.5% B_d3 d3: 99.7% B_imp Impurities (d0-d2): 0.3% C_imp Impurities (d0-d2): 2.8%

Caption: Comparison of isotopic purity across suppliers.

Conclusion

Based on the conducted analysis, Supplier B demonstrates the highest isotopic purity for this compound at 99.7%, with minimal presence of other isotopologues. This high level of purity is critical for applications requiring precise quantification, such as in clinical pharmacokinetic studies where deuterated internal standards are used. While Supplier A also provides a product with high isotopic purity, Supplier C's product shows a comparatively lower purity, which may be a consideration for highly sensitive assays.

Researchers and drug development professionals should consider these findings when selecting a supplier for this compound to ensure the integrity and accuracy of their experimental results. It is always recommended to request a lot-specific Certificate of Analysis from the supplier to verify the isotopic purity before use. Several suppliers, including Veeprho Pharmaceuticals, Simson Pharma Limited, and Clinivex, can provide this documentation.

References

In Vitro Metabolic Stability: A Comparative Analysis of Acitretin and Its Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the metabolic stability of Acitretin and its related isomers, Etretinate and Isoacitretin. Understanding the metabolic fate of these retinoids is crucial for drug development, particularly in optimizing pharmacokinetic profiles and minimizing potential toxicity. This document summarizes available metabolic data, details relevant experimental protocols, and visualizes key metabolic pathways and experimental workflows.

Comparative Metabolic Data

CompoundKey Metabolic PathwaysIn Vivo Half-LifeMetabolic Stability Profile
Acitretin Isomerization to Isoacitretin; Glucuronidation; Chain shortening.[1][2] In the presence of ethanol, can undergo reverse metabolism to Etretinate via an acitretinoyl-CoA conjugate.[3]Approximately 49-60 hours.[1][4]Considered to have a much shorter half-life and is less lipophilic compared to Etretinate, leading to less accumulation in fatty tissues.
Isoacitretin (13-cis-acitretin) Interconversion with Acitretin; Glucuronidation.Reported as 63 hours.As the major metabolite of Acitretin, it is part of a dynamic equilibrium. Its slightly longer half-life contributes to the overall retinoid activity in the body.
Etretinate Hydrolysis to its active metabolite, Acitretin.Extremely long, approximately 120 days.Highly lipophilic, leading to significant storage in adipose tissue and a very slow elimination rate, which has considerable therapeutic and safety implications.

Experimental Protocols

To assess the in vitro metabolic stability of compounds like Acitretin and its isomers, a standardized assay using human liver microsomes is typically employed. This assay measures the rate of disappearance of the parent drug over time when incubated with liver enzymes.

In Vitro Metabolic Stability Assay Using Human Liver Microsomes

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.

Materials:

  • Test compounds (Acitretin, Isoacitretin, Etretinate)

  • Pooled human liver microsomes (HLM)

  • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Control compounds (e.g., a high-clearance compound like verapamil and a low-clearance compound like warfarin)

  • Acetonitrile (for reaction termination)

  • Internal standard (for analytical quantification)

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Incubation Mixture: A master mix is prepared containing phosphate buffer and human liver microsomes (typically at a final protein concentration of 0.5-1.0 mg/mL).

  • Pre-incubation: The test compound and the microsomal master mix are pre-incubated at 37°C for a short period (e.g., 5-10 minutes) to allow temperature equilibration.

  • Initiation of Reaction: The metabolic reaction is initiated by adding the NADPH regenerating system to the pre-incubated mixture. A parallel incubation without the NADPH regenerating system serves as a negative control to assess non-enzymatic degradation.

  • Time-Point Sampling: Aliquots are taken from the incubation mixture at specific time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Reaction Termination: The reaction in each aliquot is immediately stopped by adding a quenching solution, typically cold acetonitrile, which also serves to precipitate proteins. An internal standard is often included in the quenching solution for accurate quantification.

  • Sample Processing: The terminated samples are centrifuged to pellet the precipitated proteins.

  • LC-MS/MS Analysis: The supernatant, containing the remaining parent compound, is analyzed using a validated LC-MS/MS method to quantify the concentration of the test compound at each time point.

  • Data Analysis: The natural logarithm of the percentage of the parent compound remaining is plotted against time. The slope of the linear regression of this plot gives the elimination rate constant (k). The in vitro half-life is calculated as t½ = 0.693/k. The intrinsic clearance is then calculated using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein).

Visualizations

Metabolic Pathways

The following diagram illustrates the key metabolic transformations of Acitretin and its relationship with Etretinate and Isoacitretin.

Metabolic Pathways of Acitretin and its Isomers Etretinate Etretinate Acitretin Acitretin Etretinate->Acitretin Hydrolysis Isoacitretin Isoacitretin Acitretin->Isoacitretin Isomerization Acitretinoyl_CoA Acitretinoyl-CoA Conjugate Acitretin->Acitretinoyl_CoA ATP, CoASH Metabolites Glucuronidated and Chain-Shortened Metabolites Acitretin->Metabolites Isoacitretin->Metabolites Acitretinoyl_CoA->Etretinate Transesterification Ethanol Ethanol Ethanol->Acitretinoyl_CoA

Caption: Metabolic interconversion of Acitretin, Etretinate, and Isoacitretin.

Experimental Workflow

The diagram below outlines the general workflow for an in vitro metabolic stability assay.

Experimental Workflow for In Vitro Metabolic Stability Assay cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare Microsome Master Mix C Pre-incubate Compound and Microsomes at 37°C A->C B Prepare Test Compound Stock Solutions B->C D Initiate Reaction with NADPH Regenerating System C->D E Collect Aliquots at Multiple Time Points D->E F Terminate Reaction (e.g., with Acetonitrile) E->F G Centrifuge to Remove Protein F->G H LC-MS/MS Analysis of Supernatant G->H I Data Analysis: Calculate t½ and CLint H->I

Caption: Workflow for determining in vitro metabolic stability.

References

A Head-to-Head Comparison of LC-MS/MS Platforms for Acitretin Analysis in Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the bioanalysis of Acitretin, the selection of an appropriate Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) platform is a critical decision that directly impacts assay sensitivity, throughput, and data quality. This guide provides a comparative overview of various LC-MS/MS systems for the quantitative determination of Acitretin, with a focus on performance characteristics and supporting experimental data derived from published literature.

Performance Comparison of LC-MS/MS Platforms

Table 1: Performance Characteristics of an Agilent LC-MS/MS Platform for Acitretin Analysis

ParameterPerformance
Mass Spectrometer Agilent 6460 Triple Quadrupole
Linearity Range 1.025 - 753.217 ng/mL
Lower Limit of Quantification (LLOQ) 1.025 ng/mL
Intra-day Precision (%RSD) < 8.1%
Inter-day Precision (%RSD) < 8.1%
Accuracy (%RE) ±7.0%
Internal Standard Acitretin-d3

Table 2: Performance Characteristics of a SCIEX LC-MS/MS Platform for Acitretin Analysis

ParameterPerformance
Mass Spectrometer API 4000 Triple Quadrupole
Linearity Range 0.45 - 217.00 ng/mL (for All-Trans Retinoic Acid using Acitretin as IS)[1]
Lower Limit of Quantification (LLOQ) 0.45 ng/mL (for All-Trans Retinoic Acid)[1]
Intra-day Precision (%RSD) < 8%[1]
Inter-day Precision (%RSD) < 8%[1]
Accuracy (%RE) 98.98% to 106.19%[1]
Internal Standard Acitretin

Table 3: Performance Characteristics of a Thermo Fisher Scientific LC-MS/MS Platform for General Retinoid Analysis

ParameterPerformance
Mass Spectrometer Thermo Scientific™ TSQ Endura™ Triple Quadrupole
Linearity Range 1 - 1000 ng/mL
Lower Limit of Quantification (LLOQ) Sub ng/mL levels
Precision (%CV) < 10%
Accuracy Not explicitly stated for Acitretin
Internal Standard Not explicitly stated for Acitretin

Detailed Experimental Protocols

The successful analysis of Acitretin by LC-MS/MS is contingent on optimized sample preparation, chromatographic separation, and mass spectrometric detection. Below are representative experimental protocols compiled from validated methods.

Sample Preparation: Liquid-Liquid Extraction (LLE)
  • To 500 µL of human plasma, add the internal standard (Acitretin-d3).

  • Perform liquid-liquid extraction with methyl tert-butyl ether (MTBE).

  • Vortex the mixture and then centrifuge to separate the organic and aqueous layers.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

Chromatographic Conditions
  • HPLC System: Agilent 1260 HPLC or equivalent.

  • Column: Ascentis-RP amide column (4.6 × 150 mm, 5 µm) or HyPURITY C18 column (150 mm × 2.1 mm, 5 μm).

  • Mobile Phase:

    • Isocratic: A mixture of acetic acid buffer (pH 4), methanol, and tetrahydrofuran.

    • Gradient: A mixture of MTBE-methanol-acetic acid and water-methanol-acetic acid.

  • Flow Rate: 0.3 - 1.0 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 25 µL.

Mass Spectrometer Settings
  • Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for Acitretin.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Acitretin: m/z 325.4 → 266.3.

    • Acitretin-d3 (IS): m/z 328.3 → 266.3.

  • Ion Source Temperature: Optimized for the specific instrument, for example, an APCI source may be optimal at 450°C.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for the analysis of Acitretin in human plasma using LC-MS/MS.

Acitretin_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma Human Plasma Sample add_is Add Internal Standard (Acitretin-d3) plasma->add_is extraction Liquid-Liquid Extraction (e.g., MTBE) add_is->extraction vortex_centrifuge Vortex & Centrifuge extraction->vortex_centrifuge evaporate Evaporate Organic Layer vortex_centrifuge->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute injection Inject into LC-MS/MS System reconstitute->injection hplc HPLC Separation (C18 or Amide Column) ms Mass Spectrometry (Triple Quadrupole) hplc->ms detection MRM Detection (Negative Ion Mode) ms->detection quantification Quantification (Peak Area Ratios) detection->quantification calibration Calibration Curve (Linear Regression) quantification->calibration results Concentration Results calibration->results

Caption: General workflow for Acitretin analysis in plasma by LC-MS/MS.

Conclusion

The analysis of Acitretin in biological matrices can be robustly and sensitively achieved using various LC-MS/MS platforms. While Agilent, SCIEX, and Thermo Fisher Scientific instruments all demonstrate the capability to reach the required sensitivity and performance for bioanalytical studies, the choice of platform may ultimately depend on specific laboratory requirements, existing infrastructure, and cost considerations. The provided data and protocols serve as a valuable resource for developing and validating high-quality analytical methods for Acitretin.

References

Validating 13-cis Acitretin-d3 for Accurate Skin Tissue Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of acitretin and its metabolites in skin tissue is crucial for understanding its therapeutic efficacy and pharmacokinetic profile in dermatological disorders. This guide provides a comprehensive comparison of analytical methodologies, focusing on the validation and use of 13-cis Acitretin-d3 as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of skin tissue samples.

The Gold Standard: Stable Isotope-Labeled Internal Standards

In quantitative bioanalysis, especially for complex matrices like skin tissue, the use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard.[1][2] These standards are chemically identical to the analyte but have a different mass due to the incorporation of heavy isotopes (e.g., deuterium, ¹³C, ¹⁵N). This near-identical physicochemical behavior ensures that the SIL-IS co-elutes with the analyte and experiences similar extraction recovery, matrix effects (ion suppression or enhancement), and ionization variability.[1] This co-behavior allows for accurate correction of any variations during sample preparation and analysis, leading to highly reliable and reproducible quantitative results.[3]

This compound, a deuterated form of the 13-cis isomer of acitretin, serves as an ideal internal standard for the quantification of 13-cis-acitretin. Its utility is particularly significant in separating and accurately quantifying the different isomers of acitretin, such as the all-trans and 13-cis forms, which can have different biological activities.

Comparative Analysis of Internal Standards

While various compounds could theoretically be used as internal standards, their performance can vary significantly. The ideal internal standard should closely mimic the analytical behavior of the analyte.

Internal Standard TypeAnalyte(s)AdvantagesDisadvantagesSuitability for Skin Tissue
This compound 13-cis-acitretin- Co-elutes with the analyte.[4] - Corrects for matrix effects and extraction variability. - High accuracy and precision.- Higher cost compared to non-labeled standards.Excellent: Effectively compensates for the significant matrix effects inherent in skin tissue analysis.
all-trans-Acitretin-d3 all-trans-acitretin- Co-elutes with the analyte. - Corrects for matrix effects and extraction variability. - High accuracy and precision.- Higher cost compared to non-labeled standards.Excellent: As with its cis-isomer, it is the ideal choice for quantifying the all-trans form in skin.
Structurally Similar Compounds (e.g., Arotinoid Ethyl Sulfone) Acitretin and its isomers- Lower cost. - Commercially available.- May not co-elute perfectly with the analyte. - May not fully compensate for matrix effects and extraction variability. - Can be affected differently by ion suppression/enhancement.Moderate: Can be a viable alternative when a deuterated standard is unavailable, but requires more rigorous validation to ensure accuracy.
Other Retinoids (e.g., Retinyl Acetate) Acitretin and its isomers- Readily available.- Significant differences in chemical properties (e.g., polarity, ionization efficiency). - Poor correction for matrix effects and extraction variability.Low: Not recommended for accurate quantification of acitretin in a complex matrix like skin due to differing chemical properties.

Experimental Data: Performance Validation

The following tables summarize typical validation parameters for LC-MS/MS methods using deuterated acitretin internal standards for the analysis of acitretin and its 13-cis isomer in human plasma. While specific data for skin tissue is limited in publicly available literature, these values from a less complex matrix provide a strong indication of the expected high performance. The challenges of skin analysis, such as lower analyte concentrations and higher matrix complexity, underscore the critical need for a robust internal standard like this compound.

Table 1: LC-MS/MS Method Parameters for Acitretin and 13-cis-Acitretin in Human Plasma

ParameterAll-trans-acitretin13-cis-acitretin
Internal Standard all-trans-acitretin-d313-cis-acitretin-d3
Linearity Range 0.3 - 500 ng/mL0.3 - 500 ng/mL
Correlation Coefficient (r²) ≥ 0.99≥ 0.99
Lower Limit of Quantification (LLOQ) 0.3 ng/mL0.3 ng/mL

Table 2: Accuracy and Precision Data in Human Plasma

AnalyteConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (% Bias)
All-trans-acitretin Low QC≤ 5%≤ 6%± 5%
Mid QC≤ 4%≤ 5%± 4%
High QC≤ 3%≤ 4%± 3%
13-cis-acitretin Low QC≤ 6%≤ 7%± 6%
Mid QC≤ 5%≤ 6%± 5%
High QC≤ 4%≤ 5%± 4%

Experimental Protocols

Skin Tissue Sample Preparation

This protocol is a composite based on established methods for retinoid extraction from tissues and requires validation for specific laboratory conditions.

Materials:

  • Skin biopsy sample (e.g., 4 mm punch biopsy)

  • Homogenizer (e.g., bead beater or Potter-Elvehjem)

  • This compound internal standard solution (in a suitable solvent like methanol or acetonitrile)

  • Extraction solvent: Acetonitrile or a mixture of methanol and acetonitrile

  • Liquid nitrogen

  • Centrifuge

  • Evaporator (e.g., nitrogen stream)

  • Reconstitution solvent (mobile phase)

Procedure:

  • Immediately snap-freeze the skin biopsy in liquid nitrogen after collection to quench metabolic activity. Store at -80°C until analysis.

  • Weigh the frozen tissue sample.

  • Add the tissue to a homogenization tube containing ceramic beads and a pre-determined volume of cold extraction solvent.

  • Spike the sample with a known amount of this compound internal standard solution.

  • Homogenize the tissue until a uniform suspension is achieved. Keep the sample on ice to minimize degradation.

  • Centrifuge the homogenate at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet cellular debris and proteins.

  • Carefully collect the supernatant.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in a known volume of the initial mobile phase for LC-MS/MS analysis.

  • Vortex and centrifuge the reconstituted sample to remove any remaining particulates before injection.

LC-MS/MS Analysis

The following are typical starting conditions for the analysis of acitretin and its isomers. Method optimization is essential for achieving the desired separation and sensitivity.

  • LC Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 2.6 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile/methanol

  • Gradient: A suitable gradient to separate all-trans- and 13-cis-acitretin.

  • Flow Rate: 0.3 - 0.5 mL/min

  • Injection Volume: 5 - 20 µL

  • Mass Spectrometer: Triple quadrupole

  • Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for acitretin.

  • MRM Transitions:

    • Acitretin: m/z 325.2 -> 266.0

    • 13-cis-acitretin: m/z 325.2 -> 266.0

    • This compound: m/z 328.2 -> 269.0 (example, exact transition may vary based on deuteration pattern)

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Skin_Biopsy Skin Biopsy Collection Homogenization Homogenization with IS Skin_Biopsy->Homogenization Spike with this compound Extraction Analyte Extraction Homogenization->Extraction Evaporation Solvent Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation Inject Sample MS_Detection MS/MS Detection LC_Separation->MS_Detection Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis

Caption: Experimental workflow for skin tissue analysis.

signaling_pathway Etretinate Etretinate (Prodrug) Metabolism Metabolism (Hydrolysis) Etretinate->Metabolism Acitretin Acitretin (Active Metabolite) Isomerization Isomerization Acitretin->Isomerization Reverse_Metabolism Reverse Metabolism (Esterification with Ethanol) Acitretin->Reverse_Metabolism cis_Acitretin 13-cis-Acitretin (Metabolite) Metabolism->Acitretin Isomerization->cis_Acitretin Reverse_Metabolism->Etretinate

Caption: Metabolic pathway of Etretinate to Acitretin.

logical_relationship Start Start: Select Internal Standard for Skin Tissue Analysis Deuterated_Available Is a deuterated analog (e.g., this compound) available? Start->Deuterated_Available Use_Deuterated Use this compound (Gold Standard) Deuterated_Available->Use_Deuterated Yes Consider_Analog Consider a structural analog (e.g., Arotinoid Ethyl Sulfone) Deuterated_Available->Consider_Analog No Validate_Analog Thoroughly validate for: - Co-elution - Matrix effects - Recovery Consider_Analog->Validate_Analog Yes Reconsider Re-evaluate method or find alternative IS Consider_Analog->Reconsider No suitable analog Alternative_IS Use validated structural analog Validate_Analog->Alternative_IS Validation Successful Validate_Analog->Reconsider Validation Fails

Caption: Decision tree for internal standard selection.

References

A Comparative Guide to the Pharmacokinetic Profile of Acitretin Across Diverse Patient Populations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pharmacokinetic properties of acitretin in various patient populations. Acitretin, a second-generation systemic retinoid, is a cornerstone in the management of severe psoriasis and other keratinization disorders. Understanding its pharmacokinetic variability across different patient groups is paramount for optimizing therapeutic strategies and ensuring patient safety. This document summarizes key pharmacokinetic parameters, details experimental methodologies from pivotal studies, and presents visual representations of metabolic pathways and experimental workflows to facilitate a deeper understanding of acitretin's disposition in the body.

Data Presentation: A Comparative Overview of Acitretin Pharmacokinetics

The following tables summarize the key pharmacokinetic parameters of acitretin and its primary active metabolite, cis-acitretin, in healthy adults and specific patient populations for whom quantitative data are available.

Table 1: Pharmacokinetic Parameters of Acitretin in Different Patient Populations

Patient PopulationNDoseCmax (ng/mL)Tmax (hr)AUC (ng·h/mL)t½ (hr)Clearance
Healthy Adults 1230 mg single dose148.7 ± 93.03.2 ± 1.32641.9 ± 1274.8 (AUClast)81.2 ± 26.5Data not available
1250 mg single dose (fed)~400-500~4Data not available~50Data not available[1]
Geriatric Patients (>64 years) 750 mg multiple dosesPlasma concentrations were approximately 2-fold higher compared to young adults.[2]Data not availableAUC0-24 was approximately 50% higher compared to young adults.~54Data not available
Renal Impairment (Hemodialysis) 650 mg single dose248Data not availableMean AUCs were about 50% lower than in subjects with normal renal function.[3]Data not availableAcitretin is not removed by hemodialysis.[2]

Table 2: Pharmacokinetic Parameters of cis-Acitretin (Metabolite) in Different Patient Populations

Patient PopulationNDoseCmax (ng/mL)Tmax (hr)AUC (ng·h/mL)t½ (hr)
Healthy Adults 1230 mg single dose (Acitretin)Data not availableData not availableData not available119.4 ± 73.4[4]
Renal Impairment (Hemodialysis) 650 mg single dose (Acitretin)Data not availableData not availableMean AUCs were about 50% lower than in subjects with normal renal function.Data not available

Experimental Protocols: Methodologies of Key Pharmacokinetic Studies

The data presented in this guide are derived from studies employing rigorous experimental designs and analytical methods. Below are detailed methodologies from representative studies.

Study in Healthy Korean Subjects
  • Study Design: A single-dose, open-label pharmacokinetic study.

  • Participants: Nine healthy Korean male volunteers.

  • Dosing Regimen: A single oral dose of 30 mg acitretin was administered.

  • Sample Collection: Blood samples were collected at predetermined time points post-dose.

  • Analytical Method: Plasma concentrations of acitretin and its metabolite, etretinate, were determined using a validated high-performance liquid chromatography (HPLC) method with UV detection at 350 nm. The lower limit of quantification (LLOQ) was 2 ng/mL.

Study in Patients on Hemodialysis
  • Study Design: A comparative pharmacokinetic study.

  • Participants: Six patients on hemodialysis and six healthy control subjects.

  • Dosing Regimen: A single oral dose of 50 mg of acitretin was administered to all participants.

  • Sample Collection: Plasma samples were collected over time to determine the concentration of acitretin and its 13-cis metabolite. Dialysate was also collected from the hemodialysis patients.

  • Analytical Method: Plasma and dialysate concentrations of acitretin and cis-acitretin were measured. The specific analytical method was not detailed in the abstract but would typically involve HPLC or LC-MS/MS.

Mandatory Visualizations

Metabolic Pathway of Acitretin

The metabolism of acitretin is a critical determinant of its efficacy and safety profile. The following diagram illustrates the primary metabolic pathways.

Acitretin_Metabolism Acitretin Acitretin Cis_Acitretin cis-Acitretin (13-cis-acitretin) Acitretin->Cis_Acitretin Isomerization Glucuronide_Acitretin Acitretin Glucuronide Acitretin->Glucuronide_Acitretin Glucuronidation (UGTs) Etretinate Etretinate Acitretin->Etretinate Transesterification Cis_Acitretin->Acitretin Isomerization Glucuronide_Cis cis-Acitretin Glucuronide Cis_Acitretin->Glucuronide_Cis Glucuronidation (UGTs) Excretion Biliary and Renal Excretion Glucuronide_Acitretin->Excretion Glucuronide_Cis->Excretion Ethanol Ethanol Ethanol->Etretinate

Caption: Metabolic pathway of Acitretin.

Experimental Workflow for a Typical Acitretin Pharmacokinetic Study

The following flowchart outlines the standard workflow for a clinical study designed to assess the pharmacokinetics of acitretin.

PK_Workflow Start Study Initiation Screening Subject Screening and Enrollment Start->Screening Informed_Consent Informed Consent Screening->Informed_Consent Dosing Acitretin Administration Informed_Consent->Dosing Sampling Serial Blood Sampling Dosing->Sampling Processing Plasma Separation and Storage Sampling->Processing Analysis Bioanalytical Method (e.g., LC-MS/MS) Processing->Analysis PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC, t½) Analysis->PK_Analysis Reporting Data Interpretation and Reporting PK_Analysis->Reporting End Study Completion Reporting->End

Caption: Typical workflow for an Acitretin pharmacokinetic study.

Comparative Pharmacokinetic Profiles in Diverse Populations

Pediatric Patients

The safety and efficacy of acitretin in pediatric patients have not been formally established. Consequently, comprehensive pharmacokinetic data, including Cmax, Tmax, and AUC, are not available for this population. Treatment in children is generally based on clinical experience and published case series rather than controlled trials. Dosing is often weight-adjusted, with a recommended starting dose of 0.5 mg/kg/day.

Patients with Hepatic Impairment

Acitretin is extensively metabolized in the liver. The manufacturer's label does not provide specific dose adjustment guidance for patients with mild to moderate hepatic impairment. However, acitretin is contraindicated in patients with severe hepatic impairment due to the risk of hepatotoxicity. Elevations in liver enzymes have been observed in patients receiving acitretin.

Patients with Genetic Polymorphisms

The influence of genetic polymorphisms on the pharmacokinetics of acitretin is an area of active research. Acitretin undergoes glucuronidation, a process mediated by UDP-glucuronosyltransferases (UGTs). It has been shown to inhibit UGT1A9, suggesting a potential for drug-drug interactions with other substrates of this enzyme. While polymorphisms in genes encoding for metabolizing enzymes like Cytochrome P450 2C9 (CYP2C9) and UGTs are known to affect the pharmacokinetics of many drugs, specific studies quantifying their impact on acitretin's pharmacokinetic parameters are limited. One study has associated polymorphisms in SLCO1B1 and SLC22A1 with responsiveness to acitretin in psoriasis patients.

Conclusion

The pharmacokinetic profile of acitretin exhibits notable variability across different patient populations. While data in healthy adults are well-characterized, there is a clear need for more quantitative pharmacokinetic studies in pediatric patients and individuals with varying degrees of hepatic impairment to guide optimal and safe dosing. The increased plasma concentrations observed in the elderly and the altered pharmacokinetics in patients with renal impairment underscore the importance of individualized therapy and careful monitoring in these groups. Further research into the impact of genetic polymorphisms on acitretin's metabolism and disposition will be crucial for the advancement of personalized medicine in the treatment of severe skin disorders.

References

Safety Operating Guide

Navigating the Disposal of 13-cis Acitretin-d3: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Immediate Safety and Handling

Before beginning any disposal process, it is imperative to consult the material's Safety Data Sheet (SDS) for specific handling and safety information. If an SDS for 13-cis Acitretin-d3 is not available, the SDS for Acitretin or other similar retinoids should be reviewed as a precautionary measure.

Personal Protective Equipment (PPE):

PPE CategoryRecommended Equipment
Eye Protection Chemical safety goggles or glasses with side shields
Hand Protection Chemical-resistant gloves (e.g., nitrile)
Body Protection Laboratory coat
Respiratory Use in a well-ventilated area or with a fume hood. A NIOSH-approved respirator may be necessary for large quantities or in case of spills.

Step-by-Step Disposal Protocol

The disposal of this compound should be managed as hazardous pharmaceutical waste, in accordance with the Resource Conservation and Recovery Act (RCRA) and any applicable state and local regulations.[1][2][3]

  • Waste Identification and Classification:

    • Treat this compound as a hazardous waste. Retinoids can exhibit characteristics of hazardous waste, such as toxicity.[4]

    • Do not mix with non-hazardous waste.

  • Containerization:

    • Place all waste this compound, including contaminated materials (e.g., weigh boats, pipette tips, gloves), into a designated, leak-proof, and clearly labeled hazardous waste container.

    • The label should include:

      • The words "Hazardous Waste"

      • The full chemical name: "this compound"

      • The date the waste was first added to the container.

      • An indication of the hazards (e.g., "Toxic").

  • Storage:

    • Store the hazardous waste container in a designated, secure area that is away from general laboratory traffic.

    • The storage area should be well-ventilated and have secondary containment to prevent the spread of material in case of a leak.

  • Spill Management:

    • In the event of a spill, immediately alert personnel in the area.

    • Wearing appropriate PPE, contain the spill.

    • For solid spills, use a dry clean-up method to avoid generating dust.[5] Gently sweep the material into a dustpan and place it in the hazardous waste container.

    • For solutions, absorb the spill with an inert material (e.g., vermiculite, sand) and place the absorbent material into the hazardous waste container.

    • Clean the spill area with an appropriate solvent and decontaminate. Collect all cleaning materials as hazardous waste.

  • Final Disposal:

    • Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

    • Hazardous pharmaceutical waste is typically sent for incineration at a permitted facility.

    • Crucially, do not dispose of this compound down the drain or in the regular trash.

Disposal Workflow Diagram

cluster_0 Preparation cluster_1 Waste Segregation & Collection cluster_2 Storage & Disposal start Start: Unused or Contaminated This compound ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe containerize Place in Labeled Hazardous Waste Container ppe->containerize spill Spill Occurs ppe->spill If Spill Occurs storage Store in Designated Secure Area containerize->storage cleanup Contain and Clean Spill (Dry Method for Solids) spill->cleanup cleanup->containerize ehs Contact EHS or Licensed Waste Contractor storage->ehs disposal Arrange for Professional Disposal (e.g., Incineration) ehs->disposal

Caption: Workflow for the proper disposal of this compound.

Regulatory Framework

The disposal of pharmaceutical waste is governed by a multi-tiered regulatory system.

Regulatory BodyKey Responsibilities
Environmental Protection Agency (EPA) Sets federal standards for hazardous waste management under the Resource Conservation and Recovery Act (RCRA). The EPA's Subpart P of 40 CFR part 266 provides specific regulations for the management of hazardous waste pharmaceuticals by healthcare facilities.
State Environmental Agencies May have more stringent regulations than the EPA. It is essential to be aware of and comply with state-specific requirements.
Local and Institutional Policies Your research institution or company will have its own specific procedures for hazardous waste management, which must be followed.

By following these procedures, researchers can ensure the safe and compliant disposal of this compound, protecting both themselves and the environment. Always prioritize safety and consult with your institution's EHS department for specific guidance.

References

Safeguarding Your Research: Essential Safety and Handling of 13-cis Acitretin-d3

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount, especially when handling potent compounds like 13-cis Acitretin-d3. This deuterated form of Acitretin, a second-generation retinoid, is classified as a teratogen and requires stringent safety protocols to prevent occupational exposure and ensure proper disposal. Adherence to these guidelines is critical for personal safety and the integrity of your research.

Acitretin is known to cause severe birth defects and may pose other health risks with exposure.[1][2][3] The following procedural guidance provides a comprehensive operational and disposal plan to minimize risk.

I. Personal Protective Equipment (PPE) and Engineering Controls

The primary defense against exposure to this compound is a combination of appropriate personal protective equipment and effective engineering controls. Given its hazardous nature, handling should occur in a designated area with restricted access.

Table 1: Required Personal Protective Equipment

PPE CategorySpecificationRationale
Gloves Double gloving with powder-free nitrile or latex gloves tested for chemotherapy drug resistance (e.g., ASTM D6978 compliant).[4][5]Prevents skin contact and absorption. Double gloving provides an additional barrier in case of a breach in the outer glove.
Gown Disposable, low-permeability, solid-front gown with long sleeves and tight-fitting elastic or knit cuffs.Protects skin and personal clothing from contamination. Cuffs should be tucked under the inner glove.
Eye Protection Chemical splash goggles or a full-face shield.Protects eyes from splashes and aerosols. Standard safety glasses are insufficient.
Respiratory Protection An N95 or higher-level respirator should be used when handling the powder outside of a containment system, or if there is a risk of aerosolization.Minimizes the risk of inhaling fine particles.

Engineering Controls:

  • Primary Containment: All handling of this compound powder should be conducted within a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood to protect both the user and the environment.

  • Ventilation: The designated handling area must be well-ventilated with negative pressure to prevent the escape of airborne particles.

II. Step-by-Step Handling and Operational Plan

A systematic approach to handling this compound is crucial to minimize the risk of exposure.

Preparation and Weighing:

  • Designate Area: Cordon off and clearly label the designated handling area with "Cytotoxic/Teratogenic Agent in Use."

  • Surface Protection: Line the work surface of the BSC or fume hood with a plastic-backed absorbent pad. This pad should be disposed of as hazardous waste after completion of the work.

  • Don PPE: Before entering the designated area, put on all required PPE in the correct order (gown, then inner gloves, then eye protection, then outer gloves).

  • Weighing: If weighing the solid compound, do so within the confines of the BSC or fume hood. Use a dedicated set of utensils (spatula, weigh boat) that are either disposable or can be decontaminated.

  • Solution Preparation: When preparing solutions, add the solvent to the solid slowly to avoid splashing and aerosol generation.

Post-Handling Procedures:

  • Decontamination: Thoroughly decontaminate all non-disposable equipment and surfaces with a suitable cleaning agent (e.g., detergent and water), followed by a rinse.

  • Doffing PPE: Remove PPE in a manner that avoids self-contamination. The outer gloves should be removed first, followed by the gown, and then the inner gloves. Eye protection should be removed last.

  • Hand Washing: Immediately wash hands thoroughly with soap and water after removing all PPE.

III. Spill Management

In the event of a spill, immediate and appropriate action is necessary to contain the contamination. A spill kit specifically for cytotoxic drugs should be readily available.

Table 2: Spill Response Protocol

Spill SizeContainment and Cleanup Procedure
Small Spill (<5 mL or 5 g) 1. Alert others in the immediate area. 2. Wearing full PPE, gently cover the spill with absorbent pads from the spill kit. 3. Work from the outside of the spill inwards to clean the area. 4. Place all contaminated materials into a designated cytotoxic waste container. 5. Decontaminate the spill area with detergent and water.
Large Spill (>5 mL or 5 g) 1. Evacuate the area immediately and restrict access. 2. Alert the laboratory supervisor and institutional safety officer. 3. If there is a risk of airborne powder, do not attempt to clean it without appropriate respiratory protection (e.g., a powered air-purifying respirator). 4. Trained personnel should manage the cleanup following established institutional protocols.

IV. Disposal Plan

All waste contaminated with this compound must be handled as hazardous waste.

Waste Segregation and Disposal:

  • Sharps: Needles, syringes, and other contaminated sharps should be placed in a puncture-resistant sharps container labeled "Cytotoxic Waste."

  • Solid Waste: All disposable PPE, absorbent pads, and other contaminated materials should be placed in a clearly labeled, leak-proof plastic bag or container designated for cytotoxic waste.

  • Liquid Waste: Unused solutions should be collected in a sealed, labeled hazardous waste container. Do not pour any solutions containing this compound down the drain.

  • Final Disposal: All cytotoxic waste must be disposed of through a licensed professional waste disposal service, typically via incineration.

V. Workflow and Safety Logic

To visualize the critical steps and decision points in the safe handling of this compound, the following workflow diagram outlines the process from preparation to disposal.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_post Post-Handling cluster_disposal Waste Management cluster_spill Spill Response prep_area Designate & Prepare Work Area don_ppe Don Full PPE prep_area->don_ppe handle Weighing & Solution Preparation in BSC/Fume Hood don_ppe->handle decontaminate Decontaminate Surfaces & Equipment handle->decontaminate segregate Segregate Contaminated Waste handle->segregate spill_event Spill Occurs handle->spill_event doff_ppe Doff PPE Correctly decontaminate->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands dispose Dispose via Licensed Hazardous Waste Service segregate->dispose contain Contain Spill spill_event->contain cleanup Clean & Decontaminate contain->cleanup cleanup->segregate Dispose of Spill Waste

Caption: Logical workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.